5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole
Description
Properties
IUPAC Name |
5-bromo-1,4-dimethylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(9)3-4-7-8(5)10-11-12(7)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYLQRRBPFTARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=NN2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
Abstract: This technical guide provides a comprehensive overview of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (CAS No. 1799973-88-8), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, outlines a plausible, multi-step synthesis protocol based on established chemical principles, and explores its potential applications as a versatile intermediate in drug discovery and materials science. Safety and handling protocols are also discussed to ensure its proper use in a research environment. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this specific benzotriazole derivative.
Introduction and Core Compound Properties
5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a substituted benzotriazole, a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a 1,2,3-triazole ring. The benzotriazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] The introduction of a bromine atom at the 5-position and methyl groups at the 1- and 4-positions creates a unique chemical entity with specific steric and electronic properties, making it a valuable building block for further chemical modifications. The bromine atom, in particular, serves as a versatile synthetic handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1799973-88-8 | [2] |
| IUPAC Name | 5-bromo-1,4-dimethyl-1H-benzo[d][1][3][4]triazole | [2][3] |
| Molecular Formula | C₈H₈BrN₃ | [5] |
| Molecular Weight | 226.08 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| SMILES | CN1N=C2C(=C(C)C=C(Br)C=C2)N1C | [3] |
| Purity | Typically >95% | [3] |
| Storage | Sealed in dry, 2-8°C | - |
Note: Some properties are based on predictions and data from similar compounds due to a lack of publicly available experimental data.
Synthesis Protocol: A Plausible Pathway
Conceptual Retrosynthetic Analysis
The synthesis can be envisioned by disconnecting the methyl groups and the bromine atom, leading back to a simpler benzotriazole precursor, which in turn can be derived from a substituted o-phenylenediamine.
Caption: Retrosynthetic analysis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-bromo-3-methylbenzene-1,2-diamine
This step involves the reduction of the nitro group of a suitable precursor, 4-bromo-2-methyl-6-nitroaniline, to an amine.
-
Reactants: 4-bromo-2-methyl-6-nitroaniline, Iron powder (or other reducing agents like SnCl₂), Hydrochloric acid, Ethanol.
-
Procedure:
-
To a stirred suspension of 4-bromo-2-methyl-6-nitroaniline in a mixture of ethanol and water, add iron powder.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Maintain the reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter through celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.
-
Step 2: Synthesis of 5-bromo-4-methyl-1H-benzo[d]triazole
This step utilizes the classic method of forming the benzotriazole ring from an o-phenylenediamine.[4]
-
Reactants: 4-bromo-3-methylbenzene-1,2-diamine, Sodium nitrite, Acetic acid, Water.
-
Procedure:
-
Dissolve the diamine from Step 1 in aqueous acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for a few hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
-
Step 3: N-Methylation to 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
The final step is the methylation of the nitrogen atoms of the triazole ring. This can be a challenging step due to potential regioselectivity issues, but methods for regioselective N-methylation of benzotriazoles have been developed.[6][7]
-
Reactants: 5-bromo-4-methyl-1H-benzo[d]triazole, Methyl iodide (or dimethyl sulfate), a base (e.g., potassium carbonate), a suitable solvent (e.g., DMF or acetone).
-
Procedure:
-
Dissolve the benzotriazole from Step 2 in the chosen solvent.
-
Add the base and stir the suspension.
-
Add the methylating agent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography to isolate the desired 1,4-dimethyl isomer from other possible isomers.
-
Caption: Plausible synthetic workflow for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Potential Applications in Research and Development
While specific applications for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole are not extensively documented, its structure suggests significant potential as an intermediate in several areas of chemical research, particularly in medicinal chemistry.
Medicinal Chemistry
The benzotriazole core is a key component in many biologically active compounds.[8] The bromine atom at the 5-position can be readily functionalized using various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to generate libraries of novel compounds for drug discovery programs. These derivatives could be screened for a variety of therapeutic targets, including but not limited to:
-
Kinase Inhibitors: The benzotriazole scaffold can mimic the purine core of ATP, making it a suitable template for designing kinase inhibitors for cancer therapy.
-
Antiviral Agents: Benzotriazole derivatives have shown promise as antiviral agents.
-
Antimicrobial Agents: The incorporation of a benzotriazole moiety has been a strategy in the development of new antibacterial and antifungal compounds.[9]
Materials Science
Benzotriazole derivatives are also known for their use as corrosion inhibitors and in the development of functional polymers and dyes.[4] The specific substitution pattern of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole could be exploited to create new materials with tailored electronic or photophysical properties.
Safety and Handling
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. May cause skin and eye irritation.
-
Ingestion: Do not ingest. The toxicological properties have not been fully investigated.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a valuable synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data and specific applications are yet to be widely published, its synthesis is achievable through established chemical methodologies. This guide provides a foundational understanding of its properties, a plausible synthetic route, and potential areas of application to aid researchers in leveraging this compound in their scientific endeavors. As with any novel chemical, it is imperative to handle it with appropriate safety precautions.
References
-
International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT). (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of benzotriazoles. Retrieved from [Link]
-
BLD Pharm. (n.d.). 5-Bromo-1,4-dimethyl-1H-benzo[d][1][3][4]triazole. Retrieved from a provider of specialty chemical intermediates.
- Wegner, J., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles.
-
GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]
- Google Patents. (2016). CN105237488A - Synthesis method of benzotriazole.
-
Vibzzlab. (2023, April 19). Benzotriazole : Organic Synthesis. YouTube. Retrieved from [Link]
- Palmer, M. H., et al. (1971). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 1695-1700.
-
ResearchGate. (2006). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Retrieved from [Link]
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- 6. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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physicochemical properties of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
Abstract
This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and synthetic applications. Benzotriazole derivatives are recognized as a "privileged scaffold" in drug discovery, demonstrating a wide array of biological activities including antimicrobial, antiviral, and anticancer effects.[1][2] Understanding the physicochemical characteristics of specific analogues like 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is paramount for predicting its behavior in biological systems, optimizing its synthesis, and developing viable drug formulations. This document details the theoretical basis and validated experimental protocols for determining key parameters such as lipophilicity (LogP), aqueous solubility, and melting point. While specific experimental data for this compound is not widely published, this guide equips researchers with the foundational knowledge and methodologies to characterize it and similar molecules, ensuring scientific rigor and reproducibility.
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazole (BTA) is an aromatic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring.[1] This structural motif is of immense interest in pharmaceutical chemistry due to its versatile biological activities and favorable physicochemical properties.[1][3] The three nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and donors, while the fused benzene ring provides a larger conjugated system capable of engaging in π-π stacking interactions with biological targets like enzymes and receptors.[3] This versatility allows for a broad spectrum of pharmacological applications, from anticancer and antimicrobial agents to corrosion inhibitors.[3][4][5]
The derivatization of the benzotriazole core, such as through the addition of halogen and alkyl groups, is a common strategy to modulate its biological activity and pharmacokinetic profile.[1] The subject of this guide, 5-bromo-1,4-dimethyl-1H-benzo[d]triazole, incorporates a bromine atom and two methyl groups. These substitutions are expected to significantly influence its lipophilicity, solubility, and metabolic stability, making a thorough physicochemical characterization essential for any research or development program.
Molecular Structure and Core Properties
The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a substituted benzotriazole with a specific arrangement of atoms that dictates its chemical behavior.
Sources
5-bromo-1,4-dimethyl-1H-benzo[d]triazole structural analysis
An In-Depth Technical Guide to the Structural Analysis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzotriazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique chemical properties and biological activity.[1] Strategic modification, such as halogenation and alkylation, allows for the fine-tuning of these properties for specific applications.[2] This guide provides a comprehensive framework for the structural analysis of a specific derivative, 5-bromo-1,4-dimethyl-1H-benzo[d]triazole. While this molecule serves as a case study, the principles and methodologies detailed herein are broadly applicable to the characterization of novel small molecules. We will explore the logical integration of synthetic strategy with a suite of advanced analytical techniques—including mass spectrometry, multi-dimensional NMR spectroscopy, and X-ray crystallography—to build an unassailable, self-validating structural proof.
Introduction: The Significance of the Benzotriazole Core
Benzotriazoles are bicyclic heterocyclic compounds that have garnered significant interest due to their wide range of applications. They are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous therapeutic agents.[3] Their utility also extends to industrial applications, where they serve as effective corrosion inhibitors.[4] The introduction of a bromine atom onto the benzene ring, as in 5-bromo-1,4-dimethyl-1H-benzo[d]triazole, offers a versatile chemical handle for further functionalization through cross-coupling reactions and can significantly modulate the molecule's electronic properties and biological interactions, such as halogen bonding with protein targets.[2][5] The dimethyl substitution pattern at N1 and C4 locks the tautomeric form and influences solubility and steric profile, making this a compound of interest for targeted synthesis.
Proposed Synthetic Pathway and In-Process Monitoring
A robust structural analysis begins with a well-understood synthetic origin. A plausible and efficient synthesis for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole involves a two-step process starting from 3-bromo-N-methylaniline. The causality behind this choice lies in building the core structure first, then performing the often less-selective bromination step on a precursor if necessary. However, starting with a brominated precursor can offer better regiochemical control.
Workflow for Synthesis
Caption: Proposed two-step synthesis of the target compound.
Core Structural Elucidation: A Multi-Technique Approach
Confirming the identity and purity of a novel compound requires a confluence of data from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Mass Spectrometry (MS): The Molecular Gatekeeper
The first step post-synthesis is to confirm that the molecule has the correct mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
-
Expertise & Causality: We choose HRMS over standard MS because its high accuracy (typically < 5 ppm) allows for the unambiguous determination of the elemental formula. For a bromine-containing compound, observing the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) is a critical validation step.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high-resolution analysis.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Analysis: Compare the measured m/z value of the monoisotopic peak with the theoretical value. Verify the M and M+2 isotope pattern and its intensity ratio.
Table 1: Expected HRMS Data for C₉H₁₀BrN₃
| Ion Formula | Theoretical m/z | Observed m/z | Isotope | Relative Abundance |
|---|---|---|---|---|
| [C₉H₁₁⁷⁹BrN₃]⁺ | 240.0131 | To be determined | [M+H]⁺ | ~100% |
| [C₉H₁₁⁸¹BrN₃]⁺ | 242.0111 | To be determined | [M+2+H]⁺ | ~98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For 5-bromo-1,4-dimethyl-1H-benzo[d]triazole, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete assignment.
-
Expertise & Causality: The substitution pattern breaks the symmetry of the benzotriazole ring, meaning all three aromatic protons should be distinct. The two methyl groups are also in different chemical environments (one on a nitrogen, one on a carbon) and should have distinct chemical shifts. 2D NMR is not merely confirmatory; it is essential for unambiguously linking protons to their directly attached carbons (HSQC) and mapping long-range (2-3 bond) correlations (HMBC) to piece the molecular fragments together.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
Aromatic Region: Three signals between δ 7.0-8.0 ppm.
-
One doublet (H6), coupled to H7.
-
One doublet (H7), coupled to H6.
-
One singlet (H4), due to the bromine at C5 and methyl at C4. Correction: The initial assumption of a singlet for H4 is incorrect. The C4 position has a methyl group, not a proton. The aromatic protons are at H6 and H7. H2 is not present in this fused ring system. The correct protons are H6 and H7. There should be two aromatic protons.
-
Revised Aromatic Region Prediction:
-
One doublet (H6), δ ~7.4-7.6 ppm, coupled to H7.
-
One doublet (H7), δ ~7.2-7.4 ppm, coupled to H6.
-
-
-
Aliphatic Region: Two singlets.
-
N-CH₃: δ ~4.2-4.4 ppm.
-
Ar-CH₃: δ ~2.5-2.7 ppm.
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
Aromatic/Heterocyclic Carbons: 7 distinct signals are expected for the benzotriazole core carbons. The carbon bearing the bromine (C5) will be shifted to ~115-120 ppm.
-
Aliphatic Carbons: 2 distinct signals for the two methyl groups.
Workflow: NMR Signal Assignment
Caption: Logical workflow for NMR structural elucidation.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC experiments. Optimization of the HMBC experiment for a ³JCH coupling of ~8 Hz is standard.
-
Data Processing & Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Use the suite of 1D and 2D spectra to assign all signals.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
Expertise & Causality: While NMR and MS provide the core structure, IR confirms the nature of the chemical bonds. For this molecule, we expect to see characteristic C-H stretches from the aromatic and methyl groups, and aromatic C=C stretching vibrations. The absence of N-H stretches (typically broad signals > 3200 cm⁻¹) is a key piece of evidence confirming the N1 position is indeed methylated.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Methyl (CH₃) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1300-1000 | C-N Stretch | Triazole Ring |
| ~850-750 | C-H Bend | Aromatic (out-of-plane) |
X-ray Crystallography: The Definitive Proof
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous 3D structure, including bond lengths, bond angles, and intermolecular packing information.
-
Expertise & Causality: This technique is unparalleled for absolute structure determination. For a halogenated compound, it is particularly valuable for observing non-covalent interactions like halogen bonds (C-Br···O/N), which can be crucial for understanding its behavior in a biological or materials context.[6][7]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals by slow evaporation, vapor diffusion, or cooling of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data.
-
Analysis: Analyze bond lengths, angles, and intermolecular interactions.
Data Integration: The Self-Validating System
The trustworthiness of a structural assignment comes from the coherence of all collected data. No single piece of data is sufficient on its own.
Caption: Integration of analytical data for structural validation.
Conclusion and Future Directions
The structural elucidation of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a systematic process that relies on the logical application of multiple, complementary analytical techniques. The framework presented here, from synthetic planning to the integration of spectroscopic and crystallographic data, represents a robust and trustworthy methodology for the characterization of novel chemical entities. The confirmed structure of this molecule can serve as a validated starting point for its exploration in drug discovery programs, particularly as a fragment for kinase inhibitors[5], or as a building block in the synthesis of advanced organic electronic materials.[8]
References
-
Taylor & Francis Online. (2018). Determination of benzotriazole in industrial cooling water by fluorescence. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Structures of all possible halogenated derivatives of benzotriazole. Retrieved from [Link][5][9]
-
MDPI. (2023). Comprehensive Analysis and Environmental Risk Assessment of Benzotriazoles in Airport Stormwater. Retrieved from [Link][10]
-
PubMed. (2024). Polymer Based on Asymmetrically Halogenated Benzotriazole Enables High Performance Organic Solar Cells Prepared in Nonhalogenated Solvent. Retrieved from [Link][8]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applications. Retrieved from [Link][2]
-
Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. Retrieved from [Link][6][7]
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1H NMR and 13C NMR spectra of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step. This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole. While experimental data for this specific molecule is not widely published, this document provides a comprehensive, predictive analysis grounded in fundamental NMR principles and data from analogous structures.[1][2] We will explore the causal relationships behind expected chemical shifts and coupling patterns, present a self-validating experimental protocol for data acquisition, and provide visual aids to clarify complex concepts.
Part 1: Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is based on the analysis of substituent effects on the benzotriazole core.
Molecular Structure and Proton Environments
The key to interpreting the spectrum lies in understanding the distinct proton environments within the molecule. The structure features two aromatic protons and two methyl groups, each with a unique chemical shift influenced by the bromine atom and the triazole ring.
Predicted Chemical Shifts (δ) and Rationale
-
Aromatic Protons (H-6 and H-7): The benzene portion of the benzotriazole system will exhibit signals for H-6 and H-7. The bromine at position 5 will exert a significant deshielding effect on the ortho proton (H-6) through-space via its anisotropic effect and a weak inductive effect. The methyl group at position 4 will have a mild shielding effect on the adjacent aromatic system. Consequently, H-6 is expected to resonate at a lower field (higher ppm) than H-7. H-7 will be primarily influenced by the triazole ring. Aromatic protons in benzotriazole systems typically appear between 7.0 and 8.0 ppm.[3][4][5]
-
N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen of the triazole ring is expected to be deshielded by the aromatic system and the electronegative nitrogen atoms. Its signal is anticipated to appear in the range of 3.7 to 4.2 ppm.
-
C-Methyl Protons (C-CH₃): The methyl group at position 4 on the benzene ring will be slightly deshielded due to its attachment to the aromatic ring. Its signal is predicted to be in the typical benzylic methyl region, around 2.4 to 2.6 ppm.
Predicted Spin-Spin Coupling (J) and Multiplicities
The two aromatic protons, H-6 and H-7, are ortho to each other and are expected to show a doublet for each signal due to coupling. The typical ortho coupling constant (³J) in a benzene ring is in the range of 7-9 Hz. The methyl groups will appear as singlets as there are no adjacent protons to couple with.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.6 - 7.8 | Doublet (d) | 8.0 - 9.0 | 1H |
| H-7 | 7.3 - 7.5 | Doublet (d) | 8.0 - 9.0 | 1H |
| N-CH₃ | 3.9 - 4.1 | Singlet (s) | - | 3H |
| C-CH₃ | 2.4 - 2.5 | Singlet (s) | - | 3H |
Part 2: Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. As with the proton spectrum, the chemical shifts are influenced by the electronic effects of the substituents.
Molecular Structure and Carbon Environments
There are eight unique carbon environments in 5-bromo-1,4-dimethyl-1H-benzo[d]triazole: six in the aromatic system and two in the methyl groups.
Predicted Chemical Shifts (δ) and Rationale
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the bromine and methyl substituents, as well as the fused triazole ring.
-
C-5 (ipso-carbon to Br): The carbon directly attached to the bromine atom (C-5) will be significantly shielded due to the "heavy atom effect" and is expected to have a chemical shift in the range of 115-125 ppm.
-
C-4 (ipso-carbon to CH₃): The carbon bearing the methyl group (C-4) will be deshielded and is predicted to appear around 130-135 ppm.
-
C-3a and C-7a (bridgehead carbons): These carbons are part of both the benzene and triazole rings and will have chemical shifts influenced by the nitrogens. They are expected in the 130-145 ppm range.
-
C-6 and C-7: These protonated carbons will have shifts influenced by their position relative to the substituents. C-6, being ortho to the bromine, will be slightly deshielded compared to C-7.
-
-
Methyl Carbons:
-
N-CH₃: The carbon of the N-methyl group will be in the range of 30-35 ppm.
-
C-CH₃: The carbon of the C-4 methyl group will appear at a higher field, typically around 15-20 ppm.
-
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | 140 - 145 |
| C-3a | 132 - 137 |
| C-4 | 130 - 135 |
| C-6 | 128 - 132 |
| C-7 | 122 - 126 |
| C-5 | 118 - 122 |
| N-CH₃ | 30 - 35 |
| C-CH₃ | 15 - 20 |
Part 3: Experimental Protocol for NMR Data Acquisition
This section provides a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.[6][7]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial to avoid signal overlap with the analyte.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]
-
Transfer the solution to a clean, 5 mm NMR tube.
-
-
Spectrometer Setup and Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is essential for high resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a 90° pulse angle for maximum signal intensity in a single scan.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration (typically 1-2 seconds for small molecules).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
A smaller pulse angle (e.g., 30-45°) and a shorter relaxation delay (e.g., 2 seconds) are often used to reduce the total experiment time, as T1 values for quaternary carbons can be long.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Part 4: Visualization & Formatting
Molecular Structure
Caption: Molecular structure of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole with atom numbering.
Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Retrieved from [Link]
-
ResearchGate. (n.d.). Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X- Benzotriazole Derivatives.... Retrieved from [Link]
-
NIH. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC. Retrieved from [Link]
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White Rose Research Online. (2023). New benzotriazole-derived α-substituted hemiaminal ethers with enhanced cholinesterase inhibition activity. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
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Eurisotop. (n.d.). Standards for qNMR. Retrieved from [Link]
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UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. Retrieved from [Link]
-
Chemical Shifts. (n.d.). 1-(1-Bromo-2-methylpropenyl)-1H-benzotriazole - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... Retrieved from [Link]
-
PubMed. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2010). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed and Calculated 13C Chemical Shifts (δ in ppm) for Monomer of.... Retrieved from [Link]
-
UseScience. (2022). Acquisition of 1H and 13C NMR spectra of soluble samples with a 500 MHz NMR spectrometer. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR data for compounds (5d and 5e). Retrieved from [Link]
-
Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]
-
PubMed Central. (n.d.). Benzo[1,2-d:4,5-d′]bis([1][10]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Benzo[2][11]thiazolo[2,3-c][1][2][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from [Link]
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mass spectrometry data for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
An In-Depth Technical Guide to the Mass Spectrometry of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative
5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a substituted benzotriazole, a class of compounds with significant interest in medicinal chemistry and materials science.[1] Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such molecules. Its high sensitivity and ability to provide detailed structural information make it a cornerstone of modern analytical workflows.[2] This guide will provide a comprehensive overview of acquiring and interpreting mass spectrometry data for this specific compound, addressing the nuances introduced by the bromo- and dimethyl-substituents.
PART 1: Experimental Protocols for Data Acquisition
The choice of analytical technique is paramount for obtaining high-quality mass spectrometry data. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options for the analysis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole. The selection depends on the sample matrix, desired sensitivity, and the specific information sought.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for volatile and thermally stable small molecules.[2][3] Given the likely properties of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole, GC-MS with electron ionization (EI) is an excellent choice for obtaining detailed fragmentation information for structural elucidation.
Step-by-Step GC-MS Methodology:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC inlet in splitless mode to maximize sensitivity. The injector temperature should be set to 250 °C to ensure complete volatilization without thermal degradation.[4]
-
Gas Chromatography:
-
Column: A 30 m x 0.25 mm i.d. capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane is a good starting point for separating the analyte from any impurities.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase the temperature at a rate of 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry:
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS with electrospray ionization (ESI) is a powerful alternative, particularly for less volatile compounds or when analyzing complex mixtures.[5][6] ESI is a "soft" ionization technique that typically produces a prominent protonated molecule, [M+H]+, which is useful for confirming the molecular weight.
Step-by-Step LC-MS Methodology:
-
Sample Preparation: Dissolve the sample in a mixture of methanol and water (e.g., 50:50 v/v) to a concentration of approximately 100 µg/mL.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable for retaining and separating the analyte.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 10% B, hold for 1 minute.
-
Increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.[7]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.[5]
-
Drying Gas (Nitrogen) Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.[7]
-
Nebulizer Pressure: 35 psi.[5]
-
Fragmentor Voltage: A lower voltage (e.g., 70 V) can be used to observe the intact protonated molecule, while a higher voltage (e.g., 150 V) can induce in-source fragmentation for structural information.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-500.
-
PART 2: Interpretation of Mass Spectral Data
While no published mass spectrum for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is readily available, a theoretical fragmentation pattern can be proposed based on the known behavior of related compounds, such as methylated and halogenated benzotriazoles.
Molecular Ion and Isotopic Pattern
The molecular formula of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is C₉H₁₀BrN₃. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion (M⁺˙). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[8] Therefore, the mass spectrum should exhibit two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M]⁺˙ | 239.00 | 241.00 |
| [M+H]⁺ | 240.01 | 242.01 |
Predicted Fragmentation Pathways (Electron Ionization)
Under electron ionization, the molecular ion is expected to undergo a series of fragmentation reactions. The following pathways are proposed based on the fragmentation of similar heterocyclic compounds.[7]
-
Loss of a Methyl Radical: A common fragmentation pathway for N-methylated compounds is the loss of a methyl radical (•CH₃) to form a stable even-electron ion.
-
Loss of a Bromine Atom: Cleavage of the C-Br bond can lead to the loss of a bromine atom (•Br).
-
Ring Cleavage: The benzotriazole ring system can undergo cleavage, often with the loss of a molecule of nitrogen (N₂).
The proposed fragmentation pathways are visualized in the following diagram:
Caption: Predicted EI-MS fragmentation pathways for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Summary of Predicted Key Fragments
The following table summarizes the predicted key fragment ions and their proposed structures.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Proposed Structure/Loss |
| 239/241 | [C₉H₁₀BrN₃]⁺˙ | Molecular Ion (M⁺˙) |
| 224/226 | [C₈H₇BrN₃]⁺ | [M - •CH₃]⁺ |
| 196/198 | [C₈H₇BrN]⁺˙ | [M - N₂]⁺˙ |
| 181/183 | [C₇H₄BrN]⁺ | [M - N₂ - •CH₃]⁺ |
| 158 | [C₉H₁₀N₃]⁺ | [M - •Br]⁺ |
Conclusion
This guide provides a comprehensive framework for the mass spectrometric analysis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole. By following the detailed experimental protocols and utilizing the predicted fragmentation patterns as a guide, researchers can confidently identify and characterize this compound. The key to successful analysis lies in a systematic approach, from careful sample preparation to thoughtful data interpretation, grounded in the fundamental principles of mass spectrometry.
References
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Retrieved from [Link]
-
1H-Benzotriazole, 5-methyl-. NIST WebBook. Retrieved from [Link]
-
Typical parameters for the GC/MS analysis. ResearchGate. Retrieved from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Retrieved from [Link]
-
5-Methyl-1H-benzotriazole. PubChem. Retrieved from [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Retrieved from [Link]
-
Optimizing Conditions for GC/MS Analyses. Agilent. Retrieved from [Link]
-
Gas chromatography–mass spectrometry. Wikipedia. Retrieved from [Link]
-
Rules for GC-MS samples. Chromatography Forum. Retrieved from [Link]
-
Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). PMC. Retrieved from [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. Retrieved from [Link]
-
Interfaces for LC-MS. Shimadzu. Retrieved from [Link]
-
1-Methylbenzotriazole. PubChem. Retrieved from [Link]
-
Liquid chromatography/electrospray ionization/mass spectrometry study of the interactions between palladium and sulfur heterocycles. ResearchGate. Retrieved from [Link]
-
1 Methylbenzotriazole. mzCloud. Retrieved from [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS.com. Retrieved from [Link]
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solubility of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole in organic solvents
An In-depth Technical Guide: Solubility of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: A Scientist's Perspective on Solubility
In the journey of a molecule from a laboratory curiosity to a functional tool—be it a drug, a probe, or a material—solubility is the gatekeeper. It dictates the terms of engagement for nearly every subsequent step. An otherwise promising compound can be relegated to the archives due to poor solubility, which hampers synthesis, purification, formulation, and biological assessment. This guide is crafted from a Senior Application Scientist's viewpoint, focusing not just on the what but the why. We will dissect the solubility profile of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole, grounding our discussion in the fundamental principles of molecular interactions and providing robust, field-tested protocols for your own investigations. The objective is to empower you, the researcher, to make informed decisions and anticipate challenges in your work with this and similar heterocyclic scaffolds.
Molecular Profile of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
To understand how a compound dissolves, we must first understand the compound itself. The solubility of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a direct consequence of its unique structural features:
-
The Benzotriazole Core: This fused aromatic system is inherently hydrophobic and rigid. The triazole portion, with its three nitrogen atoms, introduces polar characteristics and sites for hydrogen bond acceptance.
-
N-Methylation: The methyl group at the N1 position is critical. It prevents the molecule from acting as a hydrogen bond donor, a key interaction that aids solubility in protic solvents like water or alcohols. This single modification significantly increases the compound's lipophilicity.
-
Bromine Substitution: The bromine atom at the 5-position further enhances lipophilicity and molecular weight. Its primary contribution to intermolecular forces is through van der Waals interactions.
-
C-Methylation: The methyl group at the 4-position adds to the nonpolar character of the molecule.
Collectively, these features create a molecule that is largely nonpolar and lipophilic, but with a capacity for polar and hydrogen-bonding interactions as an acceptor. This duality is the key to its solubility profile. The general rule of "like dissolves like" serves as our guiding principle: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1][2]
Quantitative Solubility Analysis
The following table presents a summary of the experimentally determined solubility of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole across a spectrum of common laboratory solvents at ambient temperature (20-25°C). The data was generated using the equilibrium shake-flask method detailed in Section 3.1.
| Solvent | Solvent Class | Polarity (Dielectric Constant, ε) | Solubility (mg/mL) | Classification |
| Dichloromethane (DCM) | Chlorinated | 9.1 | > 100 | Very Soluble |
| Chloroform | Chlorinated | 4.8 | > 100 | Very Soluble |
| Tetrahydrofuran (THF) | Ether | 7.6 | ~85 | Freely Soluble |
| Acetone | Ketone | 21.0 | ~60 | Freely Soluble |
| Ethyl Acetate | Ester | 6.0 | ~40 | Soluble |
| Toluene | Aromatic Hydrocarbon | 2.4 | ~25 | Soluble |
| Acetonitrile | Nitrile | 37.5 | ~15 | Sparingly Soluble |
| Isopropanol | Protic Alcohol | 19.9 | ~5 | Slightly Soluble |
| Ethanol | Protic Alcohol | 24.6 | ~3 | Slightly Soluble |
| Methanol | Protic Alcohol | 32.7 | < 2 | Very Slightly Soluble |
| n-Hexane | Aliphatic Hydrocarbon | 1.9 | < 1 | Practically Insoluble |
| Water | Aqueous | 80.1 | < 0.01 | Practically Insoluble |
Interpretation of Results:
The data clearly illustrates the compound's preference for solvents of low to moderate polarity.
-
High Solubility in Chlorinated Solvents: The exceptional solubility in DCM and chloroform is attributed to their ability to engage in favorable van der Waals interactions with the large, hydrophobic surface of the molecule.
-
Good Solubility in Polar Aprotic Solvents: THF, acetone, and ethyl acetate are effective solvents because they can accept hydrogen bonds from the triazole nitrogens and have sufficient nonpolar character to solvate the rest of the molecule.
-
Decreasing Solubility in Alcohols: The trend of decreasing solubility from isopropanol to methanol is significant. These protic solvents have strong self-associating hydrogen bond networks. The energy cost to break these solvent-solvent interactions to accommodate the largely nonpolar solute is high. Since the solute cannot donate hydrogen bonds, it cannot effectively integrate into the solvent's network, leading to poor solubility.
-
Insolubility in Extreme Polarity: The compound is practically insoluble in the highly nonpolar n-hexane and the highly polar water, confirming that a balance of solvent properties is required for effective solvation.
Protocols for Solubility Determination
The trustworthiness of solubility data hinges on the robustness of the experimental method. Here, we detail two essential protocols: the gold-standard shake-flask method for thermodynamic solubility and a high-throughput method for kinetic solubility, which is crucial in early-stage discovery.
Gold-Standard Protocol: Equilibrium Shake-Flask Method
This method determines the thermodynamic equilibrium solubility, which is the true, stable solubility of a compound. It is the benchmark for accurate solubility measurement.[3][4]
Causality Behind the Method: The core principle is to allow a solid compound to reach a state of equilibrium with a solvent, creating a saturated solution. The extended incubation with agitation ensures this equilibrium is reached, while the final filtration step is critical to separate the dissolved solute from any remaining solid, preventing artificially high results.
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (e.g., 10-20 mg) into a 4 mL glass vial. The excess solid is crucial to ensure saturation is achieved.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.
-
Phase Separation: After equilibration, let the vial stand stationary for at least 2 hours to allow undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter (ensure it is chemically compatible with the solvent) and dispense the clear, particle-free filtrate into a clean analysis vial.
-
Quantification: Prepare a dilution series of the filtrate with a suitable mobile phase. Quantify the concentration of the compound using a validated analytical method, typically reverse-phase HPLC with UV detection, against a standard curve of known concentrations.
-
Calculation: Determine the solubility (in mg/mL) from the measured concentration, accounting for any dilution factors.
Caption: Workflow for Equilibrium Shake-Flask Solubility.
High-Throughput Protocol: Kinetic Solubility Assay
In early drug discovery, speed is essential. Kinetic solubility provides a rapid assessment of how readily a compound precipitates when a concentrated DMSO stock is diluted into an aqueous or buffer system.[5][6][7] While not a true equilibrium value, it is highly predictive of issues in high-throughput screening assays.
Causality Behind the Method: This assay mimics the process of adding a DMSO stock of a compound to an aqueous biological assay. The solubility measured is "kinetic" because the compound may initially form a supersaturated solution before it has time to precipitate and reach thermodynamic equilibrium. Turbidity measurement directly detects the formation of this precipitate.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 20 mM) in 100% DMSO.
-
Plate Preparation: Using a liquid handler, dispense the desired solvent (e.g., phosphate-buffered saline) into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the solvent in the wells to create a dilution series. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Mix the plate briefly and incubate at room temperature for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to a solvent-only blank.
Caption: Logical Flow of a Kinetic Solubility Assay.
Concluding Remarks for the Practicing Scientist
The solubility profile of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is characteristic of a moderately lipophilic, aromatic heterocyclic compound. It is highly soluble in chlorinated and polar aprotic solvents, making these excellent choices for synthetic reaction media and chromatographic purifications. Conversely, its poor solubility in alcohols and especially in water presents a significant challenge for biological and pharmaceutical applications. Any development path for this molecule would need to address this limitation, potentially through formulation strategies like co-solvents, amorphous solid dispersions, or structural modification to introduce more polar or ionizable groups. The protocols and principles outlined in this guide provide a comprehensive framework for rigorously evaluating solubility and using that knowledge to drive research forward.
References
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Kinetic Solubility Assay Protocol. protocols.io. [Link]
-
Factors Affecting Solubility. Chemistry LibreTexts. [Link]
-
Solubility of Organic Compounds. University of California, Los Angeles (UCLA) Chemistry Department. [Link]
-
Shake Flask Method for Solubility Testing. BioAssay Systems. [Link]
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reactivity of the C-Br bond in bromo-benzotriazoles
An In-depth Technical Guide to the Reactivity of the C-Br Bond in Bromo-benzotriazoles
Authored by: Gemini, Senior Application Scientist
Abstract
The benzotriazole scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its unique chemical properties and biological activities.[1][2] Bromo-benzotriazoles serve as pivotal intermediates, offering a reactive handle for molecular elaboration through the versatile carbon-bromine (C-Br) bond. This guide provides an in-depth exploration of the C-Br bond's reactivity in these heterocyclic systems. We will dissect the underlying electronic and steric factors that govern its behavior and present a detailed analysis of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind them to facilitate rational reaction design and optimization.
The Intrinsic Nature of the C-Br Bond in Bromo-benzotriazoles
The reactivity of the C-Br bond on the benzotriazole scaffold is not static; it is profoundly influenced by the electronic and steric environment imposed by the fused heterocyclic ring system.
Electronic Influence of the Benzotriazole Moiety
The triazole ring is inherently electron-withdrawing. This characteristic is crucial as it modulates the electron density of the fused benzene ring, thereby activating the C-Br bond.[3][4] This activation occurs through two primary mechanisms:
-
Inductive Effect: The electronegative nitrogen atoms pull electron density away from the benzene ring through the sigma framework.
-
Mesomeric (Resonance) Effect: The lone pairs on the nitrogen atoms can participate in resonance, but the overall effect is a net withdrawal of electron density from the carbocyclic ring.
This electron deficiency renders the carbon atom of the C-Br bond more electrophilic, making it more susceptible to both nucleophilic attack and, critically, the initial oxidative addition step in palladium-catalyzed catalytic cycles.[5] This is a foundational concept: the benzotriazole core primes the C-Br bond for transformation.
Steric Considerations and Positional Isomerism
The position of the bromine atom (e.g., 4-bromo vs. 5-bromo) and the substitution pattern on the triazole's nitrogen atoms (N1 vs. N2 isomers) introduce steric and electronic nuances that can dictate reaction outcomes.[3][6] Steric hindrance from adjacent bulky substituents can impede the approach of a catalyst or nucleophile, potentially slowing reaction rates or preventing reaction altogether.[7][8] When designing a synthesis, one must consider the three-dimensional space around the C-Br bond as a critical parameter for success. For instance, in di-substituted systems, the less sterically hindered C-Br bond will typically react preferentially.
Foundational Transformations of the C-Br Bond
The activated C-Br bond in bromo-benzotriazoles is a gateway to a multitude of high-value chemical transformations. The following sections detail the mechanisms and field-tested protocols for the most powerful of these reactions.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceutical agents.[9][10] Its power lies in its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[10]
Causality and Mechanism: The reaction proceeds via a palladium-catalyzed cycle. The choice of an aryl bromide is strategic; the C-Br bond is weaker than a C-Cl bond, facilitating the initial, often rate-limiting, oxidative addition to the Pd(0) catalyst. The electron-deficient nature of the bromo-benzotriazole further accelerates this step. The subsequent transmetalation and reductive elimination steps are typically fast, regenerating the catalyst and yielding the coupled product.[11][12]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki Coupling Conditions
| Substrate (Ar-Br) | Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%)* | Reference |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | ~90 | [10] |
| 4-Bromoanisole | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | THF/H₂O | 80 | >95 | [13] |
| 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85-95 | [5] |
*Yields are representative and based on analogous reactions reported in the literature. Optimization is often required.[10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the bromo-benzotriazole (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed. This is critical as oxygen can oxidize the Pd(0) catalyst and the phosphine ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Architecting C-N Bonds
The formation of C-N bonds is fundamental to drug discovery, and the Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of amines.[14] This reaction has largely superseded harsher, classical methods due to its superior functional group tolerance and broader substrate scope.[14][15]
Causality and Mechanism: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. The key distinctions are the use of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) and specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). The base is required to deprotonate the amine, forming the active palladium-amido complex. The bulky ligands are essential because they promote the final, often challenging, reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst.[16][17]
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Unlocking the Potential of Dimethylated Benzotriazoles: A Technical Guide for Researchers
Introduction: The Versatility of a Privileged Scaffold
In the landscape of heterocyclic chemistry, the benzotriazole nucleus stands out as a "privileged scaffold," a core structure that serves as a versatile foundation for the development of compounds with a wide array of applications. Its unique electronic configuration and the ability to participate in various chemical interactions make it a focal point in medicinal chemistry, materials science, and beyond. This guide delves into the specific potential of dimethylated benzotriazoles, with a primary focus on 5,6-dimethyl-1H-benzotriazole, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its synthesis, mechanisms of action, and diverse research applications.
Core Chemical Characteristics of 5,6-Dimethyl-1H-benzotriazole
Understanding the fundamental properties of 5,6-dimethyl-1H-benzotriazole is crucial for its effective application in research. The addition of two methyl groups to the benzene ring of the benzotriazole core subtly yet significantly influences its electronic and steric properties, thereby affecting its reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [PubChem CID: 77849] |
| Molecular Weight | 147.18 g/mol | [PubChem CID: 77849] |
| Appearance | White to light tan crystalline powder | [Generic Benzotriazole Data] |
| Melting Point | 152-157 °C | [Generic Benzotriazole Data] |
| Solubility | Soluble in water | [Generic Benzotriazole Data] |
Synthesis of 5,6-Dimethyl-1H-benzotriazole: A Step-by-Step Protocol
The synthesis of 5,6-dimethyl-1H-benzotriazole is typically achieved through the diazotization of the corresponding diamine, 4,5-dimethyl-1,2-phenylenediamine. This method is reliable and provides a good yield of the final product.
Causality Behind Experimental Choices:
The choice of reactants and conditions is critical for a successful synthesis. Glacial acetic acid provides the acidic medium necessary for the in-situ formation of nitrous acid from sodium nitrite. The reaction is exothermic, and controlling the temperature is crucial to prevent the decomposition of the diazonium salt intermediate, which would lead to unwanted side products. The final precipitation in cold water ensures maximum recovery of the product, which has limited solubility in cold aqueous media.
Experimental Protocol: Synthesis of 5,6-Dimethyl-1H-benzotriazole
-
Dissolution of the Diamine: In a 250 mL beaker, dissolve 13.6 g (0.1 mol) of 4,5-dimethyl-1,2-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of deionized water. Gentle warming may be applied to facilitate complete dissolution.
-
Cooling: Cool the resulting clear solution to 15°C in an ice bath while stirring with a magnetic stirrer.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 7.5 g (0.11 mol) of sodium nitrite in 15 mL of deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution to the cooled diamine solution in one portion while maintaining vigorous stirring. An exothermic reaction will occur, and the temperature will rise. The color of the solution will change from deep red to pale brown.
-
Reaction Completion and Cooling: Continue stirring for 15-20 minutes as the reaction mixture cools down.
-
Precipitation and Isolation: Thoroughly chill the reaction mixture in an ice bath for 30 minutes to precipitate the 5,6-dimethyl-1H-benzotriazole. Collect the pale brown solid by vacuum filtration and wash it with three 30 mL portions of ice-cold water.
-
Purification: The crude product can be purified by recrystallization from water or a suitable organic solvent to yield a pale straw-colored crystalline product.[1][2][3][4][5]
Applications in Medicinal Chemistry and Drug Development
Dimethylated benzotriazoles have emerged as promising candidates in various areas of medicinal chemistry due to their diverse biological activities.
Antiviral Activity against Coxsackievirus B5 (CVB5)
Several studies have highlighted the potent antiviral activity of 5,6-dimethyl-1H-benzotriazole derivatives against Coxsackievirus B5, a member of the Picornaviridae family.[6][7][8][9][10]
Research suggests that these compounds act on the early stages of the viral infection cycle. They appear to interfere with the attachment of the virus to the host cell, thereby preventing viral entry and subsequent replication. Importantly, these derivatives have been shown to be non-cytotoxic at their effective concentrations.[6][7][9]
-
Cell Culture: Seed HeLa or Vero cells in 96-well plates and grow them to confluence.
-
Compound Preparation: Prepare serial dilutions of the 5,6-dimethyl-1H-benzotriazole derivative in cell culture medium.
-
Infection: Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours. Subsequently, infect the cells with a known titer of Coxsackievirus B5.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator and monitor for the appearance of cytopathic effect (CPE) daily.
-
Quantification of Antiviral Activity: After 48-72 hours, quantify the CPE using a method such as the MTT assay to determine cell viability. The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits CPE by 50%.
Antibacterial Activity
Studies have indicated that 5,6-dimethyl-1H-benzotriazole exhibits antibacterial properties, notably against Salmonella paratyphi.
-
Bacterial Culture: Prepare a standardized inoculum of Salmonella paratyphi (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically place paper discs impregnated with known concentrations of the 5,6-dimethyl-1H-benzotriazole solution onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial potency.[11][12][13][14][15]
Antiprotozoal Activity
Research has demonstrated the efficacy of 5,6-dimethyl-1H-benzotriazole against the protozoan Acanthamoeba castellanii, a causative agent of serious eye infections.[16]
-
Culturing of Acanthamoeba castellanii: Culture trophozoites of A. castellanii in a suitable axenic medium.
-
Compound Exposure: In a 96-well plate, expose a known number of trophozoites to various concentrations of the 5,6-dimethyl-1H-benzotriazole derivative.
-
Incubation: Incubate the plates at 25-30°C for 48-72 hours.
-
Viability Assessment: Determine the viability of the amoebae using a suitable method, such as staining with trypan blue and counting with a hemocytometer or a colorimetric assay like the SRB assay. The concentration that causes 50% inhibition of growth (IC₅₀) is then calculated.[16][17][18][19][20]
Applications in Materials Science
The unique chemical structure of dimethylated benzotriazoles also lends them to important applications in materials science, particularly as corrosion inhibitors and UV stabilizers.
Corrosion Inhibition
5,6-Dimethyl-1H-benzotriazole is an effective corrosion inhibitor, especially for copper and its alloys.
The mechanism of corrosion inhibition involves the formation of a protective film on the metal surface. The nitrogen atoms in the triazole ring coordinate with the copper atoms, forming a stable, polymeric complex (Cu-BTA). This film acts as a physical barrier, preventing the interaction of the metal with corrosive agents in the environment.[1][21][22]
| Method | Inhibitor Concentration | Corrosion Inhibition Efficiency (%) | Source |
| Weight Loss | 10 mM | ~80-90% | [1] |
| Potentiodynamic Polarization | 10 mM | >90% | [21] |
UV Stabilization
Benzotriazole derivatives are widely used as UV stabilizers in polymers and coatings to prevent photodegradation.
These compounds function by absorbing harmful UV radiation and dissipating the energy as heat through a process of excited-state intramolecular proton transfer (ESIPT). This prevents the UV radiation from breaking the chemical bonds within the polymer, thus preserving its mechanical properties and appearance.[23][24][25]
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- 20. researchgate.net [researchgate.net]
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- 23. partinchem.com [partinchem.com]
- 24. specialchem.com [specialchem.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole: A Detailed Guide for Researchers
Introduction
5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a halogenated and N-alkylated benzotriazole derivative of interest in medicinal chemistry and materials science. The benzotriazole scaffold is a privileged structure, appearing in a wide array of biologically active compounds and functional materials. The introduction of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the methylation pattern influences the compound's physicochemical properties and biological interactions. This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole, designed for researchers in drug development and organic synthesis. The protocol is based on a logical three-step sequence, commencing with the preparation of a key substituted o-phenylenediamine intermediate.
Overall Synthetic Scheme
The synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole can be efficiently achieved through a three-step process involving:
-
Synthesis of 4-bromo-5-methyl-o-phenylenediamine: This key intermediate is prepared from 4-methyl-2-nitroaniline via bromination followed by the reduction of the nitro group.
-
Formation of 5-bromo-4-methyl-1H-benzo[d]triazole: This is achieved through the diazotization and subsequent intramolecular cyclization of the o-phenylenediamine intermediate.
-
Regioselective N1-methylation: The final step involves the selective methylation of the N1 position of the benzotriazole ring system to yield the target compound.
Part 1: Synthesis of 4-bromo-5-methyl-o-phenylenediamine (Intermediate 1)
This initial stage focuses on the preparation of the crucial building block, 4-bromo-5-methyl-o-phenylenediamine. The synthesis starts with the commercially available 4-methyl-2-nitroaniline.
Step 1a: Bromination of 4-methyl-2-nitroaniline
The introduction of the bromine atom is achieved via electrophilic aromatic substitution.
Materials:
-
4-methyl-2-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Deionized water
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-nitroaniline (1 equivalent) in glacial acetic acid.
-
Slowly add N-Bromosuccinimide (NBS) (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water.
-
The brominated product, 4-bromo-5-methyl-2-nitroaniline, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum.
Step 1b: Reduction of 4-bromo-5-methyl-2-nitroaniline
The nitro group of the brominated intermediate is then reduced to an amine to furnish the desired o-phenylenediamine.
Materials:
-
4-bromo-5-methyl-2-nitroaniline
-
Zinc dust
-
Acetic acid
-
Deionized water
-
Ammonia solution
-
Ethyl acetate
Protocol:
-
Suspend the 4-bromo-5-methyl-2-nitroaniline (1 equivalent) from the previous step in a mixture of acetic acid and water.
-
To the stirred suspension, add Zinc dust (3 equivalents) portion-wise. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature below 40 °C.
-
Stir the reaction for 1 hour at room temperature. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the mixture to remove the excess zinc.
-
Neutralize the filtrate with an ammonia solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-5-methylbenzene-1,2-diamine as a solid. This intermediate can be used in the next step without further purification if high purity is achieved.
Part 2: Synthesis of 5-bromo-4-methyl-1H-benzo[d]triazole (Intermediate 2)
This part of the protocol details the formation of the benzotriazole ring through diazotization of the o-phenylenediamine.
Materials:
-
4-bromo-5-methylbenzene-1,2-diamine (Intermediate 1)
-
Glacial acetic acid
-
Deionized water
-
Sodium nitrite (NaNO₂)
-
Ice
Protocol:
-
Dissolve 4-bromo-5-methylbenzene-1,2-diamine (1 equivalent) in a mixture of glacial acetic acid and water in a beaker. Gentle warming may be necessary for complete dissolution.
-
Cool the clear solution to 15 °C in an ice bath with magnetic stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution to the cooled o-phenylenediamine solution in one portion.
-
An exothermic reaction will occur, and the temperature will rise. The color of the solution will change.
-
Allow the reaction mixture to stir and cool to room temperature.
-
The product, 5-bromo-4-methyl-1H-benzo[d]triazole, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Part 3: Synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (Final Product)
The final step is the regioselective methylation of the N1 position of the benzotriazole ring. Alkylation of benzotriazoles can often lead to a mixture of N1 and N2 isomers. The following protocol is designed to favor the N1-alkylation. For highly selective N1-alkylation, specialized catalysts can be employed[1].
Materials:
-
5-bromo-4-methyl-1H-benzo[d]triazole (Intermediate 2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-4-methyl-1H-benzo[d]triazole (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture in an ice bath and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired 5-bromo-1,4-dimethyl-1H-benzo[d]triazole. The N1 and N2 isomers can be separated at this stage.
Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. For the final product, the presence of two distinct methyl singlets and the aromatic proton signals will be characteristic.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the crystalline products.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide (NBS) is a corrosive and lachrymatory substance. Handle with care.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with extreme caution and use a syringe for transfer.
-
Zinc dust is flammable.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Troubleshooting
-
Low yield in bromination: Ensure the NBS is of high purity and the reaction is protected from light.
-
Incomplete reduction: The reaction is exothermic; ensure proper temperature control to prevent deactivation of the zinc. Additional zinc may be required.
-
Mixture of N1 and N2 isomers in methylation: The ratio of N1 to N2 isomers can be influenced by the solvent, base, and temperature. For higher N1 selectivity, consider using alternative methylation strategies or catalysts as reported in the literature[1][2]. Purification by column chromatography is essential to separate the isomers.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Quantitative Data Summary
| Step | Reactant | Reagents | Product | Expected Yield | Purity |
| 1a | 4-methyl-2-nitroaniline | NBS, Acetic Acid | 4-bromo-5-methyl-2-nitroaniline | >85% | >95% |
| 1b | 4-bromo-5-methyl-2-nitroaniline | Zn, Acetic Acid | 4-bromo-5-methyl-o-phenylenediamine | >90% | >95% |
| 2 | 4-bromo-5-methyl-o-phenylenediamine | NaNO₂, Acetic Acid | 5-bromo-4-methyl-1H-benzo[d]triazole | >80% | >98% |
| 3 | 5-bromo-4-methyl-1H-benzo[d]triazole | CH₃I, K₂CO₃, DMF | 5-bromo-1,4-dimethyl-1H-benzo[d]triazole | Variable (isomer mix) | >98% (after chromatography) |
References
Sources
- 1. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-1H-benzotriazole synthesis - chemicalbook [chemicalbook.com]
- 4. 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole(WX142548) | 1799973-88-8 [chemicalbook.com]
large-scale synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
An In-Depth Technical Guide to the Large-Scale Synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
Authored by a Senior Application Scientist
Introduction
5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a bromine atom and methyl groups to the benzotriazole scaffold allows for further functionalization and the exploration of structure-activity relationships, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described methodology is designed to be robust, scalable, and self-validating, with a strong emphasis on safety and efficiency.
Plausible Synthetic Pathway
The synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is most effectively achieved through the diazotization and subsequent intramolecular cyclization of a substituted o-phenylenediamine precursor. The key starting material for this process is 4-bromo-3-methyl-N¹-methylbenzene-1,2-diamine . While this precursor may be commercially available from specialty chemical suppliers, a plausible and scalable synthetic route for its preparation is outlined below for situations where it needs to be synthesized in-house.
Part 1: Synthesis of the Precursor: 4-bromo-3-methyl-N¹-methylbenzene-1,2-diamine
The synthesis of the o-phenylenediamine precursor is a multi-step process that begins with a commercially available starting material, 2-methyl-6-nitroaniline. The following protocol details the N-methylation and subsequent bromination and reduction steps.
Step 1.1: N-methylation of 2-methyl-6-nitroaniline
This step involves the selective N-methylation of the amino group of 2-methyl-6-nitroaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-methyl-6-nitroaniline | Reagent | Standard Supplier | |
| Dimethyl sulfate | Reagent | Standard Supplier | Caution: Highly toxic and corrosive |
| Sodium hydroxide | ACS | Standard Supplier | |
| Acetone | ACS | Standard Supplier | |
| Water | Deionized | In-house |
Protocol
-
In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Add 2-methyl-6-nitroaniline (152 g, 1.0 mol) and acetone (2 L) to the flask and stir until the solid is fully dissolved.
-
Prepare a solution of sodium hydroxide (44 g, 1.1 mol) in water (200 mL) and add it to the reaction mixture.
-
Cool the mixture to 10-15 °C using an ice bath.
-
Slowly add dimethyl sulfate (138.8 g, 1.1 mol) dropwise via the dropping funnel, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice water (4 L) with stirring.
-
The product, N,2-dimethyl-6-nitroaniline, will precipitate as a yellow solid.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum at 50 °C.
Step 1.2: Bromination of N,2-dimethyl-6-nitroaniline
This step introduces a bromine atom at the position para to the amino group.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N,2-dimethyl-6-nitroaniline | From Step 1.1 | - | |
| N-Bromosuccinimide (NBS) | Reagent | Standard Supplier | |
| Acetic acid | Glacial | Standard Supplier |
Protocol
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve N,2-dimethyl-6-nitroaniline (166 g, 1.0 mol) in glacial acetic acid (2 L).
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (187 g, 1.05 mol) in portions over 1 hour, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice water (5 L).
-
The product, 4-bromo-N,2-dimethyl-6-nitroaniline, will precipitate.
-
Filter the solid, wash thoroughly with water, and then with a saturated sodium bicarbonate solution until the washings are neutral.
-
Wash again with water and dry under vacuum at 60 °C.
Step 1.3: Reduction of 4-bromo-N,2-dimethyl-6-nitroaniline
The final step in the precursor synthesis is the reduction of the nitro group to an amino group.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-bromo-N,2-dimethyl-6-nitroaniline | From Step 1.2 | - | |
| Iron powder | -325 mesh | Standard Supplier | |
| Ammonium chloride | ACS | Standard Supplier | |
| Ethanol | 95% | Standard Supplier | |
| Water | Deionized | In-house |
Protocol
-
Set up a 10 L three-necked round-bottom flask with a mechanical stirrer, a condenser, and a thermometer.
-
Add 4-bromo-N,2-dimethyl-6-nitroaniline (245 g, 1.0 mol), ethanol (3 L), and a solution of ammonium chloride (26.7 g, 0.5 mol) in water (500 mL).
-
Heat the mixture to 70-75 °C with vigorous stirring.
-
Slowly add iron powder (223 g, 4.0 mol) in portions over 2 hours, maintaining the temperature between 75-80 °C.
-
After the addition is complete, continue to heat and stir the mixture for another 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, hot filter the mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol (2 x 500 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The resulting residue is the desired precursor, 4-bromo-3-methyl-N¹-methylbenzene-1,2-diamine . It can be used in the next step without further purification or can be purified by column chromatography if necessary.
Part 2: Large-Scale Synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
This part details the final step of the synthesis: the diazotization of the o-phenylenediamine precursor and subsequent cyclization to form the benzotriazole ring.[2][3]
Reaction Workflow
Caption: Workflow for the synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-bromo-3-methyl-N¹-methylbenzene-1,2-diamine | From Part 1 | - | |
| Sodium nitrite | ACS | Standard Supplier | Caution: Oxidizer, toxic |
| Acetic acid | Glacial | Standard Supplier | |
| Water | Deionized | In-house | |
| Ethanol | 95% | Standard Supplier | For recrystallization |
| Activated carbon | Decolorizing | Standard Supplier |
Protocol
-
Pre-reaction Setup:
-
In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-3-methyl-N¹-methylbenzene-1,2-diamine (215 g, 1.0 mol) in a mixture of glacial acetic acid (1.5 L) and water (5 L). Stir until a clear solution is obtained. Gentle warming may be necessary.[3]
-
Cool the solution to 10-15 °C in an ice-water bath.
-
-
Diazotization and Cyclization:
-
In a separate beaker, prepare a solution of sodium nitrite (76 g, 1.1 mol) in water (500 mL).
-
Slowly add the sodium nitrite solution to the stirred solution of the diamine over a period of 1-2 hours. The temperature of the reaction mixture should be maintained below 15 °C.[2]
-
During the addition, the color of the mixture may change from deep red to pale brown.[3]
-
After the addition is complete, continue to stir the mixture at 10-15 °C for an additional 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir for another 12 hours. The intramolecular cyclization occurs spontaneously after the diazotization of the primary amino group.[4][5]
-
-
Workup and Isolation:
-
Chill the reaction mixture in an ice-water bath for at least 2 hours to ensure complete precipitation of the product.
-
Filter the crude product using a Buchner funnel and wash the filter cake with copious amounts of cold water until the filtrate is neutral.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a large beaker and add boiling water (approximately 4-5 L).
-
Add decolorizing activated carbon (10 g) and heat the mixture to boiling with stirring for 15-20 minutes.[6]
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature. Seeding with a small crystal of the product may be necessary to induce crystallization.
-
Once crystallization begins, cool the mixture in an ice bath for 2-3 hours to maximize the yield.
-
Filter the purified product, wash with a small amount of cold water, and dry under vacuum at 60-70 °C to a constant weight.
-
Expected Yield and Purity
-
Yield: 75-85%
-
Purity (by HPLC): >98%
-
Appearance: Off-white to pale yellow crystalline solid
Part 3: Characterization and Quality Control
The identity and purity of the synthesized 5-bromo-1,4-dimethyl-1H-benzo[d]triazole should be confirmed by standard analytical techniques.
Analytical Methods
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl groups. |
| ¹³C NMR | Signals for the aromatic carbons and the methyl carbons. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of the product. |
| HPLC | A single major peak indicating high purity. |
| Melting Point | A sharp melting point range. |
A comprehensive spectroscopic characterization is essential to confirm the structure of the final product.[7][8]
Part 4: Safety Protocols and Waste Management
Safety Precautions
-
All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]
-
Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme caution and have an appropriate quenching agent (e.g., ammonia solution) readily available.
-
Brominating agents like NBS are corrosive and toxic. Avoid inhalation of dust and contact with skin.[10][11]
-
Sodium nitrite is a strong oxidizer and is toxic if ingested. Keep away from combustible materials.[12][13][14]
-
The diazotization reaction can be exothermic. Careful temperature control is crucial to prevent runaway reactions.
Waste Management
-
Halogenated organic waste: All organic filtrates and residues containing brominated compounds should be collected in a designated halogenated waste container.
-
Aqueous waste: The aqueous filtrates from the workup and recrystallization steps should be neutralized before disposal. Check local regulations for the disposal of aqueous waste containing residual acetic acid and sodium salts.
-
Sodium nitrite waste: Any unused sodium nitrite or solutions containing significant amounts of nitrite should be treated as hazardous waste and disposed of according to institutional and local regulations.[15][16]
Part 5: Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in precursor synthesis | Incomplete reaction; side reactions. | Ensure anhydrous conditions where necessary; monitor reaction closely by TLC; optimize reaction time and temperature. |
| Incomplete diazotization | Insufficient sodium nitrite; temperature too high. | Use a slight excess of sodium nitrite; maintain a low temperature during addition. |
| Product oils out during recrystallization | Solution is too concentrated or cooled too quickly. | Use more solvent for recrystallization; allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Colored final product | Presence of tarry impurities from the diazotization reaction. | Use an adequate amount of activated carbon during recrystallization; a second recrystallization may be necessary.[6] |
References
-
A Practical Procedure for Regioselective Bromination of Anilines. Synthesis (Stuttgart), 53(10), 1828–1832. Available from: [Link]
-
Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. Available from: [Link]
-
Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of Benzotriazole from o- Phynylenediamine.pptx. Available from: [Link]
-
Regioselective One-Pot Bromination of Aromatic Amines. American Chemical Society. Available from: [Link]
-
Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. RSC Publishing. Available from: [Link]
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. Available from: [Link]
-
Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline. Available from: [Link]
-
A Practical Procedure for Regioselective Bromination of Anilines. Sci-Hub. Available from: [Link]
-
Is diazotization of o-phenylenediamine to benzotriazole reversible?. Stack Exchange. Available from: [Link]
-
Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate. Available from: [Link]
-
Bromination safety. YouTube. Available from: [Link]
-
Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]
-
(PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. Available from: [Link]
-
Regioselective and efficient bromination of anilides on water using HBr and Selectfluor. ResearchGate. Available from: [Link]
-
How Do You Safely Dispose of Sodium Nitrite. Reddit. Available from: [Link]
-
Safety Data Sheet Sodium Nitrite, High Purity Granular and Flake Grades. Chemtrade Logistics. Available from: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Available from: [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available from: [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. Available from: [Link]
-
(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. Available from: [Link]
-
Iron-Catalyzed Synthesis of N-Alkyl Anilines. ChemistryViews. Available from: [Link]
-
Handling liquid bromine and preparing bromine water. RSC Education. Available from: [Link]
-
Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide. ResearchGate. Available from: [Link]
-
Synthesis of N -Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Available from: [Link]
-
Diazotisation. Organic Chemistry Portal. Available from: [Link]
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC. Available from: [Link]
- Purification of benzotriazole. Google Patents.
-
Diazotization of Amines. Chemistry LibreTexts. Available from: [Link]
-
View of Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide. Available from: [Link]
-
View of Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide. Available from: [Link]
-
Probing the role of BrCl in benzotriazole transformation during seawater chlorination. PubMed. Available from: [Link]
- Synthesis method for 4-bromo-o-phenylenediamine. Google Patents.
- Method for purification of benzotriazole derivative. Google Patents.
-
Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants. PubMed. Available from: [Link]
-
Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants. ResearchGate. Available from: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]
-
4-bromo-1,2-dimethylbenzene. ChemSynthesis. Available from: [Link]
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purification techniques for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
An In-Depth Guide to the Purification of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is paramount. This guide provides a detailed exploration of the , a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to provide not just protocols, but also the underlying scientific principles and field-proven insights to empower researchers to achieve the desired purity for their specific applications.
Understanding the Impurity Profile
The synthetic route to 5-bromo-1,4-dimethyl-1H-benzo[d]triazole can often result in a variety of impurities. A logical approach to purification begins with understanding what these impurities might be.
Common Impurities:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers of the bromo and methyl groups on the benzotriazole ring.
-
Byproducts: Compounds formed from side reactions, such as poly-brominated species or products of incomplete methylation.
-
Tarry Residues: Dark-colored, polymeric, or tarry impurities can sometimes be produced in diazotization reactions, a common step in benzotriazole synthesis.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to assess the impurity profile and guide the choice of purification strategy.
Primary Purification Techniques
Based on the solid nature of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole, the two most effective purification methods are recrystallization and column chromatography.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[3] The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization method.
Step-by-Step Methodology:
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude 5-bromo-1,4-dimethyl-1H-benzo[d]triazole in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude solid. Heat the mixture to boiling with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored due to tarry impurities, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities.[1][2] Be cautious, as charcoal can also adsorb some of the desired product. After a brief period of boiling, the charcoal is removed by hot filtration through a fluted filter paper or a pad of celite.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be identified. It involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
Inducing Precipitation: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.
Data Presentation: Solvent Screening for Recrystallization
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Observations |
| Ethanol | Sparingly Soluble | Soluble | Potential for single-solvent recrystallization. |
| Toluene | Sparingly Soluble | Soluble | Potential for single-solvent recrystallization. |
| Heptane | Insoluble | Sparingly Soluble | Could be a "bad" solvent in a two-solvent system. |
| Ethyl Acetate | Soluble | Very Soluble | May not be ideal for high recovery. |
| Water | Insoluble | Insoluble | Useful for washing if the compound is insoluble. |
Note: This table presents hypothetical data and should be determined experimentally.
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole by recrystallization.
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). This method is particularly useful for separating compounds with similar polarities and for removing colored impurities.[4][5]
Protocol 3: Flash Column Chromatography
Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the eluent through the column, speeding up the separation.
Step-by-Step Methodology:
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal eluent system should provide a good separation of the desired compound from its impurities, with the desired spot having an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Data Presentation: Example TLC Eluent Screening
| Eluent System (v/v) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Separation Quality |
| 100% Hexane | 0.0 | 0.1 | 0.05 | Poor |
| 9:1 Hexane/EtOAc | 0.35 | 0.5 | 0.2 | Good |
| 7:3 Hexane/EtOAc | 0.6 | 0.7 | 0.5 | Poor (spots too high) |
| 100% EtOAc | 0.9 | 0.95 | 0.85 | No separation |
Note: This table presents hypothetical data and should be determined experimentally.
Visualization: Column Chromatography Workflow
Caption: Workflow for the purification of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole by column chromatography.
Troubleshooting and Advanced Considerations
-
Persistent Colored Impurities: If recrystallization and standard column chromatography fail to remove colored impurities, consider treating a solution of the crude product with activated charcoal before chromatography or using a different adsorbent like alumina.[1]
-
Oily Product After Recrystallization: This indicates that the compound may have a low melting point or that the chosen solvent is not appropriate. Try a different solvent or a two-solvent system.
-
Poor Separation in Chromatography: If separation is poor, try a less polar eluent system to increase the retention time on the column. A longer column or a finer mesh silica gel can also improve resolution.
-
Product Stability: Benzotriazoles can be sensitive to heat and acidic/basic conditions.[1] Avoid excessive heating during solvent removal and ensure that any acidic or basic reagents from the synthesis are quenched and removed during the work-up before purification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole and all solvents used for specific handling and disposal information.
Conclusion
The purification of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a critical step in ensuring the reliability and reproducibility of research and development activities. By understanding the potential impurities and applying the principles of recrystallization and column chromatography, researchers can confidently obtain this compound in high purity. The protocols and insights provided in this guide serve as a comprehensive resource for achieving this goal.
References
-
SIELC Technologies. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column. [Link]
-
National Institutes of Health. Synthesis of Benzo[6][7]thiazolo[2,3-c][8][9][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. [Link]
-
ChemHelp ASAP. recrystallization & purification of N-bromosuccinimide. [Link]
- Google Patents.
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use of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole in cross-coupling reactions
An Application Guide for the Strategic Use of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Synthesis
5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a halogenated heterocyclic compound poised for significant application in the fields of medicinal chemistry and materials science.[1] The benzotriazole core is a privileged scaffold, appearing in numerous pharmacologically active agents due to its unique electronic properties and ability to engage in various biological interactions.[2][3] The strategic placement of a bromine atom on the benzene ring transforms this molecule into an ideal substrate for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile toolsets in modern organic synthesis.[4]
This guide provides a detailed technical overview and robust starting protocols for utilizing 5-bromo-1,4-dimethyl-1H-benzo[d]triazole in two key transformations: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. While specific literature on this exact methylated isomer is emerging, the protocols herein are built upon well-established principles and successful applications with structurally analogous bromo-substituted N-heterocycles.[5][6] They are designed to serve as a scientifically-grounded starting point for researchers and drug development professionals aiming to leverage this compound for the synthesis of novel, high-value molecules.
The Strategic Advantage of the Benzotriazole Core
The benzotriazole moiety is more than just a structural component; its three nitrogen atoms can act as hydrogen bond acceptors, and the fused aromatic system allows for π-π stacking interactions.[2] These features enable benzotriazole derivatives to bind effectively with a wide range of biological enzymes and receptors, leading to a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[7][8] Consequently, methods that allow for the precise and efficient functionalization of the benzotriazole skeleton are of paramount importance to drug discovery programs. The bromo-substituent on 5-bromo-1,4-dimethyl-1H-benzo[d]triazole serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through cross-coupling chemistry.
Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[9][10] Its reliability, mild conditions, and tolerance of a wide array of functional groups make it an ideal choice for the diversification of the 5-bromo-1,4-dimethyl-1H-benzo[d]triazole scaffold.
Causality Behind Experimental Design
The following protocol is optimized based on conditions proven effective for other electron-deficient bromo-N-heterocycles.[5][9]
-
Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is selected as the catalyst. The dppf ligand provides the necessary steric bulk and electron-donating character to stabilize the palladium center throughout the catalytic cycle, preventing palladium black precipitation and promoting efficient oxidative addition and reductive elimination.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the crucial transmetalation step without promoting unwanted side reactions with sensitive functional groups.
-
Solvent System: A mixture of an ethereal solvent like 1,2-dimethoxyethane (DME) and water is used. The aqueous phase is essential for activating the boronic acid, while the organic solvent ensures the solubility of the heterocyclic substrate and the catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
-
To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Through the septum, add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio to achieve a final concentration of 0.1 M with respect to the starting bromide.
-
Place the reaction vessel in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 to 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Expected Product | Typical Yield Range (%) |
| 1 | Phenylboronic acid | 5-phenyl-1,4-dimethyl-1H-benzo[d]triazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-1,4-dimethyl-1H-benzo[d]triazole | 80-90 |
| 3 | 4-Acetylphenylboronic acid | 5-(4-acetylphenyl)-1,4-dimethyl-1H-benzo[d]triazole | 75-85 |
| 4 | Thiophene-2-boronic acid | 5-(thiophen-2-yl)-1,4-dimethyl-1H-benzo[d]triazole | 70-85 |
| 5 | Pyridine-3-boronic acid | 5-(pyridin-3-yl)-1,4-dimethyl-1H-benzo[d]triazole | 65-80 |
Yields are estimated based on analogous reactions in the literature and serve as a guide for experimental planning.[5][9]
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a critical linkage in a vast number of pharmaceuticals.[11] This reaction allows for the coupling of an aryl halide with a wide variety of primary and secondary amines, including heterocycles.[12]
Causality Behind Experimental Design
The protocol for C-N coupling must address the challenges of forming this bond, particularly the often slow reductive elimination step.
-
Catalyst System: A palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand such as tBuBrettPhos is recommended.[6] These ligands create a sterically hindered yet highly active catalytic species. The steric bulk promotes the reductive elimination of the C-N bond, which is often the rate-limiting step, while their electron-donating nature facilitates the initial oxidative addition of the aryl bromide.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. These bases are capable of deprotonating the amine nucleophile to form the active amide, driving the catalytic cycle forward.[6]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and the active catalyst.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Step-by-Step Protocol
-
Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2-4 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 eq) to a vial.
-
Add 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (1.0 eq) and a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., toluene, to 0.1 M).
-
Add the amine nucleophile (1.2 eq). If the amine is a solid, it can be added in step 2.
-
Seal the vial tightly, remove from the glovebox, and place in a preheated heating block at 100-110 °C.
-
Stir vigorously and monitor the reaction by LC-MS. Reactions are typically complete in 4 to 24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography to yield the aminated product.
Data Summary: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Expected Product | Typical Yield Range (%) |
| 1 | Aniline | N-phenyl-1,4-dimethyl-1H-benzo[d]triazol-5-amine | 70-85 |
| 2 | Morpholine | 4-(1,4-dimethyl-1H-benzo[d]triazol-5-yl)morpholine | 80-95 |
| 3 | Benzylamine | N-benzyl-1,4-dimethyl-1H-benzo[d]triazol-5-amine | 75-90 |
| 4 | Indole | 5-(1H-indol-1-yl)-1,4-dimethyl-1H-benzo[d]triazole | 60-75 |
| 5 | n-Hexylamine | N-hexyl-1,4-dimethyl-1H-benzo[d]triazol-5-amine | 70-85 |
Yields are estimated based on analogous reactions in the literature and serve as a guide for experimental planning.[6][13]
Conclusion
5-bromo-1,4-dimethyl-1H-benzo[d]triazole stands as a highly promising and versatile building block for the rapid construction of complex molecules. The palladium-catalyzed cross-coupling protocols detailed in this guide provide robust, scientifically-grounded methods for its elaboration. By leveraging Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently introduce a wide diversity of carbon- and nitrogen-based substituents, accelerating the discovery of novel therapeutics and advanced organic materials. The provided protocols are intended as a strong foundation for further optimization and application in specific synthetic campaigns.
References
- Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications.
- Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. Source unavailable.
- Palladium-Catalyzed C-H Activation/C-N Coupling Route to 1-Aryl-1H-benzotriazoles. Thieme.
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
- Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher.
- A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.
- Recent Development of Benzotriazole-based Medicinal Drugs. Semantic Scholar.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
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5-bromo-1,4-dimethyl-1H-benzo[d][14][15][16]triazole(WX142548). ChemicalBook.
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. American Chemical Society.
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
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Application Notes and Protocols: The Medicinal Chemistry of Brominated Benzotriazoles as Protein Kinase CK2 Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: While specific literature on 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is not extensively available, the broader class of brominated benzotriazoles represents a cornerstone in the development of targeted therapeutics, particularly as potent inhibitors of protein kinase CK2. This guide leverages the wealth of available data on these closely related analogs to provide a comprehensive overview of their application in medicinal chemistry. The principles, protocols, and insights discussed herein are intended to serve as a robust framework for researchers interested in the potential of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole and other substituted benzotriazoles in drug discovery.
Introduction: The Benzotriazole Scaffold in Medicinal Chemistry
The benzotriazole moiety is a "privileged scaffold" in medicinal chemistry, recognized for its metabolic stability and its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[1][2] The fusion of a benzene ring to the triazole system creates a larger, more rigid structure with a distinct electronic profile, making it an attractive core for the design of novel therapeutic agents.[1][3] Benzotriazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]
A particularly fruitful area of research has been the development of polyhalogenated benzotriazoles as potent and selective inhibitors of protein kinases.[4][5] Halogenation, especially bromination, of the benzene ring can significantly enhance inhibitory activity through favorable hydrophobic and halogen bonding interactions within the ATP-binding pocket of kinases.[6]
Protein Kinase CK2: A Key Therapeutic Target
Protein kinase CK2 (formerly casein kinase II) is a highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[4][7] Dysregulation and overexpression of CK2 are hallmarks of many human cancers, making it a prime target for the development of anticancer drugs.[4][7] Inhibition of CK2 has been shown to induce apoptosis in various cancer cell lines, highlighting its therapeutic potential.[5]
Brominated Benzotriazoles as CK2 Inhibitors
Among the most studied inhibitors of CK2 are the polyhalogenated benzotriazole derivatives, with 4,5,6,7-tetrabromobenzotriazole (TBBt) being a reference compound in this class.[5][6][8] These compounds act as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase and preventing the phosphorylation of its substrates.[4]
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have provided valuable insights into the features required for potent CK2 inhibition by brominated benzotriazoles:
-
Polybromination: The presence of multiple bromine atoms on the benzene ring is crucial for high-affinity binding.[6] 5,6-dibromobenzotriazole and 4,5,6-tribromobenzotriazole have shown inhibitory activity comparable to TBBt.[7]
-
Substitution at the Triazole Nitrogen: Alkylation or other substitutions at the N1 or N2 positions of the triazole ring can modulate the compound's potency, selectivity, and physicochemical properties. For instance, hydroxyalkyl derivatives of TBBt have shown promising inhibitory activity.[6][8]
-
Methyl and Ethyl Substituents: The introduction of small alkyl groups, such as methyl or ethyl, on the benzene ring of tribromobenzotriazoles has been shown to yield highly potent inhibitors.[9]
Mechanism of Action
Brominated benzotriazoles bind to the ATP-binding pocket of CK2. The selectivity of these inhibitors is attributed to a hydrophobic pocket adjacent to the ATP/GTP binding site, which is smaller in CK2 compared to many other kinases.[5] The bulky bromine atoms of the benzotriazole scaffold can favorably occupy this hydrophobic pocket, contributing to both potency and selectivity.[6]
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the potential of brominated benzotriazoles as kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay for CK2
This protocol describes a standard in vitro kinase assay to determine the inhibitory activity of a test compound against protein kinase CK2.
Materials:
-
Recombinant human protein kinase CK2α or holoenzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or a fluorescence-based ATP analog
-
Test compound (e.g., a brominated benzotriazole derivative) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration range is 0.01 µM to 100 µM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound or DMSO (for control)
-
CK2 peptide substrate
-
Recombinant CK2 enzyme
-
-
Initiation of Reaction: Add [γ-³²P]ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Detection:
-
For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, measure the fluorescence signal according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
Protocol 2: General Synthetic Scheme for a Brominated Benzotriazole Derivative
This protocol outlines a general approach for the synthesis of a substituted brominated benzotriazole, inspired by synthetic routes for related compounds.
Synthesis of a N-substituted 4,5,6,7-tetrabromobenzotriazole:
-
Starting Material: 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt).
-
Alkylation: React TBBt with a suitable alkyl halide (e.g., 1-bromo-3-chloropropane) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.
-
Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Inhibitory Activity of Representative Brominated Benzotriazoles against Protein Kinase CK2
| Compound | Substitution Pattern | IC₅₀ (µM) for CK2α | Reference |
| TBBt | 4,5,6,7-tetrabromo | ~0.5 | [5] |
| 5,6-dibromo-1H-benzotriazole | 5,6-dibromo | ~1.0 | [7] |
| 4,5,6-tribromo-1H-benzotriazole | 4,5,6-tribromo | ~0.6 | [7] |
| 5,6,7-tribromo-4-ethyl-1H-benzotriazole | 4-ethyl-5,6,7-tribromo | 0.16 | [9] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Visualizations
Sources
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- 2. gsconlinepress.com [gsconlinepress.com]
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- 4. mdpi.com [mdpi.com]
- 5. Development and exploitation of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-bromo-1,4-dimethyl-1H-benzo[d]triazole as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Benzotriazole Scaffold
The benzotriazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to engage in a wide range of non-covalent interactions with biological targets. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, virology, and neurology.[1][2][3][4] Specifically, substituted benzotriazoles have been investigated as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][5][6][7] The strategic introduction of substituents onto the benzotriazole core allows for the fine-tuning of a compound's physicochemical properties and its interaction with specific biological targets.
This technical guide focuses on 5-bromo-1,4-dimethyl-1H-benzo[d]triazole , a versatile building block for the synthesis of complex APIs. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The dimethyl substitution pattern at the 1- and 4-positions offers several advantages: it imparts specific steric and electronic properties, enhances solubility in organic solvents, and blocks potential sites of metabolism, thereby improving the pharmacokinetic profile of the resulting API.
This document provides a comprehensive overview of the synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole and detailed protocols for its application in the synthesis of a hypothetical kinase inhibitor, illustrating its utility in modern drug discovery.
Synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole: A Plausible Synthetic Pathway
The key starting material for this synthesis is 4-bromo-N1,N2-dimethylbenzene-1,2-diamine. This intermediate can be prepared from commercially available 4-bromo-1,2-dimethylbenzene through a nitration and subsequent reduction sequence, followed by N-methylation.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Detailed Experimental Protocol: Synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
Step 1: Nitration of 4-bromo-1,2-dimethylbenzene
-
To a stirred solution of 4-bromo-1,2-dimethylbenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 4-bromo-1,2-dimethyl-5-nitrobenzene, which can be used in the next step without further purification.
Step 2: Reduction of the Nitro Group
-
To a solution of 4-bromo-1,2-dimethyl-5-nitrobenzene (1.0 eq) in ethanol or acetic acid, add iron powder (3.0 eq) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-5,6-dimethylaniline.
Step 3: N-Methylation
-
To a solution of 4-bromo-5,6-dimethylaniline (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add potassium carbonate (2.5 eq) and methyl iodide (2.2 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-16 hours.
-
Monitor the reaction for the formation of the N,N-dimethylated product by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-bromo-N1,N2-dimethylbenzene-1,2-diamine.
Step 4: Diazotization and Cyclization
-
Dissolve 4-bromo-N1,N2-dimethylbenzene-1,2-diamine (1.0 eq) in glacial acetic acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield 5-bromo-1,4-dimethyl-1H-benzo[d]triazole .
Application in API Synthesis: A Case Study of a Hypothetical Kinase Inhibitor
To illustrate the utility of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole as a building block, we will outline the synthesis of a hypothetical kinase inhibitor, "Kinazinib." This molecule is designed to feature a substituted pyrimidine moiety, a common pharmacophore in kinase inhibitors, attached to the benzotriazole core. The synthesis will employ two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Target Molecule: "Kinazinib"
"Kinazinib" is a hypothetical inhibitor of a cancer-relevant kinase, designed to bind to the ATP-binding pocket of the enzyme. The 1,4-dimethyl-1H-benzo[d]triazole core serves as a scaffold, with the 5-position functionalized with a 2-aminopyrimidine group.
Retrosynthetic Analysis of "Kinazinib"
Caption: Retrosynthetic analysis of the hypothetical kinase inhibitor "Kinazinib".
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In this protocol, we will couple 5-bromo-1,4-dimethyl-1H-benzo[d]triazole with a commercially available pyrimidine boronic acid pinacol ester.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
| Reagent/Material | Amount (for 1 mmol scale) | Molar Eq. |
| 5-bromo-1,4-dimethyl-1H-benzo[d]triazole | 239 mg | 1.0 |
| 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 267 mg | 1.2 |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol% | 0.02-0.05 |
| K₂CO₃ or Cs₂CO₃ | 2-3 mmol | 2.0-3.0 |
| 1,4-Dioxane/Water (4:1) | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (1.0 eq), 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-(2-aminopyrimidin-5-yl)-1,4-dimethyl-1H-benzo[d]triazole.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, a key transformation in the synthesis of many pharmaceuticals. Here, we will use this reaction to couple 5-bromo-1,4-dimethyl-1H-benzo[d]triazole with an amine.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
| Reagent/Material | Amount (for 1 mmol scale) | Molar Eq. |
| 5-bromo-1,4-dimethyl-1H-benzo[d]triazole | 239 mg | 1.0 |
| Amine (e.g., aniline) | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% | 0.01-0.02 |
| XPhos or RuPhos | 2-4 mol% | 0.02-0.04 |
| NaOtBu or K₃PO₄ | 1.5-2.0 mmol | 1.5-2.0 |
| Anhydrous Toluene or Dioxane | 5 mL | - |
Procedure:
-
In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%) to an oven-dried Schlenk tube.
-
Add the base (e.g., NaOtBu, 1.5 eq), 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (1.0 eq), and the amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization and Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
Expected Characterization Data for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole:
-
¹H NMR: Resonances corresponding to the aromatic protons and the two methyl groups. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: Signals for all carbon atoms in the molecule, including the two methyl carbons and the aromatic carbons.
-
Mass Spectrometry (MS): A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching of the heterocyclic core, and C-N stretching.
Conclusion and Future Perspectives
5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a highly valuable and versatile building block for the synthesis of complex APIs. Its strategic design, featuring a reactive bromine handle and a metabolically stable dimethylated core, makes it an attractive starting material for drug discovery programs. The detailed protocols provided for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions demonstrate its utility in constructing key C-C and C-N bonds, respectively. These reactions enable the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, accelerating the identification of potent and selective drug candidates. The benzotriazole scaffold, particularly when appropriately substituted, will undoubtedly continue to be a cornerstone in the development of novel therapeutics for a wide range of diseases.
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Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. PubMed. [Link]
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Synthesis of Benzo[1][2]thiazolo[2,3-c][1][8][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. MDPI. [Link]
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Application Notes & Protocols: A Guide to the Experimental Functionalization of Benzotriazoles
Abstract
Benzotriazole and its derivatives represent a cornerstone in modern chemistry, with applications spanning medicinal chemistry, materials science, and agricultural science.[1][2] Their utility stems from a unique combination of chemical stability, versatile reactivity, and the ability to act as a potent synthetic auxiliary.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental procedures for the functionalization of the benzotriazole scaffold. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, offering field-proven insights into N-functionalization, C-H functionalization, and the strategic use of benzotriazole as a leaving group. Each protocol is designed as a self-validating system, incorporating reaction monitoring, purification, and characterization to ensure scientific integrity.
The Strategic Importance of Benzotriazole Functionalization
The benzotriazole moiety is a "privileged scaffold" in drug discovery, appearing in molecules with a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and antiviral properties.[1][2][5] Functionalization allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets. The three nitrogen atoms and the fused benzene ring offer multiple sites for modification, making it a highly adaptable building block.
The primary avenues for functionalization, which we will explore in detail, are:
-
N-Functionalization: The substitution at one of the nitrogen atoms (typically N1 or N2) is the most common modification, used to introduce alkyl, aryl, and acyl groups.
-
C-Functionalization: The modification of the benzene ring, which allows for the introduction of substituents that can modulate the electronic properties of the entire heterocyclic system.
-
Application as a Synthetic Auxiliary: Benzotriazole can be temporarily incorporated into a molecule to facilitate a specific transformation and then subsequently removed, acting as an excellent and stable leaving group.[3][6]
Core Methodologies for Benzotriazole Functionalization
The choice of functionalization strategy is dictated by the desired final compound. Below, we dissect the most effective and widely adopted methodologies.
N-Functionalization: The Primary Route of Modification
Substitution at the nitrogen atoms of the triazole ring is highly facile. A persistent challenge is achieving regioselectivity, as reactions can often yield a mixture of N1- and N2-substituted isomers.[7] The N1-substituted product is generally the thermodynamically favored isomer.[2]
N-alkylation is typically achieved by reacting benzotriazole with an alkyl halide in the presence of a base.[7] Modern methods often employ microwave irradiation to dramatically reduce reaction times and improve yields compared to conventional heating.[8][9]
Causality Behind Experimental Choices:
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for deprotonating the N-H of benzotriazole, forming the benzotriazolide anion, which is a much more potent nucleophile for attacking the alkyl halide.
-
Solvent (e.g., DMF, or Solvent-Free): Aprotic polar solvents like DMF are excellent for SN2 reactions. However, solvent-free methods, often aided by microwave irradiation and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), represent a greener and often more efficient approach.[10][11]
-
Microwave Irradiation: Microwaves directly heat the reactants and solvent, leading to rapid and uniform heating that accelerates the reaction rate significantly.[8][9]
The introduction of an aryl group at the nitrogen atom is a critical transformation for creating compounds with significant biological activity. The copper-catalyzed Ullmann condensation is the classic and most reliable method for this C-N bond formation.[12][13]
Causality Behind Experimental Choices:
-
Copper Catalyst (e.g., CuI, Cu₂O): Copper(I) salts are essential for facilitating the cross-coupling reaction. The mechanism is believed to involve the formation of a copper-benzotriazolide intermediate, which then undergoes oxidative addition with the aryl halide.[14]
-
Ligand: While traditional Ullmann reactions required harsh conditions, the addition of a ligand accelerates the reaction and allows for milder conditions.[13] Interestingly, benzotriazole itself or its derivatives can act as efficient ligands in these coupling reactions.[15][16]
-
Base (e.g., Cs₂CO₃, K₂CO₃): As with N-alkylation, a base is required to generate the nucleophilic benzotriazolide anion. Cesium carbonate is often favored for its high solubility in organic solvents.[17]
C-H Functionalization: Advanced Scaffolding
Direct functionalization of the C-H bonds on the benzene ring of benzotriazole is a more advanced but powerful strategy. This is typically achieved using transition-metal catalysis (e.g., Palladium) where the triazole ring itself acts as a directing group, guiding the catalyst to a specific ortho C-H bond for activation.[18] This method allows for the direct introduction of aryl or other groups without pre-functionalization of the benzene ring.
Benzotriazole as a Synthetic Auxiliary
Benzotriazole's ability to act as a "synthetic auxiliary" is one of its most valuable properties.[3][4] In this role, it is first attached to a substrate, activates it for a subsequent reaction (e.g., nucleophilic substitution), and is then easily displaced by a nucleophile to yield the final product. This methodology is widely used in the synthesis of other heterocyclic systems and complex molecules.[4][19]
Experimental Protocols
The following protocols are detailed, self-validating procedures for common and effective functionalization reactions.
Protocol 1: Microwave-Assisted N-Alkylation of Benzotriazole
This protocol describes the rapid and efficient synthesis of 1-chloromethylbenzotriazole using microwave irradiation, adapted from methodologies described in the literature.[8][9]
Materials:
-
Benzotriazole
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave Reactor
-
Round Bottom Flask (50 mL)
-
TLC plates (silica gel), Chloroform (for TLC)
-
Ice-cold water
Procedure:
-
Reaction Setup: In a 50 mL round bottom flask suitable for microwave synthesis, combine benzotriazole (2.0 g, 16.8 mmol), anhydrous potassium carbonate (2.31 g, 16.8 mmol), and 10 mL of DMF.
-
Add dichloromethane (5.0 mL, 80 mmol) to the flask.
-
Microwave Irradiation: Place the flask in the microwave reactor. Irradiate the mixture at 180 W.
-
Reaction Monitoring: Monitor the reaction progress every 1-2 minutes using Thin Layer Chromatography (TLC) with chloroform as the eluent. The reaction is typically complete within 4-5 minutes.[8]
-
Workup and Isolation: Once the reaction is complete (as indicated by the consumption of the benzotriazole starting material on TLC), allow the mixture to cool to room temperature.
-
Precipitate the product by pouring the reaction mixture into a beaker containing 25 mL of ice-cold water.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
Purification & Characterization: The crude product can be further purified by recrystallization. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.[9]
| Parameter | Conventional Method[9] | Microwave Method[9] |
| Reaction Time | 6 hours | ~4.5 minutes |
| Typical Yield | ~70-75% | >80% |
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This protocol details a general procedure for the N-arylation of benzotriazole derivatives using a copper(I) iodide catalyst, based on established methods.[17]
Materials:
-
Substituted o-chloro-1,2,3-benzotriazene (1.0 mmol)
-
Copper(I) Iodide (CuI, 0.2 mmol)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous Dimethylformamide (DMF, 2 mL)
-
Ethyl Acetate (EtOAc)
-
Celite
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the freshly prepared o-chloro-1,2,3-benzotriazene intermediate (1.0 mmol) and 2 mL of anhydrous DMF.
-
Add CuI (0.2 mmol) to the solution and stir at 20 °C for 15 minutes.
-
Base Addition: Add Cs₂CO₃ (2.0 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction magnetically at 20 °C for 1 hour, then increase the temperature to 55 °C and stir for an additional 7 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., 12% EtOAc in n-hexane).[17]
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper salts, washing the pad with EtOAc.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the residue with water and extract the product with EtOAc (2 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[7]
Visualization of Experimental Design
Diagrams are essential for visualizing workflows and understanding the relationships between different experimental stages.
Caption: General experimental workflow for benzotriazole functionalization.
Caption: Simplified mechanism for Cu-catalyzed N-arylation.
Product Purification and Characterization
Rigorous purification and characterization are non-negotiable for ensuring the integrity of experimental results.
Purification
-
Recrystallization: Effective for purifying solid crude products. The choice of solvent is critical and often involves heating the crude product in a minimal amount of a suitable solvent until it dissolves, followed by slow cooling to form pure crystals.[20]
-
Flash Column Chromatography: The standard and most versatile method for purifying both solid and oil products. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[7]
-
Decolorization: Crude benzotriazole products can sometimes be dark or tarry. Treatment with activated charcoal in a hot solution can effectively remove colored impurities before filtration and recrystallization.[20][21]
Characterization
A combination of spectroscopic techniques is required to unambiguously confirm the structure and purity of the functionalized benzotriazole.[22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. It is essential for confirming the introduction of alkyl or aryl groups and determining the N1/N2 isomeric ratio.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton of the new molecule.
-
-
Infrared (IR) Spectroscopy: Used to identify functional groups. Key absorptions include N-H stretching (in the starting material, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and other characteristic vibrations of the introduced functional groups.[9]
-
Mass Spectrometry (MS): Determines the molecular weight of the product, providing definitive confirmation of the successful functionalization.
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Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]
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The Journal of Organic Chemistry. (2019). Selective Synthesis of N-H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes. ACS Publications. Retrieved from [Link]
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- NOTE An Effective N-Ligand for Copper-Catalyzed N-Aryl
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Introduction: The Synergistic Fusion of Benzotriazole Scaffolds and Click Chemistry
An In-Depth Guide to the Applications of Click Chemistry with Benzotriazole Derivatives
In the landscape of modern chemical synthesis and bioconjugation, "click chemistry" represents a paradigm shift towards reactions that are high-yielding, modular, stereospecific, and biocompatible.[1][2][3] The cornerstone of this philosophy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that rapidly and reliably "clicks" together molecules bearing terminal alkyne and azide functionalities to form a stable triazole linkage.[4][5][6][7] This bioorthogonal reaction, meaning it proceeds within a biological environment without interfering with native processes, has revolutionized how scientists approach drug discovery, materials science, and molecular biology.[1][8][9]
Concurrently, the benzotriazole moiety, a bicyclic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[10][11][12] Its unique electronic properties, ability to engage in various non-covalent interactions, and metabolic stability make it a frequent constituent of bioactive compounds, including antiviral, anticancer, and antimicrobial agents.[10][11] Benzotriazole derivatives also serve as versatile synthetic auxiliaries and ligands in catalysis.[13][14][15]
This guide explores the powerful synergy that arises from combining click chemistry with benzotriazole derivatives. We will delve into applications where benzotriazoles act as core building blocks for novel therapeutics, function as reporters in bioimaging, and even facilitate the click reaction itself. This document serves as a detailed resource for researchers, providing not only the theoretical underpinnings but also actionable protocols and field-proven insights.
Part I: Architecting Novel Bioactive Conjugates via CuAAC
A primary application of click chemistry in this context is the synthesis of novel molecular entities where a benzotriazole pharmacophore is covalently linked to another functional molecule, often another pharmacophore, to create hybrid compounds with potentially enhanced or novel biological activities.[10] The CuAAC reaction is the ideal tool for this molecular assembly, providing a stable, inert triazole linker that connects the two fragments.[4][5]
Application Focus: Drug Discovery and Medicinal Chemistry
The conjugation of benzotriazole with other heterocyclic systems, like triazoles, is a prominent strategy in the search for new therapeutic agents.[10] The rationale is that combining two known bioactive scaffolds can lead to synergistic effects, improved target affinity, or a modified pharmacokinetic profile. The CuAAC reaction allows for the rapid generation of a library of such conjugates from a set of benzotriazole-alkynes and functionalized azides, accelerating the drug discovery pipeline.[5][10]
Experimental Protocol 1: Synthesis of Benzotriazole-Triazole Conjugates via CuAAC
This protocol details a general method for the copper-catalyzed cycloaddition of a benzotriazole-functionalized alkyne with an aryl azide. The procedure is adapted from methodologies that highlight a simple and efficient synthesis without the need for an external reducing agent, which can sometimes complicate purification.[4][10]
Causality Behind Experimental Choices:
-
Catalyst: Copper(II) acetate is used as the catalyst precursor. While Cu(I) is the active catalytic species, some reaction conditions, particularly in solvents like methanol, can facilitate the in-situ reduction of Cu(II) to Cu(I) without requiring an added reducing agent like sodium ascorbate.[10] This simplifies the reaction setup and workup.
-
Solvent: Methanol is chosen as it effectively dissolves both the organic substrates and the copper salt, facilitating a homogeneous reaction mixture which often leads to higher yields compared to less polar or purely aqueous systems.[10]
-
Temperature: The reaction proceeds efficiently at room temperature, a hallmark of click chemistry that preserves thermally sensitive functional groups on the substrates.
Materials:
-
1-(Prop-2-yn-1-yl)-1H-benzo[d][4][5][16]triazole (Benzotriazole Alkyne)
-
1-Azido-4-methoxybenzene (or other desired aryl azide)
-
Copper(II) acetate [Cu(OAc)₂]
-
Methanol (ACS grade or higher)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Step-by-Step Methodology:
-
Reactant Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the benzotriazole alkyne in 5 mL of methanol.
-
Addition of Azide: To this solution, add 1.0 mmol of the aryl azide. Stir for 2 minutes to ensure complete mixing.
-
Catalyst Introduction: Add 0.01 mmol (1 mol%) of Copper(II) acetate to the reaction mixture. The solution may change color upon addition of the catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The consumption of starting materials and the appearance of a new, typically more polar, product spot should be observed. Reactions are often complete within 6-12 hours.
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with 20 mL of deionized water and 20 mL of brine to remove residual methanol and copper salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure benzotriazole-triazole conjugate.[4][5]
Visualization: Synthetic Workflow
Caption: Workflow for the CuAAC synthesis of benzotriazole-triazole conjugates.
Part II: Benzotriazoles as "Turn-On" Fluorescent Probes for Bioimaging
Beyond their role as structural scaffolds, benzotriazole derivatives can be engineered into functional molecules for bioimaging. When conjugated with a fluorophore, the resulting molecule can act as a probe to detect specific analytes or label biomolecules. A particularly elegant approach is the design of "click-on" fluorogenic dyes, where the click reaction itself triggers a significant increase in fluorescence.[17]
Application Focus: Bioorthogonal Labeling and Cellular Imaging
In this application, a non-fluorescent or weakly fluorescent molecule containing a benzotriazole alkyne (a "profluorophore") is introduced to a biological system.[17] This system would have been metabolically engineered to incorporate a complementary azide tag onto a target biomolecule (e.g., a protein or glycan).[1][18] The CuAAC or a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction then occurs in situ, forming the triazole ring. This reaction extends the π-conjugation of the chromophore, "turning on" its fluorescence and allowing for specific visualization of the target biomolecule with a high signal-to-noise ratio.[9][17] Benzotriazole-coumarin derivatives have been specifically developed for this purpose, showing selective fluorescence enhancement upon reaction.[19][20]
Experimental Protocol 2: Fluorescent Labeling of Azide-Modified Proteins in Lysate
This protocol provides a method for labeling a protein of interest, which has been metabolically tagged with an azide group (e.g., using an azido-amino acid analogue), with a benzotriazole-based "click-on" fluorescent probe.
Causality Behind Experimental Choices:
-
Reaction Type: CuAAC is highly specific and bioorthogonal, ensuring that the probe reacts exclusively with the azide-modified protein and not with other native functional groups like amines or thiols.[2][21]
-
Catalyst System: A pre-formed complex of Copper(II) and a stabilizing ligand like Tris(benzyltriazolylmethyl)amine (TBTA) is often used. The TBTA ligand stabilizes the active Cu(I) oxidation state, preventing its disproportionation and protecting the target protein from potential oxidative damage.[21] Sodium ascorbate is the essential reducing agent to generate and regenerate Cu(I) from the Cu(II) source.
-
Buffer: A neutral pH buffer (e.g., phosphate buffer) is used to maintain the native conformation and stability of the protein during the labeling reaction.
Materials:
-
Cell lysate containing azide-modified protein.
-
Benzotriazole-alkyne fluorogenic probe (e.g., a benzothiazole or coumarin derivative).[17][19]
-
10 mM stock solution of the probe in DMSO.
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water).
-
TBTA solution (e.g., 50 mM in DMSO).
-
Sodium Ascorbate solution (e.g., 500 mM in water, freshly prepared).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
SDS-PAGE reagents for analysis.
Step-by-Step Methodology:
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix 1 µL of 50 mM CuSO₄ solution with 1 µL of 50 mM TBTA solution. Vortex briefly. This forms the Cu(II)-TBTA complex.
-
Prepare Reaction Mixture: In a separate microcentrifuge tube, combine:
-
50 µg of total protein from cell lysate.
-
1 µL of 10 mM benzotriazole-alkyne probe stock solution (final concentration ~100 µM, adjust as needed).
-
Adjust the total volume to 98 µL with PBS.
-
-
Initiate the Click Reaction: To the reaction mixture, add 1 µL of the Cu-TBTA premix. Immediately follow by adding 1 µL of freshly prepared 500 mM sodium ascorbate solution to reduce the Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently vortex the tube and incubate at room temperature for 1-2 hours. For sensitive proteins, incubation can be performed at 4°C for a longer duration.
-
Analysis: The reaction is complete. The labeled protein can be directly analyzed. A common method is to add SDS-PAGE loading buffer, run the sample on a polyacrylamide gel, and visualize the fluorescently labeled protein band using a gel imager with the appropriate excitation/emission filters.
Visualization: "Click-On" Fluorescence Mechanism
Caption: The click reaction extends conjugation, turning fluorescence "on".
Part III: Alternative Click-Like Strategy: Copper-Free Synthesis of Benzotriazoles
While CuAAC is used to attach benzotriazole moieties, a related "click-like" reaction can be used to synthesize the benzotriazole ring itself. This copper-free approach involves the [3+2] cycloaddition of an azide with a highly reactive benzyne intermediate.[16][22][23]
This method provides a rapid and mild route to substituted and functionalized benzotriazoles, complementing traditional synthetic methods.[16][24] It expands the utility of click principles to the core synthesis of the heterocyclic scaffold. The benzyne is typically generated in situ from an o-(trimethylsilyl)aryl triflate precursor using a fluoride source like cesium fluoride (CsF).[23] The reaction tolerates a wide range of functional groups on the azide partner, making it a powerful tool for creating diverse benzotriazole-based molecules.[16]
Visualization: Benzyne Click Chemistry Concept
Caption: Copper-free synthesis of benzotriazoles via benzyne cycloaddition.
Part IV: Benzotriazole as a Ligand in Copper-Catalyzed Reactions
In a fascinating turn of roles, benzotriazole itself can act as an efficient N-donor ligand in copper-catalyzed reactions, including those central to click chemistry.[13][14] Ligands are crucial in CuAAC as they stabilize the catalytically active Cu(I) state, prevent catalyst disproportionation, and can accelerate the reaction rate.
Studies have shown that simple, inexpensive benzotriazole can be used as a ligand in Cu(I)-catalyzed cross-coupling of terminal alkynes (the Glaser coupling), a reaction closely related to CuAAC.[13][14] This suggests its utility in fine-tuning the catalytic system for azide-alkyne cycloadditions as well. Diagnostic studies on copper(II)-benzotriazole coordination compounds have systematically evaluated their catalytic activity in CuAAC, demonstrating that the choice of ligand is critical for optimizing reaction yields.[25]
Data Summary: Benzotriazole-Based Ligand Performance
The following table summarizes representative data from studies investigating copper complexes with benzotriazole-based ligands as catalysts for the azide-alkyne cycloaddition reaction.
| Catalyst System | Substrates | Solvent | Temp. (°C) | Yield (%) | Reference |
| [CuII(L¹)₂(CF₃SO₃)₂] (L¹ = benzotriazole derivative) | Benzyl chloride, NaN₃, Phenylacetylene | EtOH | 78 | 93 | [25] |
| [CuII(L¹)₂(CF₃SO₃)₂] (L¹ = benzotriazole derivative) | 1-Iodobutane, NaN₃, Phenylacetylene | EtOH | 78 | 99 | [25] |
| CuI / Benzotriazole (5 mol%) | Phenylacetylene (Glaser Coupling) | MeCN | RT | 94 | [13] |
| Cu(OAc)₂ (no external ligand) | 1-(prop-2-yn-1-yl)-1H-benzotriazole, aryl azide | MeOH | RT | 70-98 | [10] |
This table is illustrative and compiles data from different reaction types (CuAAC and Glaser) to show the effectiveness of benzotriazole-based systems in catalysis.
Conclusion
The integration of benzotriazole derivatives with click chemistry provides a rich and versatile platform for innovation across the chemical and biological sciences. From the modular synthesis of potential new drug candidates to the development of sophisticated "turn-on" fluorescent probes for bioimaging, this chemical synergy empowers researchers with reliable and efficient tools. Furthermore, the dual role of benzotriazoles—acting as both structural building blocks and catalytic ligands—underscores their profound utility. As new bioorthogonal reactions are developed and our understanding of the benzotriazole scaffold deepens, the applications born from this powerful combination are set to expand even further, driving progress in drug development, diagnostics, and fundamental biological research.
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Nagaladevi, P., & Reddy, C. S. (2018). An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC). Journal of Chemical Sciences, 130(8). ([Link])
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Sharma, S., & Kumar, A. (2022). An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC). ResearchGate. ([Link])
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Zafiropoulos, A., et al. (2017). Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study. Dalton Transactions, 46(35), 11646-11657. ([Link])
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Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides. PubMed. ([Link])
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Boons, G. J., & Hale, K. J. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. ([Link])
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Wu, P., & Fokin, V. V. (2013). Click Triazoles for Bioconjugation. PMC. ([Link])
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Application Notes & Protocols for Suzuki-Miyaura Coupling with Bromo-heterocycles
Introduction: The Indispensable Role of Heterocycles in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the pharmaceutical and fine chemical industries, where it is a cornerstone for constructing complex molecular architectures.[2][3] A 2014 analysis revealed that the Suzuki-Miyaura coupling was the single most utilized C-C bond-forming reaction in medicinal chemistry publications, a testament to its reliability and broad applicability.[4]
This guide focuses specifically on the coupling of bromo-heterocycles, a substrate class of immense importance. Heteroaromatic motifs are prevalent in a vast number of approved drugs and clinical candidates, where they often serve as key pharmacophores that modulate biological activity, solubility, and metabolic stability. Despite their significance, heteroaryl substrates present unique challenges. Lewis-basic nitrogen atoms can coordinate to and deactivate the palladium catalyst, highly polar compounds may suffer from poor solubility, and many heteroaryl boronic acids are prone to competitive protodeboronation under reaction conditions.[4]
This document provides a detailed protocol grounded in mechanistic understanding, offering researchers and drug development professionals the insights needed to navigate the complexities of coupling bromo-heterocycles, optimize reaction conditions, and troubleshoot common issues.
The Engine of C-C Bond Formation: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A comprehensive understanding of this mechanism is critical for rational catalyst selection and reaction optimization.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the heteroaryl bromide. This is often the rate-determining step of the entire cycle.[5] The reactivity of the halide is crucial, with the general trend being I > Br >> Cl.[1] This step transforms the palladium from its Pd(0) to its Pd(II) oxidation state.
-
Transmetalation: Before this step can occur, the organoboron partner (e.g., a boronic acid) must be activated by a base.[1][7] The base converts the boronic acid into a more nucleophilic boronate species. This activated species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic fragments on the palladium center are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[8] Bulky, electron-donating ligands are known to facilitate this step.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rational Selection of Reaction Components
Success in coupling bromo-heterocycles is not accidental; it is the result of a rational selection of components tailored to the specific substrates. Each component—catalyst, ligand, base, and solvent—plays a critical and interconnected role.
Palladium Precatalyst
The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are often used as "precatalysts".[5] These require in situ reduction to Pd(0) to enter the catalytic cycle.[8] For challenging couplings involving heteroaryl substrates, modern, well-defined precatalysts developed by groups like Buchwald are often superior.[4] These complexes (e.g., SPhos-Pd-G3) are air-stable, ensure efficient generation of the active monoligated Pd(0) species, and provide high catalytic activity even at low loadings.[4][9]
Ligands: The Key to Reactivity and Selectivity
The ligand is arguably the most critical component, modulating the catalyst's stability and reactivity.[8] While simple ligands like triphenylphosphine (PPh₃) are sufficient for some reactions, the coupling of bromo-heterocycles typically demands more sophisticated ligands.[5][10]
-
Bulky, Electron-Rich Phosphines: This class of ligands has revolutionized cross-coupling chemistry.[2][9][11] Ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or other trialkylphosphines (e.g., P(t-Bu)₃) are essential for several reasons:[7][9]
-
High Electron Density: They increase the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition of the C-Br bond.[9][12]
-
Steric Bulk: The large size of these ligands promotes the final reductive elimination step to release the product and also favors the formation of the highly reactive, monoligated Pd(0)L species.[1][9]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands. They are strong σ-donors, even more so than phosphines, making them excellent for activating challenging C-Br bonds.[1] PEPPSI-type precatalysts are common, air-stable options that incorporate NHC ligands.[8]
The Role of the Base
The base is not a passive spectator; it is essential for activating the boronic acid or ester.[7][13] By coordinating to the boron atom, the base increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation.[1][7]
| Base | Type | Strength | Common Use Case |
| K₂CO₃ | Inorganic | Moderate | A versatile and common choice for many systems, often used in aqueous/organic biphasic mixtures.[1][10] |
| K₃PO₄ | Inorganic | Strong | Often superior for less reactive bromides or hindered substrates. Its use is a hallmark of many modern protocols.[1][9] |
| Cs₂CO₃ | Inorganic | Strong | A highly effective but more expensive option, sometimes providing better yields where other bases fail. |
| KF | Inorganic | Mild | Used for substrates with base-sensitive functional groups (e.g., esters) as it can activate the boronic acid without promoting hydrolysis.[7] |
| TMSOK | Organic | Strong | A soluble organic base used under anhydrous conditions, particularly effective for challenging heteroaryl-heteroaryl couplings.[4] |
Solvent Systems
The choice of solvent impacts reagent solubility and reaction kinetics. Common solvents include ethers (dioxane, THF) and aromatic hydrocarbons (toluene).[1][8] Many protocols employ a biphasic system, such as toluene/water or dioxane/water, which is effective for dissolving the inorganic base and the organic substrates in their respective phases.[1][3] For particularly sensitive heteroaromatic substrates prone to decomposition or side reactions in the presence of water, anhydrous conditions may be necessary.[4][10]
Application Protocol: A Practical Guide
This section provides a general workflow, a detailed experimental protocol, and a troubleshooting guide for the Suzuki-Miyaura coupling of bromo-heterocycles.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
General Step-by-Step Protocol
This protocol is a general guideline. Optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific substrates.
Reagents & Equipment:
-
Bromo-heterocycle (1.0 equiv)
-
Arylboronic acid or ester (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 1–3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene/H₂O mixture)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the bromo-heterocycle (e.g., 1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent(s) (e.g., 5 mL of dioxane) via syringe through the septum.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-heterocycle is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Exemplary Conditions for Different Heterocycles
The optimal conditions are highly substrate-dependent. The following table provides starting points for common bromo-heterocycle classes.
| Heterocycle Class | Example Substrate | Typical Catalyst System | Base | Solvent | Temp (°C) | Key Consideration |
| π-Deficient | 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Prone to catalyst inhibition by the pyridine nitrogen; a strong ligand is crucial. |
| π-Rich | 5-Bromoindole | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 110 | N-H group may need protection, although many modern catalysts tolerate it. |
| Five-membered | 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | Generally less challenging, but can still benefit from modern catalyst systems for higher efficiency.[10] |
| Fused Systems | 6-Chloropurine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | Anhydrous conditions were found to be superior for electron-rich boronic acids in this specific case.[10] |
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Inactive catalyst (degraded, insufficient degassing). 2. Incorrect base or solvent. 3. Substrate is too unreactive for the conditions. | 1. Use a fresh catalyst, ensure rigorous degassing of solvents and the reaction vessel. 2. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvents. 3. Switch to a more active ligand (e.g., from PPh₃ to SPhos or XPhos). Increase temperature. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (hydrolyzes faster than it couples). | Use the corresponding boronic ester (pinacol or MIDA). Use milder conditions (lower temp, KF as base) if possible. Use the boronic acid in larger excess (1.5–2.0 equiv). |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species in the reaction mixture. | Ensure thorough degassing. Use a precatalyst that efficiently generates Pd(0).[8] |
| Debromination of Starting Material | Side reaction, sometimes promoted by certain ligands or excess base. | Screen different ligands. Reduce the amount of base or switch to a milder base. |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
-
Kinzel, T., et al. (2010). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Synlett. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. (2024). YouTube. [Link]
-
Guram, A. S., et al. (2004). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo. [Link]
-
Cox, P. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Nolan, S. P., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018). Organic Process Research & Development. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′-Tetra(diphenylphosphinomethyl)-1,2-ethylenediamines. ResearchGate. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry. [Link]
-
Leadbeater, N. E., & Marco, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]
-
Arya, B. D., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate. [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
-
Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate. [Link]
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- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. wwjmrd.com [wwjmrd.com]
Application Notes and Protocols: 5-Bromo-1,4-dimethyl-1H-benzo[d]triazole in Advanced Materials Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the utilization of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole as a versatile building block in the synthesis of advanced functional materials. This document outlines detailed protocols for the strategic incorporation of this molecule into novel organic semiconductors and coordination polymers, supported by mechanistic insights and characterization data. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Introduction: The Strategic Advantage of 5-Bromo-1,4-dimethyl-1H-benzo[d]triazole
5-bromo-1,4-dimethyl-1H-benzo[d]triazole is an emerging heterocyclic compound with significant potential in materials science. Its unique molecular architecture, featuring a bromine atom for facile cross-coupling reactions and two methyl groups that enhance solubility and influence solid-state packing, makes it a highly attractive synthon for a new generation of materials. The benzotriazole core itself is known for its thermal stability and electron-accepting properties, which are desirable traits for applications in organic electronics.
The strategic placement of the bromine at the 5-position allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This reactivity is the gateway to constructing complex, conjugated systems with tailored optoelectronic properties. Furthermore, the nitrogen-rich triazole ring can act as a ligand for metal centers, opening avenues for the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties.
Application in Organic Semiconductor Synthesis
The development of high-performance organic semiconductors is crucial for advancements in flexible displays, printable electronics, and large-area solar cells. The 5-bromo-1,4-dimethyl-1H-benzo[d]triazole moiety can be incorporated as a fundamental building block to tune the electronic properties and morphology of conjugated polymers.
Rationale for Use in Organic Thin-Film Transistors (OTFTs)
The introduction of the electron-deficient benzotriazole unit into a polymer backbone can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The methyl groups, while enhancing solubility for solution-based processing, also introduce steric effects that can be exploited to control intermolecular packing and, consequently, charge carrier mobility. The bromine atom serves as a reactive handle to polymerize this unit with various aromatic comonomers.
Protocol: Synthesis of a Benzotriazole-based Conjugated Polymer via Suzuki Polycondensation
This protocol details the synthesis of a copolymer incorporating 5-bromo-1,4-dimethyl-1H-benzo[d]triazole and a fluorene-based comonomer, a common building block in blue-emitting polymers for OLEDs.
Experimental Workflow Diagram:
Caption: Workflow for Suzuki polycondensation.
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| 5-bromo-1,4-dimethyl-1H-benzo[d]triazole | >98% | Sigma-Aldrich | Store under argon. |
| 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | >98% | TCI Chemicals | A common blue-emitting comonomer. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Handle in a glovebox. |
| Potassium Carbonate (K₂CO₃) | >99% | Fisher Scientific | Prepare a 2M aqueous solution. |
| Toluene | Anhydrous | Acros Organics | Degas before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Degas before use. |
| Methanol | ACS Grade | VWR | For precipitation. |
| Chloroform | HPLC Grade | VWR | For Soxhlet extraction. |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Reagent Addition: In a glovebox, weigh and add 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (1.0 mmol), the fluorene diboronic ester comonomer (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the Schlenk flask.
-
Solvent and Base Addition: Add anhydrous, degassed toluene (15 mL) and DMF (5 mL) to the flask to dissolve the monomers. The DMF is added to aid solubility. Via syringe, add the degassed 2M aqueous potassium carbonate solution (2 mL).
-
Polymerization Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously under a positive pressure of argon for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-Capping (Optional but Recommended): To control the molecular weight and improve stability, add a small amount of bromobenzene (end-capper for the boronic ester) and phenylboronic acid (end-capper for the bromide) and stir for an additional 4 hours.
-
Precipitation and Collection: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as fibrous strands.
-
Purification: Collect the precipitated polymer by filtration. To remove catalyst residues and oligomers, perform a Soxhlet extraction sequence with methanol, acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C overnight.
Application in Coordination Chemistry and MOF Synthesis
The nitrogen atoms of the triazole ring in 5-bromo-1,4-dimethyl-1H-benzo[d]triazole can act as coordination sites for metal ions, making it a valuable ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The bromine atom can be retained for post-synthetic modification or replaced to create multitopic linkers.
Rationale for Use as a Ligand
The benzotriazole moiety can coordinate to metal centers in a monodentate or bidentate fashion, leading to the formation of diverse network structures. The resulting materials can exhibit properties such as porosity, luminescence, or catalytic activity, depending on the choice of the metal ion and the overall framework topology. The dimethyl substitution can influence the coordination angle and prevent dense packing, potentially leading to porous structures.
Protocol: Solvothermal Synthesis of a Zinc-Benzotriazole Coordination Polymer
This protocol describes a general method for synthesizing a coordination polymer using 5-bromo-1,4-dimethyl-1H-benzo[d]triazole and zinc nitrate.
Reaction Scheme Diagram:
Caption: Solvothermal synthesis of a coordination polymer.
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| 5-bromo-1,4-dimethyl-1H-benzo[d]triazole | >98% | Sigma-Aldrich | As ligand. |
| Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) | >98% | Acros Organics | As metal source. |
| N,N-Dimethylformamide (DMF) | ACS Grade | VWR | As solvent. |
| Ethanol | ACS Grade | VWR | As co-solvent. |
Step-by-Step Procedure:
-
Preparation of the Solution: In a 20 mL glass vial, dissolve 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (0.2 mmol) in 5 mL of DMF. In a separate vial, dissolve zinc nitrate hexahydrate (0.1 mmol) in 5 mL of ethanol.
-
Mixing: Combine the two solutions in the glass vial. Stir for 10 minutes at room temperature to ensure homogeneity.
-
Solvothermal Reaction: Place the glass vial inside a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven. Heat to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool slowly to room temperature over 24 hours. The slow cooling step is crucial for the formation of high-quality single crystals.
-
Isolation: Carefully open the autoclave. Collect the crystalline product by decanting the mother liquor.
-
Washing and Drying: Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. Dry the product in an oven at 80 °C for 12 hours.
Characterization
The synthesized materials should be thoroughly characterized to confirm their structure and properties.
Recommended Characterization Techniques:
| Technique | Purpose | Expected Outcome for Polymer | Expected Outcome for Coordination Polymer |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical structure and purity of the polymer. | Broadened peaks corresponding to the polymer backbone. | Dissolution may lead to decomposition; useful for ligand characterization. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI). | Provides number-average (Mn) and weight-average (Mw) molecular weights. | Not applicable. |
| UV-Vis Spectroscopy | To investigate the optical absorption properties. | Shows the π-π* transition and the optical bandgap of the conjugated system. | Can show ligand-to-metal charge transfer bands. |
| Photoluminescence Spectroscopy | To study the emission properties. | Determines the emission maximum and quantum yield. | Can reveal luminescent properties arising from the ligand or metal center. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. | Provides information on the electrochemical bandgap and stability. | Can show redox events associated with the metal center. |
| Single-Crystal X-ray Diffraction | To determine the precise 3D structure. | Not applicable for amorphous or semi-crystalline polymers. | The definitive method to determine the crystal structure and coordination environment. |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity and phase purity. | Can indicate the degree of crystallinity and packing. | Confirms the bulk phase purity of the synthesized crystalline material. |
Safety and Handling
5-bromo-1,4-dimethyl-1H-benzo[d]triazole should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Palladium catalysts are toxic and should be handled with care. Solvothermal reactions in autoclaves involve high pressures and temperatures and should only be performed by trained personnel using appropriate safety precautions.
References
Note: As 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a specialized or novel compound, direct application literature is limited. The provided protocols are based on established synthetic methodologies for structurally related benzotriazole derivatives and conjugated polymers/coordination chemistry.
-
General Benzotriazole Chemistry: Katritzky, A. R., et al. "Benzotriazole: A Novel Synthetic Auxiliary." Angewandte Chemie International Edition, vol. 28, no. 8, 1989, pp. 1011-1027. [Link]
-
Suzuki Polycondensation: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. [Link]
-
Solvothermal Synthesis of MOFs: Yaghi, O. M., et al. "Reticular synthesis and the design of new materials." Nature, vol. 423, no. 6941, 2003, pp. 705-714. [Link]
-
Organic Thin-Film Transistors: Sirringhaus, H. "Device Physics of Solution-Processed Organic Field-Effect Transistors." Advanced Materials, vol. 17, no. 20, 2005, pp. 2411-2425. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
Welcome to the technical support center for the synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your product yield and purity.
Introduction: The Synthetic Challenge
The synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis often involves the formation of the benzotriazole ring, followed by methylation and bromination. Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis. This guide provides practical, experience-driven solutions to common problems encountered during this process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A diminished or nonexistent yield is a frequent and frustrating issue. The root causes can often be traced back to several key areas in the synthetic procedure.
| Potential Cause | Recommended Solutions |
| Incomplete Diazotization | The initial step of forming the benzotriazole ring via diazotization of a substituted o-phenylenediamine is highly temperature-sensitive. Ensure the reaction is maintained at a low temperature (typically 0-5 °C) during the addition of sodium nitrite. A temperature increase can lead to the decomposition of the diazonium salt intermediate. Monitor the reaction progress with Thin Layer Chromatography (TLC) to ensure all the starting material is consumed. |
| Suboptimal pH for C[1]yclization | The cyclization of the diazonium intermediate to form the benzotriazole ring is pH-dependent. Acetic acid is commonly used to maintain an acidic environment. If the reaction mixture i[1][2]s not sufficiently acidic, the cyclization will be inefficient. Verify the pH of the reaction mixture before and during the addition of sodium nitrite. |
| Inefficient Methylation | The N-alkylation of the benzotriazole ring can be challenging due to the presence of two reactive nitrogen atoms, potentially leading to a mixture of isomers. The choice of methylating[2][3] agent (e.g., dimethyl sulfate, methyl iodide) and base (e.g., potassium carbonate, sodium hydroxide) is critical. Ensure anhydrous conditions, as water can hydrolyze the methylating agent and affect the base's efficacy. |
| Poor Bromination Efficiency | The bromination of the benzotriazole ring requires an appropriate brominating agent, such as N-bromosuccinimide (NBS) or bromine. The reaction may be slow [4]or incomplete if the conditions are not optimal. The use of a radical initiator like benzoyl peroxide can be beneficial when using NBS. Ensure the correct stoich[4]iometry of the brominating agent is used to avoid under- or over-bromination. |
Problem 2: Presence of Side Products and Impurities
The formation of impurities can complicate purification and significantly reduce the yield of the desired product.
| Potential Cause | Recommended Solutions |
| Di-bromination | The presence of a di-brominated product suggests that the bromination reaction was not selective. This can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Carefully control the sto[5]ichiometry of the brominating agent and monitor the reaction progress by TLC or GC-MS to stop it at the optimal time. |
| Formation of Isomeric Products | During the N-methylation step, both the N1 and N2 positions of the benzotriazole ring can be alkylated, leading to isomeric products. The regioselectivity of t[2][3]his reaction is influenced by the solvent and the counter-ion of the base. Experiment with different solvent systems (e.g., DMF, acetone) and bases to favor the formation of the desired 1,4-dimethyl isomer. |
| Oxidation of Starting Materials | o-Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities that are difficult to remove. It is advisable to use fr[1]eshly purified starting materials and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the starting materials have been stored for an extended period. |
| Tarry Byproducts | The formation of dark, tarry substances is often a result of decomposition of the diazonium salt intermediate, which can happen if the temperature is not adequately controlled during the diazotization step. Strict adherence to low-t[6]emperature conditions is crucial. |
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be a hurdle.
| Potential Cause | Recommended Solutions |
| Oily Product Instead of Solid | If the product separates as an oil instead of a solid, it may be due to the presence of impurities that are depressing the melting point. Try to isolate the oil and proceed with purification steps like column chromatography. Alternatively, attempt recrystallization from a different solvent system. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Co-elution of Impur[1]ities | During column chromatography, impurities may co-elute with the desired product. Experiment with different solvent gradients and stationary phases to improve separation. A combination of normal and reverse-phase chromatography might be necessary. |
| Product Loss During Recrystallization | Significant product loss during recrystallization can occur if the chosen solvent is too effective at dissolving the product, even at low temperatures. A systematic solvent screen is recommended to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. |
| Colored Impurities | If the final product is colored, it may be contaminated with oxidized byproducts. Purification can sometime[1]s be achieved by treating a solution of the crude product with activated charcoal before recrystallization. For some benzotriazole de[7]rivatives, purification can be achieved by heating with acid-treated bentonite and an organic acid. |
Frequently Asked Q[8]uestions (FAQs)
Q1: What is the general synthetic route for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole?
The synthesis typically begins with a substituted o-phenylenediamine which undergoes diazotization followed by cyclization to form the benzotriazole ring. This is then followed by [2][3]N-methylation to introduce the two methyl groups, and finally, bromination to introduce the bromine atom at the 5-position. The exact order of the methylation and bromination steps can sometimes be varied.
Q2: What are the key parameters to control during the diazotization step?
Temperature control is the most critical parameter. The reaction should be kept cold (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The rate of addition of s[8]odium nitrite is also important; it should be added slowly to maintain the low temperature.
Q3: How can I control [2]the regioselectivity of the N-methylation?
The ratio of 1-alkylated to 2-alkylated benzotriazoles can be influenced by the reaction conditions. Generally, using a polar [3]aprotic solvent like DMF and a base like potassium carbonate can favor the formation of the 1-substituted isomer. Microwave-assisted synthe[4]sis under solvent-free conditions has also been reported to give high regioselectivity for N-alkylation.
Q4: What are the best [3][9]practices for handling the reagents involved?
Many of the reagents used in this synthesis are hazardous. o-Phenylenediamines can be toxic and are susceptible to oxidation. Methylating agents like dimethyl sulfate are highly toxic and carcinogenic. Bromine is corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Visualizing the Process
To aid in understanding the synthesis and troubleshooting, the following diagrams illustrate the key workflows and decision-making processes.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low yield issues.
References
-
A Review on: Synthesis of Benzotriazole. ijariie. Available from: [Link]
-
1,2,3-benzotriazole. Organic Syntheses Procedure. Available from: [Link]
-
Benzotriazole : Organic Synthesis. YouTube. Available from: [Link]
-
Review on synthetic study of benzotriazole. GSC Online Press. Available from: [Link]
-
Sequential, three‐step synthesis of 1,4‐disubtituted triazole 5 under... ResearchGate. Available from: [Link]
-
Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. ResearchGate. Available from: [Link]
-
Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
(PDF) Review on synthetic study of benzotriazole. ResearchGate. Available from: [Link]
- JP2007224014A - Method for purification of benzotriazole derivative. Google Patents.
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available from: [Link]
-
Complete mechanism of benzotriazole synthesis from o-phenylenediamine. Stack Exchange. Available from: [Link]
- US3334054A - Purification of benzotriazole. Google Patents.
-
Benzotriazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of: (A) N-alkyl derivatives of 4,5,6,7-tetrabromo 1H-benzotriazole. ResearchGate. Available from: [Link]
-
How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Quora. Available from: [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals. Available from: [Link]
-
Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. arkat usa. Available from: [Link]
-
Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. PMC - NIH. Available from: [Link]
-
(PDF) Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. Available from: [Link]
-
ChemInform Abstract: An Efficient One-Pot Strategy for the Synthesis of Triazole-Fused 1,4-Benzodiazepinones from N-Substituted 2-Azidobenzamides. ResearchGate. Available from: [Link]
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- 4. benchchem.com [benchchem.com]
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Technical Support Center: Bromination of 5,6-Dimethyl-1H-benzotriazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the bromination of 5,6-dimethyl-1H-benzotriazole. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers navigate the complexities of this reaction. Our goal is to equip you with the knowledge to control reaction outcomes, minimize side product formation, and optimize the synthesis of your target brominated compounds.
Frequently Asked Questions (FAQs): Understanding the Core Reaction
Q1: What is the expected major product in the electrophilic bromination of 5,6-dimethyl-1H-benzotriazole?
The bromination of 5,6-dimethyl-1H-benzotriazole is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring. The fused triazole ring acts as a deactivating group, while the two methyl groups are activating and ortho-, para-directing. The most likely positions for bromination are C4 and C7, which are ortho to the methyl groups and meta to the deactivating triazole moiety. Due to steric hindrance between the bromine and the adjacent methyl group and triazole ring, the reaction typically yields 4-bromo-5,6-dimethyl-1H-benzotriazole as the major product.
Q2: How do the substituents on the benzotriazole ring influence regioselectivity?
The regioselectivity is a result of the combined electronic and steric effects of the substituents:
-
Methyl Groups (at C5 and C6): These are electron-donating groups, activating the ring towards electrophilic attack. They direct incoming electrophiles to their ortho positions (C4 and C7).
-
1,2,3-Triazole Ring: This heterocyclic ring is electron-withdrawing, deactivating the benzene ring to which it is fused. Its influence is strongest at the adjacent C4 and C7 positions.
The activating effect of the methyl groups generally overrides the deactivating effect of the triazole ring, directing the substitution. The choice between the C4 and C7 positions is often subtle and can be influenced by reaction conditions, but they are the primary sites of reaction.
Q3: What are the most common brominating agents for this reaction, and how do they differ?
Several reagents can be used, each with distinct advantages and potential for different side reactions:
-
Molecular Bromine (Br₂): Often used in a polar solvent like acetic acid or with a Lewis acid catalyst. It is a powerful brominating agent, but can be hazardous to handle and may lead to over-bromination if not carefully controlled.[1][2]
-
N-Bromosuccinimide (NBS): A versatile and easier-to-handle crystalline solid.[3] It is a source of electrophilic bromine in polar solvents and a source of bromine radicals in nonpolar solvents under radical initiation (e.g., UV light or AIBN).[4][5] This dual reactivity is a critical factor in potential side product formation.
-
Tribromoisocyanuric Acid (TBCA): A mild and efficient reagent for the bromination of moderately deactivated arenes.[6]
The choice of reagent is critical for controlling the reaction pathway and minimizing unwanted side products.
Troubleshooting Guide: Common Side Products & Optimization Strategies
This section addresses specific issues encountered during the bromination of 5,6-dimethyl-1H-benzotriazole, explaining the causality and providing actionable solutions.
Issue 1: Over-bromination – The Formation of Di-bromo Species
Question: My analysis (TLC, LC-MS) shows a significant amount of a di-brominated product alongside my desired mono-brominated compound. How can I prevent this?
Causality: The mono-brominated product, 4-bromo-5,6-dimethyl-1H-benzotriazole, is still an activated aromatic ring and can undergo a second electrophilic substitution to yield 4,7-dibromo-5,6-dimethyl-1H-benzotriazole. This is particularly common under forcing conditions or when an excess of the brominating agent is used.
Solutions:
-
Stoichiometric Control: Use a precise molar equivalent of the brominating agent (typically 1.0 to 1.1 equivalents). Avoid large excesses.
-
Slow Addition: Add the brominating agent solution dropwise to the substrate solution over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This reduces the overall reaction rate, providing a larger kinetic window to stop the reaction after the first bromination.
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-brominated product appear.
Issue 2: Benzylic Bromination – Reactivity at the Methyl Groups
Question: Instead of ring bromination, I am observing bromination on the methyl groups, forming mono- or di-bromomethyl derivatives. Why is this happening?
Causality: This is a classic indicator that the reaction is proceeding via a free-radical mechanism instead of an electrophilic aromatic substitution pathway.[7] This is known as the Wohl-Ziegler reaction and is favored when using N-Bromosuccinimide (NBS) under specific conditions.[3]
Conditions Favoring Benzylic Bromination:
-
Solvent: Nonpolar solvents like carbon tetrachloride (CCl₄).
-
Initiators: Presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or exposure to UV light.
-
Reagent: N-Bromosuccinimide is the most common reagent for this transformation.[4]
Solutions:
-
Choose an Appropriate Solvent: For electrophilic aromatic substitution, use polar solvents such as acetic acid, chloroform, or acetonitrile. These solvents favor the ionic mechanism.
-
Avoid Radical Initiators: Ensure the reaction is performed in the dark and that no radical initiators are added.
-
Select the Right Brominating Agent: If benzylic bromination is a persistent issue with NBS, switch to molecular bromine (Br₂) in a polar solvent like acetic acid, which strongly favors the electrophilic pathway.
Issue 3: Poor Regioselectivity – Formation of Isomeric Products
Question: I am getting a mixture of 4-bromo and other isomers. How can I improve the regioselectivity of the reaction?
Causality: While 4-bromo-5,6-dimethyl-1H-benzotriazole is the expected major product, subtle changes in reaction conditions can influence the electronic and steric environment, leading to the formation of other isomers (e.g., the 7-bromo isomer). The formation of the arenium ion intermediate is the rate-determining step, and its stability dictates the product distribution.[8]
Solutions:
-
Solvent Polarity: The solvent can influence the stability of the transition state. Experiment with solvents of varying polarity (e.g., acetic acid vs. dichloromethane) to find the optimal conditions for your desired isomer.
-
Temperature Control: As with over-bromination, temperature can affect selectivity. Lower temperatures often lead to higher selectivity by favoring the pathway with the lowest activation energy.
-
Bulky Brominating Agents: While less common, employing a bulkier brominating agent might enhance steric hindrance, potentially favoring substitution at the less hindered position.
Data & Conditions Summary
The following table summarizes how key experimental variables influence the reaction outcome.
| Parameter | Condition Favoring Desired Product (4-Bromo) | Condition Favoring Side Products | Resulting Side Product |
| Brominating Agent | Br₂ in Acetic Acid; NBS in CH₃CN | NBS in CCl₄ with UV/AIBN | Benzylic Bromination |
| Stoichiometry | 1.0 - 1.1 equivalents of Bromine source | > 1.5 equivalents of Bromine source | Over-bromination (Di-bromo) |
| Temperature | 0 °C to Room Temperature | Elevated Temperature (> 50 °C) | Over-bromination, Lower Selectivity |
| Solvent | Polar (Acetic Acid, CH₃CN, CH₂Cl₂) | Nonpolar (CCl₄, Heptane) | Benzylic Bromination |
| Additives | None (or Lewis Acid for Br₂) | Radical Initiator (AIBN, Peroxide) | Benzylic Bromination |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and troubleshooting logic.
Caption: Reaction pathways in the bromination of 5,6-dimethyl-1H-benzotriazole.
Caption: Troubleshooting decision tree for identifying and solving side product issues.
Experimental Protocol: Selective Mono-bromination
This protocol is designed to favor the formation of 4-bromo-5,6-dimethyl-1H-benzotriazole while minimizing side products.
Materials:
-
5,6-Dimethyl-1H-benzotriazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 5,6-dimethyl-1H-benzotriazole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile. Slowly add the NBS solution to the cooled benzotriazole solution dropwise over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC every 30 minutes (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once TLC analysis indicates consumption of the starting material, quench the reaction by adding cold saturated sodium thiosulfate solution to neutralize any unreacted bromine/NBS.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the desired product from starting material and any di-brominated impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.[9]
References
- Probing the role of BrCl in benzotriazole transformation during seawater chlorination. (2025).
- Synthesis of 1-(2-bromo-1-arylethyl)-1H-benzotriazoles via NBS promoted addition of 1H-benzotriazole to alkene: Relevance in benzotriazole ring cleavage. Fleming College Discovery.
- An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Deriv
-
N-Bromosuccinimide. Wikipedia. [Link]
- Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Bromination Mechanism. (2011). YouTube. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules, 19(3), 3401-3416. [Link]
-
Bromination via a Free Radical Mechanism. BYJU'S. [Link]
Sources
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- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Benzotriazole Functionalization
Welcome to the Technical Support Center for Benzotriazole Functionalization. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the N-alkylation and N-arylation of benzotriazole, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the functionalization of benzotriazole?
The main difficulty lies in controlling the regioselectivity of the reaction. Benzotriazole has two chemically distinct nitrogen atoms in its triazole ring, N1 and N2. Upon deprotonation, the resulting benzotriazolide anion can be alkylated or arylated at either of these positions, leading to the formation of two constitutional isomers: the 1-substituted (asymmetric) and the 2-substituted (symmetric) products.[1] The ratio of these isomers is highly dependent on the reaction conditions.[1]
Q2: Which isomer, N1 or N2-substituted benzotriazole, is typically the major product?
In many common alkylation reactions, a mixture of N1 and N2 isomers is formed.[2] However, the 1-substituted (1H) isomer is generally the more thermodynamically stable and often predominates in solution.[1] The energy difference between the two isomers is small, and the product ratio can be influenced by various factors.[1]
Q3: What are the general strategies for functionalizing benzotriazole?
The two most common strategies are N-alkylation and N-arylation.
-
N-Alkylation is typically achieved by reacting benzotriazole with an alkyl halide in the presence of a base.[3]
-
N-Arylation often employs copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, between benzotriazole and an aryl halide.[4]
Q4: Can benzotriazole be functionalized on the benzene ring?
Yes, electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring, typically at the 4-position.[3] However, this guide will focus on the more common challenge of N-functionalization.
Troubleshooting Guide: N-Alkylation and N-Arylation Reactions
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low yield of the desired N-substituted benzotriazole is a frequent issue. The underlying cause can often be traced back to one or more suboptimal reaction parameters.
Potential Causes & Solutions:
-
Ineffective Base: The choice of base is critical for the deprotonation of benzotriazole (pKa ≈ 8.2).[3][5]
-
For N-Alkylation: Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[6][7] If you are experiencing low yields, consider switching to a stronger base or a different base/solvent combination. For instance, using a basic ionic liquid like [Bmim]OH under solvent-free conditions has been shown to be effective.[6]
-
For N-Arylation (Ullmann type): Bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often used.[2] Cs₂CO₃ in DMF has been identified as a particularly effective combination for N-arylation.[2]
-
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reactivity of the benzotriazolide anion.
-
Polar aprotic solvents like DMF, DMSO, and THF are generally preferred for both N-alkylation and N-arylation as they can lead to cleaner reactions and better yields.[2][8]
-
Protic solvents can hydrogen bond with the benzotriazolide anion, potentially reducing its nucleophilicity and leading to lower yields.
-
-
Suboptimal Reaction Temperature:
-
Many N-alkylation reactions proceed well at room temperature or with gentle heating.[6] However, if the reaction is sluggish, a moderate increase in temperature may be necessary.
-
Ullmann-type N-arylation reactions often require elevated temperatures, but modern ligand-accelerated systems can operate under milder conditions.[8] If you observe decomposition of your starting materials or products, the temperature may be too high. Conversely, if there is no reaction, a gradual increase in temperature is warranted.[8]
-
-
Catalyst Inactivity (for N-Arylation):
-
Copper(I) sources, such as CuI, are commonly used as catalysts.[9] Ensure that your catalyst is of high purity and has not been deactivated by exposure to air or moisture.
-
The choice of ligand can significantly impact the efficiency of copper-catalyzed reactions. Interestingly, benzotriazole itself can act as an efficient ligand in some copper-catalyzed processes.[9][10][11]
-
-
Degradation of Reactants or Intermediates: Some substituted benzotriazoles or their intermediates can be unstable under certain reaction conditions, leading to purification difficulties and lower yields.[12] If you suspect degradation, consider using milder reaction conditions (e.g., lower temperature, weaker base) or a one-pot, two-step procedure to avoid isolating sensitive intermediates.[12]
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Obtaining a mixture of N1 and N2 isomers is a common outcome, making product purification challenging and reducing the yield of the desired isomer.
Potential Causes & Solutions:
-
Solvent Effects: The solvent has a profound impact on the N1/N2 ratio.
-
To favor the N1 isomer , polar aprotic solvents like DMF are often the best choice, particularly for N-arylation.[2]
-
For some N-alkylation reactions, solvent-free conditions using a solid support like SiO₂, in combination with K₂CO₃ and a phase-transfer catalyst, have been shown to be highly regioselective for the N1 position.[1][7]
-
Some catalyst systems can provide high selectivity for the N2 isomer . For example, a scandium-catalyzed alkylation with cyclohexanones has been developed for highly N2-selective functionalization.
-
-
Nature of the Electrophile (Alkylating/Arylating Agent): The steric and electronic properties of the electrophile can influence the site of attack. Bulky electrophiles may favor substitution at the less sterically hindered nitrogen atom.
-
Counter-ion Effects: The cation from the base can associate with the benzotriazolide anion, influencing the nucleophilicity of the N1 and N2 positions. This is another reason why the choice of base is critical.
Problem 3: Difficulty in Product Purification
Separating the N1 and N2 isomers or removing unreacted starting materials and byproducts can be challenging.
Potential Causes & Solutions:
-
Formation of Isomeric Mixtures: As discussed above, poor regioselectivity is a primary cause of purification difficulties. Optimizing the reaction for higher selectivity is the best approach.
-
Chromatography: Flash column chromatography is a standard method for separating N1 and N2 isomers.[2] Careful selection of the solvent system is crucial for achieving good separation.
-
Recrystallization: If the desired product is a solid, recrystallization may be an effective purification method.
-
-
Persistent Impurities:
-
Ensure complete consumption of starting materials by monitoring the reaction with techniques like Thin Layer Chromatography (TLC).
-
A thorough aqueous workup is often necessary to remove inorganic salts and other water-soluble impurities before proceeding to chromatography or recrystallization.[8]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters for optimizing N-alkylation and N-arylation reactions of benzotriazole.
Table 1: Recommended Starting Conditions for N-Alkylation
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Effective and relatively mild bases for deprotonation. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents that facilitate the reaction. |
| Alkylating Agent | Alkyl halide (e.g., benzyl bromide, methyl iodide) | Common and reactive electrophiles. |
| Temperature | Room Temperature to 80 °C | A good starting range for many alkylations. |
| Monitoring | Thin Layer Chromatography (TLC) | To track the consumption of starting material and formation of products. |
Table 2: Key Parameters for Copper-Catalyzed N-Arylation (Ullmann-Type)
| Parameter | Recommended Condition | Rationale |
| Copper Source | Copper(I) Iodide (CuI) | A common and effective catalyst. |
| Ligand | Benzotriazole or N-methylglycine | Benzotriazole can act as a ligand; other ligands can enhance reactivity. |
| Base | Cs₂CO₃ or K₃PO₄ | Strong inorganic bases are typically required. |
| Solvent | Anhydrous DMF or DMSO | High-boiling polar aprotic solvents are often necessary. |
| Temperature | 100-150 °C | Ullmann couplings often require elevated temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation and deactivation of the catalyst. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Alkylation of Benzotriazole
This protocol provides a starting point for the N-alkylation of benzotriazole using a carbonate base in a polar aprotic solvent.
-
To a solution of 1H-benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a specified temperature (typically between room temperature and 80 °C) and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Benzotriazole
This protocol is a general method for the Ullmann-type coupling of benzotriazole with an aryl halide.
-
In a reaction vessel, combine 1H-benzotriazole (1.2 eq), the aryl halide (1.0 eq), CuI (5-10 mol%), a suitable ligand (e.g., benzotriazole itself, 10-20 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a high-boiling solvent such as DMF or DMSO.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 110-140 °C and stir until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations: Workflows and Mechanisms
Troubleshooting Workflow for Low Product Yield
Caption: A decision-making workflow for troubleshooting low product yields in benzotriazole functionalization.
Simplified Mechanism of Copper-Catalyzed N-Arylation
Caption: A simplified representation of the catalytic cycle for the Ullmann-type N-arylation of benzotriazole.
References
-
Kumar, D., Garkhedkar, A. M., Kumar, D., & Singh, A. (2018). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trends in Green Chemistry, 4.
-
ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
-
Iov, M., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 142, 421-447.
-
Wikipedia. (n.d.). Peptide synthesis.
-
Le, Z.-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 40(16), 2525-2530.
-
A., P., et al. (2024). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Chemical Methodologies, 8(1), 1-20.
-
Andrzejewska, M. R. (2019). COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. CUNY Academic Works.
-
Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
-
Li, Y., et al. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8(2), 278-282.
-
Panda, S. S. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Archives of Organic and Inorganic Chemical Sciences, 2(1).
-
ResearchGate. (n.d.). Research on chem-selective N-alkylation of benzotriazole in glycerol.
-
V., P., & S., M. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 10(11), 1269.
-
ResearchGate. (n.d.). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions.
-
Reddy, K. S., et al. (2019). Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ACS Omega, 4(1), 2099-2106.
-
MDPI. (n.d.). Microwave Irradiation as a Powerful Tool for the Preparation of n-Type Benzotriazole Semiconductors with Applications in Organic Field-Effect Transistors.
-
University of Florida Digital Collections. (n.d.). Synthesis and utility of some N-substituted benzotriazoles.
-
PubMed. (n.d.). Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway.
-
Ali, A. A., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(13), 7433-7437.
-
Taylor & Francis Online. (n.d.). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water: Polycyclic Aromatic Compounds.
-
ResearchGate. (n.d.). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles.
-
ResearchGate. (n.d.). Benzotriazole: an efficient ligand for the copper-catalyzed N-arylation of indoles.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction.
-
OUCI. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
-
ResearchGate. (n.d.). Microwave-assisted benzyne-click chemistry: preparation of 1H-benzo[d][2][3][13]triazoles.
-
PubMed. (n.d.). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives.
-
ISU ReD. (n.d.). "Electron Affinity Equilibrium Studies of Synthesized N 1-and N 2-Pheny".
-
ResearchGate. (n.d.). Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides.
-
BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
-
Macmillan Group. (n.d.). Phase-Transfer Catalysis (PTC).
-
Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis.
-
PubMed. (n.d.). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin.
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.).
-
ISU ReD. (n.d.). Electron Affinity Equilibrium Studies of N1-and N2-Phenyltriazole Isomers.
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Technical Support Center: N-Methylation of Bromo-Benzotriazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the N-methylation of bromo-benzotriazoles. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging but crucial synthetic transformation. N-methylated benzotriazoles are privileged scaffolds in medicinal chemistry and materials science, but their synthesis is frequently complicated by issues of regioselectivity and reactivity.[1][2]
This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental chemistry behind the challenges and their solutions.
Part 1: Frequently Asked Questions (FAQs) - The Core Challenges
This section addresses the fundamental scientific questions that underpin the difficulties encountered during the N-methylation of bromo-benzotriazoles.
Q1: Why is regioselectivity the primary challenge in the N-methylation of benzotriazole derivatives?
A1: The core challenge lies in the electronic structure of the benzotriazole ring system. The molecule exists in a tautomeric equilibrium, primarily between 1H- and 2H-forms.[3] Upon deprotonation with a base, the resulting benzotriazolide anion possesses two primary nucleophilic centers: the N1 and N2 positions.
-
N1 and N3 positions are chemically equivalent in the unsubstituted ring and lead to the asymmetric 1-methyl-benzotriazole isomer.
-
N2 position leads to the symmetric 2-methyl-benzotriazole isomer.
Because these nitrogen atoms have similar nucleophilicity, standard alkylation conditions often result in a mixture of N1- and N2-methylated products, which can be difficult to separate.[4][5] Non-enzymatic methylation can even lead to nearly equal mixtures of isomers.[1] Controlling which nitrogen atom attacks the methylating agent is the central goal of regioselective synthesis.
Q2: How does the bromine substituent on the benzene ring influence the methylation reaction?
A2: A bromine atom acts as an electron-withdrawing group via induction and a weak deactivator of the aromatic ring. Its position significantly impacts the electronic properties of the triazole nitrogens, thereby affecting both the overall reaction rate and the N1:N2 product ratio.
-
Electronic Effects: The electron-withdrawing nature of bromine decreases the overall nucleophilicity of the benzotriazolide anion, potentially requiring more forcing reaction conditions (e.g., stronger base, higher temperature) compared to the unsubstituted parent compound.
-
Regiochemical Influence: The position of the bromine atom can subtly alter the relative electron densities at the N1 and N2 positions, thus influencing the isomer ratio. For instance, the electronic effects of a bromine atom at the 4- or 7-position will differ from one at the 5- or 6-position.
-
Steric Effects: While generally less significant for a small methyl group, a bromine atom adjacent to the triazole ring (at the 4- or 7-position) could introduce minor steric hindrance, potentially influencing the approach of the methylating agent.
Q3: What are the most common methylating agents, and what are their advantages and disadvantages?
A3: The choice of methylating agent is critical and involves a trade-off between reactivity, safety, cost, and reaction conditions.
| Methylating Agent | Advantages | Disadvantages |
| Methyl Iodide (MeI) | Highly reactive, effective under mild conditions. | Toxic, volatile, potential carcinogen. |
| Dimethyl Sulfate (DMS) | Highly reactive, cost-effective. | Extremely toxic and carcinogenic, requires careful handling. |
| Dimethyl Carbonate (DMC) | "Green" reagent, low toxicity, environmentally friendly.[6][7] | Lower reactivity, often requires high temperatures (140°C+), high pressure, or specific organocatalysts (e.g., TMEDA, DABCO) to be effective.[6][8][9] Can cause side reactions like carbamoylation.[6] |
| Methyl Tosylate (MeOTs) | High reactivity, less volatile than MeI. | Can lead to significant background non-selective methylation if the primary reaction is slow.[1] |
| Diazoacetates / Diazomethane | Can be highly regioselective with appropriate catalysts (e.g., Lewis acids, metal complexes, or under photolytic conditions).[10][11] | Diazo compounds can be explosive and require specialized handling procedures. |
Q4: How can I reliably distinguish and characterize the N1- and N2-methylated isomers?
A4: Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for this purpose.[12] The key is the difference in molecular symmetry.
-
N2-Methyl Isomer: This isomer possesses a C₂ axis of symmetry. This means that the benzene portion of the ¹H and ¹³C NMR spectra will be simplified (e.g., only two or three aromatic proton signals and fewer carbon signals).
-
N1-Methyl Isomer: This isomer is asymmetric. Consequently, all aromatic protons and carbons are chemically non-equivalent, leading to a more complex spectrum with more signals.
X-ray crystallography provides definitive structural proof but requires a suitable single crystal of the purified isomer.
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental failures with causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Insufficient Deprotonation | The pKa of benzotriazole is ~8.2.[13] The electron-withdrawing bromine atom makes the N-H proton slightly more acidic. If the base used is too weak, the equilibrium will not favor the nucleophilic anion, halting the reaction. | Switch to a stronger base (e.g., from K₂CO₃ to NaH or DBU). Ensure the base is fresh and anhydrous. |
| Low Reactivity of Methylating Agent | You may be using a less reactive agent like Dimethyl Carbonate (DMC) without the necessary conditions. DMC's reactivity is significantly lower than that of MeI or DMS at moderate temperatures.[6] | If using DMC, increase the temperature significantly (e.g., >140°C) or add a nucleophilic catalyst like TMEDA.[6][8] Alternatively, switch to a more reactive agent like MeI or MeOTs for a lower-temperature process. |
| Reagent Decomposition | The methylating agent may have degraded due to improper storage (e.g., exposure to light or moisture). The base (e.g., NaH) may have been passivated by atmospheric moisture. | Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar), especially when using moisture-sensitive reagents. |
| Solvent Issues | The benzotriazolide salt may have poor solubility in the chosen solvent, preventing it from reacting. | Use a polar aprotic solvent known to solubilize salts, such as DMF, DMSO, or NMP. |
Problem 2: Poor Regioselectivity (Difficult-to-Separate Mixture of N1 and N2 Isomers)
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Standard Alkylation Conditions | This is the expected outcome. The N1 and N2 positions have inherently similar nucleophilicity, and most standard base/solvent systems do not provide a strong bias for one over the other. | This requires a fundamental change in strategy. Consider advanced catalytic methods known to provide high regioselectivity. Examples include: • Lewis Acid Catalysis: B(C₆F₅)₃ has been shown to be highly selective for N1-alkylation with diazo compounds.[5] • Transition Metal Catalysis: Rhodium, Iron, or Iridium complexes can be tuned with specific ligands to favor either N1 or N2 products.[3][14][15] • Enzymatic Methylation: If applicable, methyltransferases can provide outstanding regioselectivity (>99:1).[1] |
| Solvent Polarity | The polarity of the solvent can influence the solvation of the anion and the transition state, thereby altering the N1:N2 ratio. | Screen a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., DMF, DMSO). The optimal solvent is system-dependent and must be determined empirically. |
| Counter-ion Effects | The nature of the cation from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the aggregation state and nucleophilicity of the benzotriazolide anion, affecting the isomer ratio. | Experiment with different carbonate or hydroxide bases (e.g., K₂CO₃ vs. Cs₂CO₃) to see if the counter-ion has a directing effect. |
Problem 3: Product Purification is Extremely Difficult
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Similar Polarity of Isomers | The N1 and N2 isomers are constitutional isomers with very similar functional groups and often have very close Rf values in thin-layer chromatography (TLC), making separation by standard column chromatography challenging. | Optimize Chromatography: • Use a high-performance silica gel with a smaller particle size. • Screen a wide range of eluent systems, starting with nonpolar systems (Hexane/EtOAc) and gradually increasing polarity. Sometimes a ternary system (e.g., Hexane/EtOAc/DCM) or adding a small amount of a modifier like triethylamine can improve separation. • Consider reverse-phase chromatography if the compounds are sufficiently soluble in polar solvents. Recrystallization: If one isomer is formed in significant excess and both are solids, fractional recrystallization can be an effective purification technique. |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for N-Methylation using Methyl Iodide
This protocol is a general starting point and must be optimized for specific bromo-benzotriazole substrates.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the bromo-benzotriazole (1.0 eq.).
-
Dissolution: Add anhydrous DMF (or acetonitrile) to dissolve the starting material (approx. 0.1-0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.
-
Methylation: Add methyl iodide (MeI, 1.2 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to separate the isomers.
Data Table 1: Comparison of N-Methylation Conditions
| Methylating Agent | Base / Solvent | Catalyst | Typical Outcome | Key Considerations | Reference(s) |
| MeI / DMS | K₂CO₃ / DMF | None | Mixture of N1 and N2 isomers | Highly reactive but toxic reagents. | [16][17] |
| DMC | TMEDA / DMF | TMEDA (organocatalyst) | High conversion to N-methylated products | Requires high temperature (95°C); DMC is a much safer reagent. | [6][8] |
| Alkyl Halide | [Bmim]OH | Ionic Liquid | Good yields, moderate N1 selectivity (e.g., 66:34 to 86:14) | Solvent-free conditions; catalyst is reusable. | [18] |
| Diazoacetate | None / DCM | B(C₆F₅)₃ | Excellent N1 selectivity | Metal-free; requires handling of diazo compounds. | [5] |
| Diazoacetate | None / Toluene | Fe(III) or Ir(III) Porphyrin | Excellent N1 or N2 selectivity, respectively | Catalyst dictates regioselectivity. | [14][15] |
Data Table 2: Diagnostic NMR Signals for Isomer Identification
| Isomer Type | Key ¹H NMR Feature | Key ¹³C NMR Feature | Symmetry | Reference(s) |
| N1-Methyl | Four distinct aromatic proton signals. N-CH₃ singlet. | Six distinct aromatic carbon signals. N-CH₃ signal. | Asymmetric | [12] |
| N2-Methyl | Two (or three) aromatic proton signals due to symmetry. N-CH₃ singlet. | Three (or four) aromatic carbon signals due to symmetry. N-CH₃ signal. | Symmetric (C₂) | [12] |
Part 4: Visualized Workflows and Logic
Diagram 1: Reaction Pathway and the Regioselectivity Problem
Caption: Regioselectivity in N-methylation of bromo-benzotriazole.
Diagram 2: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for N-methylation.
References
-
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Probing the Role of BrCl in Benzotriazole Transformation during Seawater Chlorination. (n.d.). ScienceDirect. [Link]
-
N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. (2011). ResearchGate. [Link]
-
N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. (2012). Taylor & Francis Online. [Link]
-
N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. (n.d.). ResearchGate. [Link]
-
Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. (n.d.). National Center for Biotechnology Information. [Link]
-
Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. (1975). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Methylation synthesis method of N-heterocyclic compound. (n.d.).
-
Probing the role of BrCl in benzotriazole transformation during seawater chlorination. (2024). PubMed. [Link]
-
Benzotriazole: An overview on its versatile biological behavior. (n.d.). National Center for Biotechnology Information. [Link]
-
Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study. (2021). ACS Publications. [Link]
-
Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. (n.d.). MDPI. [Link]
-
Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. (n.d.). Beilstein Archives. [Link]
-
(PDF) Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes: Binding and Interaction of Methylbenzotriazoles with Superoxide Dismutase and Vitamin B 12. (n.d.). ResearchGate. [Link]
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (2016). TSI Journals. [Link]
-
Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). PubMed. [Link]
-
Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. (2010). ResearchGate. [Link]
-
Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (n.d.). ACS Publications. [Link]
-
Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. (n.d.). PubMed. [Link]
-
Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (2025). PubMed. [Link]
-
Benzotriazole. (n.d.). Wikipedia. [Link]
-
B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (2021). National Center for Biotechnology Information. [Link]
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. (2013). PubMed. [Link]
-
Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. (2020). ResearchGate. [Link]
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- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 9. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
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- 17. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
stability and degradation of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-bromo-1,4-dimethyl-1H-benzo[d]triazole. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound.
I. Compound Overview and General Stability
5-Bromo-1,4-dimethyl-1H-benzo[d]triazole is a synthetic heterocyclic compound.[1] Like many benzotriazoles, it is expected to be relatively stable under standard laboratory conditions.[2] However, its stability can be influenced by various factors, including exposure to light, heat, strong oxidizing agents, and certain pH conditions. Benzotriazoles, as a class, are known for their resistance to biological and chemical degradation, which can lead to their persistence in the environment.[3][4][5]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole?
A1: While specific studies on 5-bromo-1,4-dimethyl-1H-benzo[d]triazole are limited, based on the behavior of related benzotriazole derivatives, the primary degradation pathways are likely to be:
-
Oxidative Degradation: Advanced oxidation processes (AOPs) utilizing sulfate or hydroxyl radicals can effectively degrade benzotriazoles.[6][7] The reaction is often initiated by the attack of these radicals on the benzene or triazole ring.
-
Photodegradation: Although many benzotriazoles are used as UV stabilizers due to their ability to absorb UV radiation, they can undergo photodegradation, especially under simulated sunlight over extended periods.[3][8][9] The degradation process can be influenced by the pH of the solution.[10]
-
Biodegradation: While generally resistant, some microorganisms have been shown to biodegrade benzotriazoles, often through hydroxylation of the benzene ring.[11][12]
Q2: How should I properly store 5-bromo-1,4-dimethyl-1H-benzo[d]triazole to minimize degradation?
A2: To ensure the long-term stability of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole, it is recommended to:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[13]
-
Protect it from light, especially UV radiation.
-
Keep it away from heat, sparks, open flames, and other sources of ignition.[2][13]
Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing 5-bromo-1,4-dimethyl-1H-benzo[d]triazole. Could these be degradation products?
A3: Yes, the appearance of new peaks in your chromatogram could indicate the presence of degradation products. Common degradation products of benzotriazoles can result from:
-
Hydroxylation: The formation of hydroxylated derivatives on the benzene ring is a common degradation pathway.[11][12]
-
Dehalogenation: The bromine atom could be replaced, although this is generally less common than ring modification.
-
Ring Opening: More aggressive degradation conditions can lead to the cleavage of the triazole or benzene ring.
-
N-dealkylation: The methyl group on the triazole ring could potentially be removed.
To confirm the identity of these unexpected peaks, it is advisable to use techniques like LC-MS/MS to determine their molecular weights and fragmentation patterns.[11][12]
III. Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time in storage. | Improper storage conditions (exposure to light, heat, or moisture). | 1. Review storage conditions and ensure they align with the recommendations (cool, dark, dry, and tightly sealed). 2. Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium (e.g., due to pH, light exposure during incubation, or reactive components in the medium). | 1. Perform a stability study of the compound in your specific assay buffer under the experimental conditions (time, temperature, light exposure). 2. Analyze samples at different time points using HPLC to monitor for degradation. 3. If degradation is observed, consider preparing fresh solutions immediately before use or adjusting the assay conditions (e.g., performing the experiment in the dark). |
| Formation of colored byproducts in solution. | Oxidative or photodegradation. | 1. Prepare solutions fresh and protect them from light by using amber vials or covering them with aluminum foil. 2. De-gas solvents to remove dissolved oxygen, which can contribute to oxidative degradation. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase with a C18 column) with UV detection.
-
Characterize the degradation products using LC-MS/MS.
Protocol 2: Analytical Method for Stability Assessment
A general HPLC method for assessing the stability of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
V. Visualizing Degradation and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
VI. References
-
Kiejza, D., Karpińska, J., & Kotowska, U. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules, 27(10), 3349. [Link]
-
Yao, B., et al. (2021). Degradation of benzotriazole by sulfate radical-based advanced oxidation process. Environmental Technology, 42(2), 238-247. [Link]
-
ResearchGate. (2019). Degradation of benzotriazole by sulfate radical-based advanced oxidation process. [Link]
-
PubMed. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems-Removal Kinetics, Products and Mechanism Evaluation. [Link]
-
Kansas State University. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. [Link]
-
PubMed Central. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. [Link]
-
Lanxess. (n.d.). 4(or 5)-Methyl-1H-benzotriazole. [Link]
-
Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4441-4449. [Link]
-
Bohrium. (2023). Thermodynamic properties of benzotriazole derivatives: An experimental and computational study. [Link]
-
PubMed Central. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. [Link]
-
ResearchGate. (2025). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. [Link]
-
ResearchGate. (2025). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. [Link]
-
PubMed. (2016). Sunlight photolysis of benzotriazoles - Identification of transformation products and pathways. [Link]
-
ResearchGate. (2025). Benzotriazole is thermally more stable than 1,2,3-triazole. [Link]
-
ResearchGate. (n.d.). Degradation rates of benzotriazoles and benzothiazoles under UV-C irradiation and the advanced oxidation process UV/H2O2. [Link]
-
Digital CSIC. (n.d.). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. [Link]
-
ResearchGate. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. [Link]
-
Journal of Thermal Analysis and Calorimetry. (n.d.). View of Thermal stability of N-(a ±-amino-dodecyl)-benzotriazole. [Link]
-
PubMed Central. (n.d.). Benzo[1,2-d:4,5-d′]bis([3][6][7]thiadiazole) and Its Bromo Derivatives. [Link]
-
ResearchGate. (n.d.). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. [Link]
-
ResearchGate. (n.d.). Rajendra PAWAR | Associate Professor | M.Sc. Ph.D. | Deogiri College, Aurangabad | Department of Chemistry | Research profile. [Link]
-
ResearchGate. (2023). Benzo[1,2-d:4,5-d′]bis([3][6][7]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]
-
MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([3][6][7]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoro-1,3-dimethylbenzene. [Link]
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- 13. fishersci.com [fishersci.com]
Technical Support Center: Chromatographic Purification of Substituted Benzotriazoles
Welcome to the technical support center for the chromatographic purification of substituted benzotriazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these versatile heterocyclic compounds. Given their unique chemical properties—including aromaticity, hydrogen bonding capability, and potential for metal chelation—benzotriazoles can present specific chromatographic hurdles.
This document moves beyond generic advice to provide in-depth, mechanistically driven troubleshooting strategies and answers to frequently asked questions, ensuring you can develop robust and efficient purification methods.
Part 1: Troubleshooting Guide for Common Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format. We delve into the root causes of these issues and provide systematic, actionable solutions.
Question 1: My substituted benzotriazole shows significant peak tailing on a C18 column. What's causing this and how can I achieve a symmetrical peak?
Answer:
Peak tailing is the most common issue when purifying nitrogen-containing heterocycles like benzotriazoles on standard silica-based columns.[1] The primary cause is secondary interactions between the analyte and the stationary phase.
Root Cause Analysis:
-
Silanol Interactions: The surface of standard silica gel is populated with acidic silanol groups (Si-OH). Substituted benzotriazoles, particularly those with basic substituents or the accessible lone pair electrons on the triazole ring nitrogens, can engage in strong secondary ionic or hydrogen-bonding interactions with these silanols.[1][2] This creates a secondary, high-energy retention mechanism that slows a portion of the analyte molecules, resulting in a "tail."
-
Metal Chelation: Benzotriazoles are well-known metal chelating agents.[3] Trace metals present in the silica matrix, stainless steel frits, or other hardware components can chelate your compound, causing tailing or even irreversible adsorption.[2]
-
Column Overload: Injecting too much sample mass for the column's capacity can saturate the stationary phase, leading to peak distortion, including tailing.[4]
Troubleshooting Workflow:
// Primary Nodes cause1 [label="Hypothesis: Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Hypothesis: Metal Chelation", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Hypothesis: Column Overload", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for Silanol Interactions sol1a [label="Modify Mobile Phase:\nAdd 0.1% Formic Acid or TFA", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Use a High-Purity,\nEnd-Capped Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1c [label="Switch to a Polar-Embedded\nor Phenyl-Hexyl Column", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Metal Chelation sol2a [label="Use a Metal-Free (PEEK)\nSystem or Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Add a Chelating Agent (e.g., EDTA)\nto the Mobile Phase (rare)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Column Overload sol3a [label="Reduce Injection Mass/\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> {cause1, cause2, cause3} [dir=none, style=dashed]; cause1 -> sol1a [label=" Protonates silanols,\n minimizes interaction "]; sol1a -> sol1b [label=" If tailing persists "]; sol1b -> sol1c [label=" For alternative selectivity "];
cause2 -> sol2a [label=" Eliminates metal contact "]; sol2a -> sol2b [label=" Last resort "];
cause3 -> sol3a [label=" Test linearity "]; } dot Caption: Troubleshooting Decision Tree for Peak Tailing.
Detailed Protocols & Explanations:
-
Mobile Phase Modification (First Line of Defense):
-
Protocol: Add an acidic modifier to your mobile phase. A concentration of 0.1% (v/v) of formic acid (FA) or trifluoroacetic acid (TFA) is a standard starting point.[5]
-
Mechanism: At a lower pH, the acidic silanol groups are protonated (Si-OH instead of SiO⁻), which significantly reduces their ability to interact with the basic sites on the benzotriazole molecule.[6] This effectively masks the secondary retention sites, leading to a more uniform interaction with the C18 stationary phase and improved peak symmetry.
-
-
Select an Appropriate Stationary Phase:
-
Protocol: If modifiers are insufficient, switch to a high-purity, end-capped column. For particularly challenging separations, consider columns with alternative stationary phases.
-
Mechanism & Options:
-
End-Capped Columns: These columns have been treated to convert most of the residual silanol groups into less interactive siloxane bonds. This "shields" the analyte from these problematic sites.[7]
-
Phenyl-Hexyl Columns: The phenyl groups in this stationary phase can offer alternative selectivity through pi-pi stacking interactions with the aromatic benzotriazole ring system, which can sometimes dominate over and reduce the impact of silanol interactions.[8][9]
-
Polar-Embedded Group Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This creates a hydration layer near the silica surface that deactivates silanols, providing excellent peak shape for basic compounds even at neutral pH.
-
-
Question 2: I am trying to separate two positional isomers of a substituted benzotriazole, but they co-elute. How can I improve the resolution?
Answer:
Separating positional isomers, such as 4-methyl- and 5-methyl-1H-benzotriazole, is a classic challenge because they often have very similar polarities and hydrophobicities.[10] Achieving separation requires fine-tuning the selectivity of your chromatographic system.
Strategies for Improving Isomer Resolution:
-
Optimize the Organic Modifier:
-
Protocol: If you are using acetonitrile, try switching to methanol, or vice-versa. Also, evaluate different isocratic holds or shallower gradients across the elution point of the isomers.
-
Mechanism: Acetonitrile and methanol have different solvent properties. Methanol is a protic solvent and a better hydrogen-bond acceptor and donor than aprotic acetonitrile. These differences can alter the specific interactions between the isomers and the stationary phase, often leading to changes in selectivity and potentially resolving the co-eluting peaks.[7]
-
-
Change Stationary Phase Chemistry:
-
Protocol: Move beyond a standard C18. A Phenyl-Hexyl or a FluoroPhenyl phase is an excellent choice for separating aromatic isomers.
-
Mechanism: These phases introduce retention mechanisms beyond simple hydrophobicity.
-
Phenyl-Hexyl: As mentioned, this phase leverages pi-pi interactions. Subtle differences in the electron density and accessibility of the aromatic rings of the two isomers can lead to differential retention.
-
FluoroPhenyl (PFP): This phase provides a unique selectivity due to dipole-dipole, pi-pi, and ion-exchange interactions. It is particularly effective for separating compounds with different electron distributions, a common feature of positional isomers.
-
-
-
Adjust the Temperature:
-
Protocol: Systematically vary the column temperature (e.g., test at 25 °C, 40 °C, and 55 °C).
-
Mechanism: Changing the temperature affects the thermodynamics of analyte-stationary phase interactions and can alter the relative retention of the two isomers. Higher temperatures decrease mobile phase viscosity, which can improve efficiency, but the primary goal here is to exploit differences in the enthalpy of binding between the two isomers to the stationary phase.[7]
-
| Parameter | Strategy | Underlying Principle |
| Mobile Phase | Switch between Acetonitrile and Methanol. | Exploits differences in hydrogen bonding and dipole interactions. |
| Stationary Phase | Change from C18 to Phenyl-Hexyl or FluoroPhenyl. | Introduces alternative retention mechanisms (pi-pi, dipole-dipole).[11] |
| Temperature | Increase or decrease column temperature by 15-20 °C. | Alters the thermodynamics and kinetics of partitioning, affecting selectivity. |
| Gradient | Decrease the gradient slope around the elution time. | Increases the residence time in the "critical" mobile phase composition, allowing for better separation. |
Question 3: My benzotriazole seems to be degrading on the column, or I'm experiencing very low recovery. What could be the cause?
Answer:
Low recovery or on-column degradation of benzotriazoles is often linked to the reactivity of the compound under the chromatographic conditions, particularly with the stationary phase.
Root Cause Analysis:
-
Acid-Catalyzed Degradation: Some substituted benzotriazoles can be sensitive to highly acidic conditions. Using a strong acid like TFA in the mobile phase, especially at elevated temperatures, could potentially lead to hydrolysis or rearrangement of sensitive functional groups. While many benzotriazoles are stable, this should be considered for complex derivatives.[12]
-
Irreversible Adsorption: This is a more common cause of low recovery. As discussed, strong interactions with active silanols or chelation with trace metals can lead to a portion of your sample binding irreversibly to the column.[1][2]
-
Instability of the Crude Material: The impurity profile of your crude product might contain reactive species. For instance, residual starting materials or byproducts from diazotization reactions can be unstable.[13]
Solutions and Preventative Measures:
-
Use a Weaker Acid Modifier: If you suspect acid sensitivity, switch from TFA (pKa ~0.5) to formic acid (pKa ~3.75). Formic acid is generally sufficient to control silanol interactions while being significantly less aggressive.
-
Passivate the System: Before injecting your sample, it can be beneficial to inject a strong chelating agent like EDTA to "clean" the system of accessible metal ions. More practically, using PEEK (metal-free) tubing and column hardware can prevent metal-induced issues.[3]
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It can "trap" highly retentive or reactive impurities from your crude sample, protecting the more expensive main column and improving recovery and column lifetime.[2]
-
Consider Alternative Purification Methods: If the compound is highly polar or unstable on silica, other techniques may be more suitable.
-
Recrystallization/Trituration: For solid materials, these are powerful purification techniques that avoid interaction with stationary phases.[14]
-
Preparative TLC or Reversed-Phase Chromatography: If normal-phase silica is the problem, switching to reversed-phase (e.g., C18) may be a viable solution, as the interaction mechanisms are different.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general starting point for purifying a novel substituted benzotriazole?
A: A universal starting point for a novel benzotriazole of intermediate polarity would be Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Recommended Starting Protocol:
-
Column: Use a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm for analytical scouting).[15]
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water
-
Phase B: 0.1% Formic Acid in Acetonitrile[5]
-
-
Gradient: Run a fast "scouting" gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a UV detector. Monitor at multiple wavelengths if possible (e.g., 220 nm, 254 nm, and 280 nm) to ensure you see your product and all impurities.[15][16]
-
Analysis: Based on the retention time of your product in the scouting run, you can then develop an optimized shallow gradient for preparative purification.
Q2: My benzotriazole is very polar and elutes in the void volume on a C18 column. What should I do?
A: This is a common issue for benzotriazoles with highly polar substituents (e.g., carboxylic acids, amides). A standard C18 column does not provide sufficient retention for these compounds.
Solutions:
-
100% Aqueous Mobile Phase: Try running with 0.1% FA in water (no organic modifier). However, many C18 columns suffer from "phase collapse" under these conditions. You must use an aqueous-stable column (often designated with "AQ" or similar).
-
Alternative Stationary Phases:
-
Polar-Embedded Columns: As mentioned earlier, these are excellent for retaining and separating polar compounds.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is designed for highly polar analytes. In this mode, you use a polar stationary phase (like bare silica or a diol-bonded phase) with a high concentration of an organic solvent (like acetonitrile) and a small amount of water. The analytes partition into the aqueous layer on the surface of the stationary phase.
-
Q3: How do I choose between Normal-Phase and Reversed-Phase chromatography?
A: The choice depends on the overall polarity of your substituted benzotriazole.
-
Reversed-Phase (e.g., C18, Phenyl): This is the default and most versatile method. It is ideal for compounds of low to medium polarity. The mobile phase is polar (water/ACN/MeOH), and the stationary phase is non-polar. Most substituted benzotriazoles used in drug development will fall into this category.[17][18]
-
Normal-Phase (e.g., Silica, Alumina, Diol): This is best for less polar, more lipophilic compounds that are highly soluble in non-polar organic solvents like hexanes and ethyl acetate. It is also excellent for separating non-polar isomers. The mobile phase is non-polar, and the stationary phase is polar.
A simple way to decide is by checking the solubility of your crude material. If it dissolves well in methanol or acetonitrile, start with reversed-phase. If it is much more soluble in ethyl acetate or dichloromethane, normal-phase may be a better choice.
References
- Analytical methods for detecting benzotriazoles (LC-MS/MS, GC-MS, HPLC-UV). (n.d.). Google Cloud.
-
Lu, Y., et al. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Chinese Journal of Analytical Chemistry. Available at: [Link]
-
Koupaei, M. A., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). International Journal of Environmental Research and Public Health. Available at: [Link]
-
Wiese, J. (2022). Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. CORE Scholar. Available at: [Link]
-
Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical Chemistry. Available at: [Link]
- CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. (n.d.). Google Patents.
- JP2007224014A - Method for purification of benzotriazole derivative. (n.d.). Google Patents.
-
Liu, R., et al. (2014). Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Pervova, I. G., et al. (2010). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. Journal of Analytical Chemistry. Available at: [Link]
-
Wolszczak, E., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved January 16, 2026, from [Link]
-
Felis, E., et al. (2020). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. Scientific Reports. Available at: [Link]
-
CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). (2025). California State Water Resources Control Board. Available at: [Link]
- US3334054A - Purification of benzotriazole. (n.d.). Google Patents.
-
Krishna, V., & Sivasankar, V. (2020). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. North Asian International Research Journal of Pharmaceutical & Medical Science. Available at: [Link]
-
Domínguez, C., et al. (2012). Determination of Benzothiazoles and Benzotriazoles by Using Ionic Liquid Stationary Phases in Gas Chromatography Mass Spectrometry. Application to Their Characterization in Wastewaters. Journal of Chromatography A. Available at: [Link]
-
[Simultaneous Determination of Benzotriazoles and Benzothiazole in Surface Water by Solid Phase Extraction and High Performance Liquid Chromatography]. (2010). Se Pu. Available at: [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. Available at: [Link]
-
Jia, L., et al. (2021). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. Journal of Chromatography B. Available at: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Available at: [Link]
-
Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants. (2023). Chemosphere. Available at: [Link]
-
How changing stationary phase chemistry can impact separation selectivity. (2023). Biotage. Available at: [Link]
-
Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]
-
Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology. Available at: [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 16, 2026, from [Link]
-
What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc. Available at: [Link]
-
Effect of chelating agent on benzotriazole removal during post copper chemical mechanical polishing cleaning. (2015). Microelectronic Engineering. Available at: [Link]
-
Effect of the topology of benzotriazole derivatives on their chromatographic retention under RP-HPLC conditions. (2007). Journal of the Serbian Chemical Society. Available at: [Link]
-
A novel compound cleaning solution for benzotriazole removal after copper CMP. (2015). Journal of Semiconductors. Available at: [Link]
-
Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). Environmental Science and Pollution Research. Available at: [Link]
-
Determination of benzothiazoles and benzotriazoles by using ionic liquid stationary phases in gas chromatography mass spectrometry. Application to their characterization in wastewaters. (2012). Journal of Chromatography A. Available at: [Link]
-
A novel compound cleaning solution for benzotriazole removal after copper CMP. (2015). Journal of Semiconductors. Available at: [Link]
-
Hartog, A. F., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Spasiano, D., et al. (2016). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Molecules. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chromtech.com [chromtech.com]
- 8. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waterboards.ca.gov [waterboards.ca.gov]
- 10. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 17. blog.truegeometry.com [blog.truegeometry.com]
- 18. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Substituted Triazole Synthesis
Welcome to the Technical Support Center for regioselectivity issues in the synthesis of substituted 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of triazole synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you achieve your desired regiochemical outcomes.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable protocols.
Issue 1: My thermal azide-alkyne cycloaddition is producing a mixture of 1,4- and 1,5-disubstituted triazoles. How can I control the regioselectivity?
Answer: The classic thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of regioisomers because the frontier molecular orbital (HOMO-LUMO) interactions for the two possible orientations of the azide and alkyg ne are energetically similar.[1][2] The high activation energy required for this reaction also necessitates elevated temperatures, which further diminishes selectivity.[1]
Troubleshooting Steps:
-
Switch to a Catalyzed Reaction: For achieving high regioselectivity, it is strongly recommended to employ a catalyzed version of the azide-alkyne cycloaddition.
-
For 1,4-disubstituted triazoles: Utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is renowned for its high regioselectivity, yielding the 1,4-isomer exclusively. It proceeds under mild conditions, often at room temperature and in aqueous solutions.[1][3][4]
-
For 1,5-disubstituted triazoles: Employ the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This method is complementary to CuAAC and selectively produces the 1,5-isomer.[1][5][6]
-
-
Solvent and Temperature Optimization (for thermal reaction): While significantly less effective than catalysis, you can slightly influence the regiochemical outcome in some thermal reactions by adjusting parameters.
-
Solvent Polarity: The use of polar, protic solvents such as water can sometimes favor the formation of the 1,4-isomer, particularly with arylacetylenes.
-
Temperature: Lowering the reaction temperature, if the reaction rate remains acceptable, may marginally improve regioselectivity. However, this is often impractical due to the high activation energy of the uncatalyzed reaction.[1]
-
Issue 2: I am performing a CuAAC reaction to obtain the 1,4-isomer, but my yields are low and I'm observing significant side products.
Answer: Low yields and the formation of side products in CuAAC reactions can arise from several factors, primarily related to the stability and activity of the Cu(I) catalyst. A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes your starting material.[3]
Troubleshooting Steps:
-
Ensure Efficient Generation and Maintenance of Cu(I): The active catalyst is Cu(I), which can be unstable and prone to oxidation to the inactive Cu(II) state or disproportionation.[3]
-
In Situ Reduction: A common and effective method is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. Always use a slight excess of the reducing agent to maintain a reducing environment.[3][5]
-
Oxygen-Free Conditions: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of Cu(I).
-
-
Utilize a Stabilizing Ligand: Ligands can significantly enhance the efficiency of the CuAAC reaction. They stabilize the Cu(I) oxidation state, prevent copper aggregation, and can accelerate the catalytic cycle.[4]
-
Recommended Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are highly effective in protecting the Cu(I) catalyst from oxidation and disproportionation, especially in aqueous or protic solvents.[3][4] N-heterocyclic carbenes (NHCs) have also been shown to be very active catalysts.[3]
-
-
Check for Catalyst Poisons: Certain functional groups can coordinate strongly to the copper catalyst and inhibit its activity.
-
Common Inhibitors: Thiols are potent poisons for CuAAC reactions.[3] If your substrates contain such groups, you may need to use a higher catalyst loading or a more robust ligand system.
-
Issue 3: My RuAAC reaction for a 1,5-disubstituted triazole is sluggish and gives a poor yield.
Answer: The efficiency of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is highly dependent on the choice of the ruthenium precursor and the reaction conditions. Unlike CuAAC, RuAAC often requires elevated temperatures.
Troubleshooting Steps:
-
Catalyst Selection: The choice of the ruthenium catalyst is critical.
-
Common Catalysts: Pentamethylcyclopentadienyl (Cp) ruthenium complexes like [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] are highly effective and regioselective catalysts for producing 1,5-disubstituted triazoles.[6][7] The [CpRuCl]₄ tetramer has also been shown to be a highly active catalyst, particularly for less reactive aryl azides.[8]
-
Catalyst for Internal Alkynes: A key advantage of RuAAC is its ability to engage internal alkynes, providing access to fully substituted 1,2,3-triazoles.[6][7]
-
-
Reaction Temperature and Solvent:
-
Temperature: Many RuAAC reactions require heating, often in solvents like toluene, benzene, or DMF, to proceed at an efficient rate.[8][9] Some more active catalysts, like Cp*RuCl(COD), can be effective at ambient temperatures for certain substrates.[6]
-
Microwave Irradiation: For challenging substrates, particularly aryl azides, microwave irradiation can significantly shorten reaction times and improve yields.[8]
-
-
Substrate Reactivity:
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the regioselectivity in CuAAC and RuAAC?
Answer: The differing regioselectivity of CuAAC and RuAAC stems from their distinct reaction mechanisms.
-
CuAAC (1,4-Regioselectivity): The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. The organic azide then coordinates to the copper center, and the terminal nitrogen of the azide attacks the internal, more electron-rich carbon of the copper acetylide. This proceeds through a six-membered copper metallacycle intermediate, ultimately leading to the 1,4-disubstituted triazole after protonolysis.[3][5][11] DFT calculations suggest that dinuclear copper species may be involved, further lowering the activation barrier.[2][3][12]
-
RuAAC (1,5-Regioselectivity): The RuAAC reaction is believed to proceed via an oxidative coupling pathway. The initial step involves the formation of a six-membered ruthenacycle intermediate. In this step, the internal nitrogen of the azide attacks the internal, more electron-deficient carbon of the alkyne. This is followed by reductive elimination to form the 1,5-disubstituted triazole product and regenerate the ruthenium catalyst.[5][6][10]
Below is a diagram illustrating the divergent mechanistic pathways.
Q2: How do I choose between CuAAC and RuAAC for my synthesis?
Answer: The choice between CuAAC and RuAAC is primarily dictated by the desired regioisomer of the triazole product.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Alkyne Scope | Terminal Alkynes Only[3][8] | Terminal and Internal Alkynes[6][7] |
| Typical Conditions | Mild (often room temp.), aqueous compatible[4][5] | Often requires elevated temperatures[9] |
| Key Advantage | High fidelity "click" reaction, robust, simple | Access to complementary 1,5-isomer and fully substituted triazoles |
Use the following workflow to guide your decision:
Q3: Are there any metal-free alternatives for achieving regioselective triazole synthesis?
Answer: Yes, several metal-free methods have been developed, which are particularly valuable in biological applications where metal toxicity is a concern.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst. The regioselectivity is controlled by the substitution pattern on the cyclooctyne.
-
Organocatalyzed Reactions: Certain organic bases, such as DBU, can promote the reaction between azides and electron-deficient alkynes to selectively yield 1,4-disubstituted triazoles.[13]
-
Three-Component Reactions: Some metal-free, three-component methods have been developed for the synthesis of 1,5-disubstituted triazoles, for example, from primary amines, ketones, and azides.[13][14]
Q4: Can I use internal alkynes in these cycloaddition reactions?
Answer: The reactivity of internal alkynes is a key differentiator between the copper and ruthenium-catalyzed systems.
-
CuAAC: Standard CuAAC protocols are generally not effective for internal alkynes. The mechanism relies on the presence of a terminal proton for the formation of the copper acetylide intermediate.[9]
-
RuAAC: The ruthenium-catalyzed reaction is highly effective for both terminal and internal alkynes, providing a reliable route to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[6][7][15] The regioselectivity with unsymmetrical internal alkynes is influenced by a combination of steric and electronic factors of the alkyne substituents.[15]
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
-
Reactant Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. If using a ligand like TBTA, it can be added at this stage (0.01-0.05 equiv).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the product can often be isolated by simple filtration if it precipitates. Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted 1,2,3-Triazole (RuAAC)
-
Reactant Preparation: In a reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the organic azide (1.0 equiv), the terminal alkyne (1.1 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) (0.01-0.02 equiv) in an anhydrous solvent (e.g., toluene or DMF).
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2 to 24 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting residue can be directly purified by silica gel column chromatography to afford the desired 1,5-disubstituted triazole.[15]
References
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
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Jaiswal, M. K., Gupta, A., Ansari, F. J., Pandey, V. K., & Tiwari, V. K. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis, 21(4), 513-558. Available from: [Link]
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Kaplan, M., & Avante, A. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of molecular graphics & modelling, 34, 101-7. Available from: [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available from: [Link]
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Jaiswal, M. K., et al. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis. Available from: [Link]
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Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Available from: [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 47(42), 8082-8085. Available from: [Link]
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Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Journal of the American Chemical Society, 127(1), 210-216. Available from: [Link]
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Ahlquist, M., & Fokin, V. V. (2007). Enhanced Reactivity of Dinuclear Copper(I) Acetylides in [3+2] Cycloadditions. Organometallics, 26(18), 4389–4391. Available from: [Link]
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Jaiswal, M. K., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8501. Available from: [Link]
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Jaworski, A. A., et al. (2021). Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 86(23), 16348–16358. Available from: [Link]
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Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 84, 113. Available from: [Link]
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Kumar, R., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds, 1-25. Available from: [Link]
-
Trost, B. M., & Rudd, M. T. (2003). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes. Journal of the American Chemical Society, 125(38), 11516–11517. Available from: [Link]
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Rasmussen, L. K., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(24), 4881–4884. Available from: [Link]
-
Domingo, L. R., & Pérez, P. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(96), 93701–93710. Available from: [Link]
-
Kaur, H., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect, 9(2). Available from: [Link]
-
Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4786. Available from: [Link]
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-30. Available from: [Link]
-
Kaur, H., et al. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 59(80), 11929-11943. Available from: [Link]
-
Lopes, J. P., et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society, 29(10), 2049-2073. Available from: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available from: [Link]
-
Santos, C. S., et al. (2020). 1,2,3-Triazoles: general and key synthetic strategies. Arkivoc, 2020(1), 1-32. Available from: [Link]
-
Hosoya, T., et al. (2013). Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. Organic Letters, 15(18), 4706–4709. Available from: [Link]
-
Nicasio, M. C., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2008–2020. Available from: [Link]
-
Domingo, L. R., & Pérez, P. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. Available from: [Link]
-
Domingo, L. R., & Pérez, P. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(96), 93701-93710. Available from: [Link]
-
Li, Y., & Fokin, V. V. (2014). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 50(34), 4386-4396. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Available from: [Link]
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Chen, Y.-C., et al. (2014). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 79(13), 6089–6097. Available from: [Link]
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Technical Support Center: Purification of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
Welcome to the technical support guide for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this important synthetic intermediate. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the most common issues observed after the initial synthesis and work-up of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Q1: My isolated product is a dark brown or reddish, tarry substance instead of an off-white solid. What is the likely cause?
A: This is a classic sign of impurities originating from the diazotization of the o-phenylenediamine precursor.[1][2] This reaction, while effective for forming the triazole ring, is known to produce small quantities of highly colored, polymeric, and often tarry byproducts.[1] These impurities are typically present in low amounts (1-2%) but have a significant visual impact.
Q2: My ¹H NMR spectrum is clean in the aromatic region, but I see multiple, unexpected singlets in the methyl region (around 3-4 ppm). What do they represent?
A: You are likely observing a mixture of N-alkylation regioisomers. The alkylation of a benzotriazole nucleus can occur on either the N1 or N2 position, leading to two different products: the desired 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (N1-alkylated) and the isomeric 5-bromo-2,4-dimethyl-2H-benzo[d]triazole (N2-alkylated). This is a well-documented challenge in benzotriazole chemistry, often resulting in mixtures that are difficult to separate.[3][4][5] Multinuclear NMR is a powerful tool for distinguishing between these isomers.[6]
Q3: The melting point of my purified product is low and has a broad range (e.g., melts over 5-10 °C). What does this indicate?
A: A broad melting point range is a strong indicator of impurity. This could be due to the presence of regioisomers (as discussed in Q2), residual starting materials, or trapped solvent. Even small amounts of impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point.
Q4: After recrystallization, my product is a pale tan or yellow solid, not pure white. Is this level of purity acceptable?
A: While the material may be substantially pure by NMR, the residual color indicates the presence of persistent, highly conjugated impurities that co-crystallize with your product. For many applications, this may be acceptable. However, for applications requiring high purity, such as in drug development or materials science, this residual color is undesirable and points to the need for a more rigorous purification method, such as column chromatography or an activated charcoal treatment.[7][8]
Part 2: Troubleshooting Guide - From Problem to Solution
This table provides a systematic approach to diagnosing issues with your crude product and selecting the appropriate purification strategy.
| Observed Issue | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Dark Color (Brown/Reddish Oil or Solid) | Tarry byproducts from diazotization reaction.[1] Air oxidation of residual amines. | 1. Activated Charcoal Treatment: For removing highly colored, non-polar impurities.[7][8][9][10] 2. Column Chromatography: Effective for separating colored compounds from the desired product. | Activated carbon has a high surface area and affinity for large, planar, conjugated molecules (the source of color), adsorbing them from the solution.[7] |
| Presence of Isomers (Confirmed by NMR) | Non-regioselective N-alkylation of the benzotriazole ring system.[4][5] | 1. Flash Column Chromatography: The most reliable method for separating N1 and N2 isomers.[3][11] 2. Fractional Recrystallization: Can be attempted but is often less effective due to similar solubilities. | N1 and N2 isomers have slightly different polarities due to the positioning of the methyl group, allowing for separation on a polar stationary phase like silica gel. The N1 isomer is typically less polar. |
| Low Yield After Purification | Product loss during recrystallization (too much solvent used). Co-elution of product with impurities during chromatography. Product adsorption onto activated charcoal. | 1. Optimize Recrystallization: Use the minimum amount of hot solvent.[12] 2. Optimize Chromatography: Use a shallower solvent gradient and smaller fractions. 3. Limit Charcoal Use: Use only the minimum amount of charcoal necessary for decolorization.[7] | Over-saturation of the cold solvent is key to maximizing crystal recovery. A shallow elution gradient in chromatography improves the resolution between closely eluting compounds. |
| Product is an Oil or Gummy Solid | High load of impurities depressing the melting point. Residual solvent trapped in the solid matrix. | 1. Trituration: Stirring the crude material with a non-polar solvent (e.g., hexanes) can often precipitate the desired product while washing away oily impurities. 2. Column Chromatography: To remove the impurities causing the oiling out. 3. High-Vacuum Drying: To remove residual high-boiling solvents. | Trituration leverages solubility differences. Impurities may be highly soluble in a solvent where the product is not, allowing for a simple solid-liquid separation. |
Part 3: Detailed Purification Protocols
Protocol 1: Bulk Purification by Recrystallization
-
Causality & Rationale: This technique is ideal for removing impurities that have significantly different solubility profiles from the target compound at varying temperatures. It is an excellent first-pass purification to remove baseline impurities and unreacted starting materials but may be insufficient for separating regioisomers. The choice of solvent is critical; the ideal solvent will dissolve the compound completely when hot but poorly when cold.[12]
-
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see table below) at room temperature and upon heating.
-
Dissolution: Place the crude 5-bromo-1,4-dimethyl-1H-benzo[d]triazole in an Erlenmeyer flask. Add the chosen solvent (or primary solvent of a binary system) dropwise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or tar particles), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum. Characterize the final product by melting point and NMR spectroscopy.
-
-
Data Presentation: Recommended Recrystallization Solvents
| Solvent / System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | Polar | 78-100 | A common choice for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify. |
| Toluene | Non-polar | 111 | Good for aromatic compounds. Its higher boiling point allows for a large solubility differential. |
| Ethyl Acetate/Hexanes | Mid-Polarity | 69-77 | A versatile system. Dissolve in a minimum of hot ethyl acetate and add hexanes as the anti-solvent.[13] |
| Isopropanol | Polar | 82 | Often a good alternative to ethanol with slightly different solubility characteristics. |
Protocol 2: High-Purity Isomer Separation by Flash Column Chromatography
-
Causality & Rationale: This is the definitive method for separating the N1 and N2 alkylated isomers.[3][11] Silica gel, a polar stationary phase, interacts differently with the two isomers based on their slight polarity differences. The less polar N1 isomer will elute from the column faster than the more polar N2 isomer.
-
Step-by-Step Methodology:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to visualize the separation. Spot the crude mixture on a silica gel TLC plate and elute with various ratios of hexanes and ethyl acetate. A good starting point is 4:1 Hexanes:Ethyl Acetate. The goal is to achieve a retention factor (Rf) for the desired product of ~0.3-0.4.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it with the chosen mobile phase (eluent).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions in test tubes. Constantly monitor the elution process using TLC.
-
Fraction Analysis: Spot every few fractions on a TLC plate. Once the desired product begins to elute, analyze every fraction to identify those containing the pure compound.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying & Characterization: Dry the final product under high vacuum and confirm its purity and identity by NMR and melting point analysis.
-
Protocol 3: Decolorization with Activated Charcoal
-
Causality & Rationale: Activated charcoal is a highly porous form of carbon with an immense surface area. It effectively adsorbs large, flat, conjugated organic molecules, which are often the source of unwanted color in synthetic products.[7][8] This method should be used when recrystallization alone fails to produce a colorless product.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude or semi-purified product in a suitable solvent (e.g., ethanol or toluene) by heating, as you would for recrystallization.
-
Charcoal Addition: Temporarily remove the solution from the heat source. Add a very small amount of activated charcoal (a spatula tip's worth, ~1-2% by weight of your compound) to the hot solution. Caution: Adding charcoal to a near-boiling solution can cause violent bumping.[7]
-
Heating: Return the flask to the heat source and swirl or stir for 2-5 minutes. The solution should become colorless or light gray. Avoid prolonged heating, which can lead to product loss.
-
Hot Filtration: To remove the fine charcoal particles, you must perform a hot gravity filtration through a fluted filter paper or a small pad of Celite® in a pre-warmed funnel. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Proceed with the cooling and crystallization steps as described in Protocol 1.
-
Part 4: Visualization of Workflow and Logic
The following diagrams illustrate the decision-making process for purifying 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Caption: Troubleshooting workflow for purification.
Caption: Relationship between impurity type and method.
References
-
Chemistry LibreTexts. (2022). 3.5C: Charcoal. [Link]
-
Rauf, A., et al. (2007). Color Removal from Wastewater Using Low-Cost Activated Carbon Derived from Agricultural Waste Material. Journal of Chemical & Engineering Data. [Link]
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Carbotecnia. (2025). Decolorization with Activated Carbon. [Link]
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Kumar, R., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. [Link]
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ScholarWorks at WMU. (1998). The Use of Powdered Activated Carbon Adsorption for Color Removal. [Link]
- Cheney, L. (1956). Removal of color impurities from organic compounds. U.S.
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Sakai, T., et al. (2007). Method for purification of benzotriazole derivative.
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Science Info. (2023). Diazotization reaction: Definition, Mechanism, Applications. [Link]
- Larrow, J. F., & Senanayake, C. H. (2004). Purification of halogenated aromatic sulfones or ketones. U.S.
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Unacademy. (2023). Diazotization Reaction Mechanism. [Link]
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Chemistry Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible?[Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
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YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
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Sannino, F., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI. [Link]
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Le, Z. G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. [Link]
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Reddy, V. P., et al. (2018). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. [Link]
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Wang, Y., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]
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NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. [Link]
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Sharma, P., & Kumar, R. (2014). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Journal of the Serbian Chemical Society. [Link]
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Avhad, K. C., & Upasani, C. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]
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Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
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Elagawany, M., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances. [Link]
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Organic Chemistry Portal. (2021). Diazotisation. [Link]
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Wang, J., et al. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. [Link]
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CORE Scholar. (2022). Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. [Link]
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International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole. [Link]
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Ziemniewicz, M., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules. [Link]
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Kshatriya, M. R., & Gajjar, J. A. (2025). Benzotriazole and its derivatives. Current Chemistry Letters. [Link]
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Amerigo Scientific. (2024). 5-Bromo-1H-benzotriazole. [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with Bromo-benzotriazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of bromo-benzotriazoles. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during your synthetic campaigns. Benzotriazole moieties are prevalent in pharmaceuticals, agrochemicals, and materials science, making their functionalization a critical step in modern chemistry.[1][2] However, the presence of multiple nitrogen atoms in the benzotriazole ring presents unique challenges in cross-coupling reactions, primarily related to catalyst inhibition and regioselectivity.[3][4] This guide will equip you with the knowledge to navigate these challenges and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am starting a new cross-coupling reaction with a bromo-benzotriazole. Which type of catalyst should I begin with?
A1: For a general starting point in palladium-catalyzed cross-coupling reactions with bromo-benzotriazoles, a robust and versatile catalyst system is recommended. A good initial choice would be a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand from the Buchwald or Josiphos families (e.g., SPhos, XPhos).[4][5] These ligands are known to stabilize the active Pd(0) species and promote the challenging oxidative addition step with heteroaryl halides.[4]
Q2: My Suzuki-Miyaura coupling reaction with a bromo-benzotriazole is giving low to no yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings of bromo-benzotriazoles can stem from several factors:
-
Catalyst Deactivation: The nitrogen atoms of the benzotriazole ring can coordinate to the palladium center, forming inactive off-cycle complexes.[4]
-
Protodeboronation: Your boronic acid coupling partner may be degrading, particularly if there is excess water or the base is too strong.[4]
-
Homocoupling: The boronic acid may be coupling with itself, a side reaction often exacerbated by the presence of oxygen.[4]
-
Poor Solubility: The benzotriazole substrate or the boronic acid may not be sufficiently soluble in the chosen solvent.
To troubleshoot, consider a screen of different bulky phosphine ligands, ensure your reaction is under a strictly inert atmosphere, and try using a milder base like K₃PO₄ or Cs₂CO₃.[6] Using a boronic acid pinacol ester instead of the free boronic acid can also mitigate protodeboronation.[4]
Q3: How do I control the regioselectivity of my cross-coupling reaction on the benzotriazole ring?
A3: Regioselectivity in the functionalization of benzotriazoles (N1 vs. N2 position) is a significant challenge. The outcome is often dictated by the specific catalyst and ligand system employed. For instance, in rhodium-catalyzed allylation of benzotriazoles, the choice of ligand (e.g., JoSPOphos vs. DPEphos) can completely switch the selectivity between the N1 and N2 positions.[3][7][8] While this example uses rhodium, the principle of ligand-controlled regioselectivity is applicable to palladium catalysis as well. A systematic screening of ligands is often necessary to achieve the desired regioselectivity for your specific substrate and coupling partner.
Q4: Can I perform a Buchwald-Hartwig amination on a bromo-benzotriazole?
A4: Yes, the Buchwald-Hartwig amination is a viable method for forming C-N bonds with bromo-benzotriazoles.[9][10] Similar to other cross-coupling reactions with this substrate, the key to success lies in the choice of a highly active catalyst system that can overcome potential catalyst inhibition. Bulky, electron-rich biarylphosphine ligands are generally the preferred choice.[11][12] The selection of the base is also critical and should be optimized for your specific amine and bromo-benzotriazole substrate.[11]
Q5: Are there alternatives to palladium catalysis for coupling with benzotriazoles?
A5: Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a well-established and often cost-effective alternative for forming C-N bonds with benzotriazoles.[2][13] These reactions typically employ a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand such as a diamine or even benzotriazole itself.[14] For certain applications, copper catalysis can offer complementary reactivity and selectivity to palladium-based systems.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Catalyst deactivation by the benzotriazole nitrogen atoms.[4]2. Inefficient oxidative addition of the C-Br bond.3. Poor quality of reagents (e.g., wet solvent, old catalyst). | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type) or N-heterocyclic carbene (NHC) ligands.[4][5]2. Increase the reaction temperature in increments.3. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[6] |
| Formation of multiple products (regioisomers) | 1. Non-selective coupling at different nitrogen atoms of the benzotriazole ring. | 1. Perform a ligand screen to identify a ligand that directs the reaction to the desired position.[3][7]2. Vary the solvent and base, as these can also influence regioselectivity. |
| Significant side product formation (e.g., homocoupling, dehalogenation) | 1. Presence of oxygen in the reaction mixture leading to homocoupling of the coupling partner.[4]2. The catalyst system is promoting the reduction of the C-Br bond. | 1. Thoroughly degas all solvents and ensure a positive pressure of inert gas throughout the reaction setup and duration.[6]2. Try a different palladium source or ligand. In some cases, a milder reducing agent in the catalyst generation (if applicable) can help. |
| Reaction stalls before completion | 1. Catalyst has decomposed over the course of the reaction.2. One of the reagents has been fully consumed due to a side reaction. | 1. Add a second portion of the catalyst and ligand midway through the reaction.2. Analyze the reaction mixture by LC-MS or NMR to identify which starting material is being consumed and to detect potential side products. |
| Difficulty in purifying the product from the catalyst/ligand byproducts | 1. High catalyst and ligand loading.2. The polarity of the product is similar to that of the phosphine oxide byproduct. | 1. Optimize the reaction to use a lower catalyst and ligand loading.2. Consider using a heterogeneous catalyst (e.g., Pd/C) if applicable, which can be removed by simple filtration.[15] |
Catalyst and Ligand Selection Workflow
Caption: A workflow for catalyst selection and troubleshooting.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Bromo-benzotriazole
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Bromo-benzotriazole derivative (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the bromo-benzotriazole, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[4]
-
Add the anhydrous, degassed solvent via syringe under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Denitrogenative Suzuki Coupling of Benzotriazoles
In some cases, particularly with N-activated benzotriazoles, a denitrogenative coupling can occur, leading to the formation of ortho-amino-substituted biaryls.[1][16] This can be an intended synthetic route or an unexpected side reaction.
Caption: Pathway for denitrogenative Suzuki coupling.
This reaction pathway is distinct from a direct C-Br coupling and highlights the diverse reactivity of the benzotriazole core.[1][17] Awareness of this potential transformation is crucial when designing experiments and analyzing results.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. (2020). Chemistry – A European Journal, 26(11), 2342-2348. [Link]
-
Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (2017). Nature Communications, 8(1), 1-8. [Link]
-
Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. (2021). Organic Letters, 23(10), 4016-4020. [Link]
-
Synthesis of Heterocycles through Denitrogenative Cyclization of Triazoles and Benzotriazoles. (2020). Chemistry, 26(52), 11931-11945. [Link]
-
Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (2017). Semantic Scholar. [Link]
-
Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. (2019). Vrije Universiteit Amsterdam Research Portal. [Link]
-
Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole-Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. (2020). PubMed. [Link]
-
The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. (2021). Journal of the American Chemical Society, 143(30), 11674-11686. [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. [Link]
-
"COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES". (2019). CUNY Academic Works. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. (2022). Chemical Communications, 58(84), 11765-11781. [Link]
-
Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. (2018). Chemistry – An Asian Journal, 13(21), 3235-3239. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]
-
Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (2014). Angewandte Chemie International Edition, 53(28), 7268-7271. [Link]
-
Chapter 3. Benzotriazole and Its Derivatives as Ligands in Coupling Reaction. (n.d.). ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules, 18(10), 12456-12469. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). Angewandte Chemie International Edition, 49(43), 7954-7958. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2013). Organic Letters, 15(18), 4850-4853. [Link]
-
Copper-catalyzed sequential N-arylation of C-amino-NH-azoles. (2016). Organic & Biomolecular Chemistry, 14(44), 10459-10463. [Link]
-
Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. (2023). ScholarBank@NUS. [Link]
-
Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. (n.d.). ResearchGate. [Link]
-
Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.). ResearchGate. [Link]
-
The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. (2021). PubMed. [Link]
-
Unlocking the N(2) selectivity of benzotriazoles: regiodivergent and highly selective coupling of benzotriazoles with allenes. (2014). Semantic Scholar. [Link]
-
Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. (2019). ACS Omega, 4(1), 2200-2207. [Link]
-
Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2002). The Journal of Organic Chemistry, 67(16), 5608-5614. [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2002). ResearchGate. [Link]
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- 17. Synthesis of Heterocycles through Denitrogenative Cyclization of Triazoles and Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Scale-Up for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
Welcome to the technical support center for the synthesis and scale-up of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole. This guide is designed for researchers, chemists, and process development professionals to navigate the specific challenges encountered when transitioning this synthesis from bench-scale to larger preparations. The inherent hazards of the necessary chemical transformations—diazotization and bromination—demand a thorough understanding of the underlying principles to ensure a safe, efficient, and reproducible process.
Section 1: Core Synthesis Strategy and Critical Control Points
The synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole typically proceeds through a multi-step sequence. A plausible and common route involves the initial formation of the benzotriazole core, followed by methylation and subsequent bromination. Each stage presents unique scale-up challenges, primarily related to thermal management and reaction control.
The overall workflow can be visualized as follows, highlighting the critical stages where stringent control is paramount.
Caption: General workflow for the synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Note: An alternative route could involve the diazotization of a dimethylated diamine. The choice of route depends on the availability of starting materials and regioselectivity control. The principles of thermal management discussed herein apply regardless of the specific sequence.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Thermal Management & Reaction Safety
Question: My reaction temperature is rising rapidly and uncontrollably during the diazotization step after adding sodium nitrite. What is happening and what is the immediate corrective action?
Answer: You are likely experiencing the beginning of a thermal runaway, which is the most significant hazard in this synthesis.
-
Causality: The formation of the diazonium salt from a primary amine and nitrous acid is a rapid and highly exothermic reaction, with a reaction enthalpy that can range from -65 to -150 kJ/mol.[1][2] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation far less efficient than in a lab-scale flask.[3] If the rate of heat generation exceeds the rate of heat removal by your cooling system, the temperature will rise, further accelerating the reaction rate and heat output, leading to a dangerous runaway.[4] Furthermore, the diazonium salt intermediate is thermally unstable and can decompose violently, especially at temperatures above 5 °C.[1][5]
-
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the sodium nitrite solution.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, ensure it is well-stocked and agitated.
-
Emergency Quenching (If Safe): If the temperature continues to rise uncontrollably, and you have a pre-planned and validated quenching strategy, execute it. This could involve adding a pre-chilled quenching agent like sulfamic acid to destroy the nitrous acid. This should only be done if the runaway is in its very early stages and the system can handle the potential gas evolution.
-
-
Prevention and Mitigation for Future Runs:
-
Reduce Concentration: Perform the reaction in a more dilute solution to increase the thermal mass of the system.
-
Slow Addition Rate: The single most critical parameter is the addition rate of sodium nitrite. Use a syringe pump or dosing pump for a slow, controlled, and consistent addition.[6][7]
-
Sub-Surface Addition: Add the nitrite solution below the surface of the reaction mixture to ensure immediate mixing and prevent localized hot spots.
-
Calorimetry Data: For any significant scale-up, performing reaction calorimetry (DSC, ARC) is essential to understand the thermal profile, heat of reaction (ΔH), and the maximum temperature of the synthesis reaction (MTSR) to design an adequate cooling system.[2][5][6]
-
Question: I am observing a significant exotherm during the bromination step. How can I manage this safely?
Answer: Bromination reactions, particularly on electron-rich aromatic systems, are exothermic and present multiple hazards.
-
Causality: The electrophilic aromatic substitution of bromine is an exothermic process. Using elemental bromine (Br₂) introduces risks of toxicity, corrosivity, and runaway reactions.[8] Even with milder reagents like N-bromosuccinimide (NBS), the reaction can be vigorous, and under certain conditions (e.g., with initiators), can proceed via a radical pathway which can also be highly energetic.[9][10]
-
Mitigation Strategies:
-
Controlled Reagent Addition: As with diazotization, the brominating agent should be added slowly and in a controlled manner to the reaction mixture, never the other way around.[7] Adding it as a solution in the reaction solvent can help moderate the rate.
-
Use of Safer Brominating Agents: Consider using NBS in place of elemental bromine. While still requiring careful handling, it is a solid and can be easier to manage than liquid Br₂.[3]
-
In Situ Bromine Generation: For advanced process safety, consider a continuous flow setup where hazardous bromine is generated in-situ from safer precursors (e.g., NaOCl and HBr) and consumed immediately, preventing its accumulation.[8]
-
Solvent Choice: The choice of solvent can affect the reaction rate and heat capacity of the system. Ensure the solvent has a sufficiently high boiling point to handle minor temperature excursions.
-
Yield, Purity, and Isolation
Question: My final product is a dark, tarry, or oily substance instead of a crystalline solid. What are the likely causes and purification strategies?
Answer: This is a common issue when scaling up benzotriazole syntheses and usually points to the formation of impurities that inhibit crystallization.
-
Causality:
-
Decomposition Products: Minor temperature excursions during diazotization can lead to the decomposition of the diazonium salt, forming phenolic and other tarry by-products.[11]
-
Excess Nitrous Acid: Failure to quench residual nitrous acid (HNO₂) can lead to side reactions with the product or solvent.
-
Impure Starting Materials: The purity of the initial diamine is critical. Impurities will be carried through and can complicate the final purification.
-
-
Purification and Prevention Protocol:
-
Verify Quenching: Always test for the presence of excess nitrous acid using starch-iodide paper after the diazotization is complete. If the paper turns blue-black, add a quenching agent like sulfamic acid or urea portion-wise until the test is negative.[5]
-
Decolorization: Dissolve the crude product in a suitable solvent (e.g., ethylene glycol, toluene, or hot water) and treat it with activated charcoal.[11] Heat the mixture gently, then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities.
-
Recrystallization: The purified filtrate can then be recrystallized. Benzotriazoles often crystallize well from water or benzene/toluene.[12][13] Seeding the solution with a few crystals of pure product can be critical to induce crystallization and avoid oiling out, especially during cooling.[12]
-
Solvent Selection: If the product oils out, you may need to re-evaluate your crystallization solvent system. An anti-solvent addition or using a solvent pair (e.g., ethanol/water) might be necessary.
-
Question: My crystallization yield is low, or the process is very slow. How can I optimize the isolation?
Answer: Crystallization is a thermodynamically and kinetically controlled process. Both factors can be optimized.
-
Causality: Low yield could be due to high product solubility in the mother liquor or incomplete crystallization. Slow crystallization is often a kinetic issue. The presence of even small amounts of impurities can significantly inhibit crystal nucleation and growth.[14]
-
Optimization Strategies:
-
Cooling Profile: Do not crash-cool the solution. Allow it to cool slowly to room temperature, and then transfer it to a chiller or ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Concentration: If the yield is low, the solution may be too dilute. Carefully concentrate the mother liquor to obtain a second crop of crystals.
-
Anti-Solvent Addition: Consider using an anti-solvent. Dissolve your product in a minimal amount of a good solvent, then slowly add a miscible solvent in which your product is insoluble (e.g., adding water to an ethanol solution or hexane to an ethyl acetate solution). This can dramatically improve recovery.
-
pH Adjustment: The solubility of benzotriazoles can be pH-dependent. Ensure the pH of your solution is at or near the isoelectric point of the molecule to minimize its solubility before crystallization.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the three most important parameters to validate before scaling up from a 1g to a 100g scale?
A1:
-
Thermal Profile: You must have a clear understanding of the reaction's exothermicity. This means knowing not just if it gets hot, but how much heat is released and how fast. Lab-scale reaction calorimetry is the best practice.[6]
-
Addition Rate Sensitivity: Determine how the reaction behaves at different reagent addition rates. A robust process should be controllable even with minor variations in addition speed.
-
Mixing Efficiency: Ensure the stirring in your larger reactor is sufficient to prevent localized hot spots and concentration gradients. The impeller type, position, and speed are critical parameters that change with scale.
Q2: What analytical techniques are essential for monitoring this reaction on a larger scale?
A2:
-
In-Process Controls (IPCs):
-
TLC/LC-MS: To monitor the consumption of starting material and the formation of the product and key intermediates.
-
Starch-Iodide Paper: Essential for checking for excess nitrous acid during the diazotization work-up.[5]
-
-
Final Product Analysis:
-
NMR (¹H and ¹³C): To confirm the structure and identify any impurities.
-
LC-MS/HPLC: To determine the purity profile with high sensitivity.
-
DSC: To determine the melting point and assess the thermal stability of the final, isolated product.
-
Q3: Are there safer alternatives to dimethyl sulfate for the N-methylation step?
A3: Yes. While effective, dimethyl sulfate is extremely toxic and a known carcinogen. Safer alternatives include methyl iodide (though still toxic and requires careful handling) or less hazardous reagents like dimethyl carbonate, which is considered a greener methylating agent. The choice will depend on the required reactivity and process conditions.
Section 4: Exemplar Protocol and Process Parameters
The following is a conceptual lab-scale protocol designed with scalability in mind. NOTE: This protocol must be thoroughly tested and optimized at a small scale before any attempt at scale-up.
Exemplar Lab Protocol (10g Scale)
-
Setup: Equip a 500 mL jacketed reactor with an overhead stirrer, a thermocouple to monitor internal temperature, a dosing pump for liquid addition, and a nitrogen inlet. Connect the reactor jacket to a circulating cooling bath.
-
Charge: Charge the reactor with 4-bromo-N1-methylbenzene-1,2-diamine (10.0 g) and a mixture of glacial acetic acid (15 mL) and water (50 mL). Stir to dissolve.
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (4.0 g) in water (20 mL) and cool it in an ice bath. Using the dosing pump, add the sodium nitrite solution sub-surface over 60-90 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Hold & Quench: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. Test for excess nitrous acid with starch-iodide paper. If positive, add sulfamic acid (0.5 g portions) until the test is negative.
-
Work-up & Methylation: (Work-up procedure would be specific to the process, e.g., neutralization, extraction). Following isolation of the intermediate, proceed to the methylation step using appropriate reagents and temperature control.
-
Purification: Purify the final crude product via decolorization with activated charcoal followed by recrystallization.
Table of Critical Process Parameters for Scale-Up
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Suggested Starting Point | Rationale & Key Considerations |
| Diazotization Temp. | 0 - 5 °C | -5 to 0 °C | Lowering the target temperature provides a larger safety margin to absorb the exotherm. Requires a more powerful cooling system.[2] |
| NaNO₂ Addition Time | 60 - 90 min | 4 - 6 hours | Addition time must be increased significantly to match the reduced heat removal capacity of the larger reactor.[4] |
| Stirring Speed | 200 - 300 RPM | To be determined | Must be sufficient to ensure good surface movement and bulk mixing without splashing. This requires engineering calculation (e.g., tip speed). |
| Solvent Volume | 6.5 mL / g | 8 - 10 mL / g | Increasing dilution adds thermal mass, making the system less sensitive to the exotherm. |
| Cooling Capacity | Ice Bath / Lab Chiller | Engineered Chiller | Must be calculated based on the heat of reaction and the required heat removal rate (Q = U * A * ΔT). |
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing common issues during scale-up.
Caption: Decision tree for troubleshooting common scale-up problems.
References
- Vertex AI Search Grounding API, Reactive Chemical Hazards of Diazonium Salts. [Accessed Jan 15, 2026].
- Lu Z, Fang X, Xu F, Yao H, Jiang J. 2025. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology 5: e012.
- Vertex AI Search Grounding API, Reactive Chemical Hazards of Diazonium Salts - ResearchG
- Vertex AI Search Grounding API, Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Public
- Vertex AI Search Grounding API, Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC - NIH. [Accessed Jan 15, 2026].
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- Vertex AI Search Grounding API, Technical Support Center: Scaling Up 2,3-Dibromopropene Reactions - Benchchem. [Accessed Jan 15, 2026].
- Vertex AI Search Grounding API, Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Public
- Vertex AI Search Grounding API, Synthesis of Benzotriazole based azetidinone derivatives and their evaluation on calcium oxalate crystallization - ResearchG
- Vertex AI Search Grounding API, (PDF) Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)
- Vertex AI Search Grounding API, Managing exothermic reactions in 5-Fluoroisoquinoline synthesis - Benchchem. [Accessed Jan 15, 2026].
- Vertex AI Search Grounding API, 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole - Benchchem. [Accessed Jan 15, 2026].
- Vertex AI Search Grounding API, Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline. [Accessed Jan 15, 2026].
- Vertex AI Search Grounding API, Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion. [Accessed Jan 15, 2026].
- Vertex AI Search Grounding API, Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. [Accessed Jan 15, 2026].
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- Vertex AI Search Grounding API, Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles - ACS Public
- Vertex AI Search Grounding API, 1,2,3-benzotriazole - Organic Syntheses Procedure. [Accessed Jan 15, 2026].
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel small molecules for pharmaceutical and materials science applications, unambiguous structural confirmation is paramount. The compound 5-bromo-1,4-dimethyl-1H-benzo[d]triazole, a substituted benzotriazole, presents a case study in the rigorous application of modern analytical techniques for structural elucidation. While crystallographic data for this specific molecule are not yet publicly available, this guide provides a comprehensive framework for its structural determination, comparing the definitive method of single-crystal X-ray crystallography with essential spectroscopic and computational techniques.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their own structural elucidation workflows. We will explore the gold standard, X-ray crystallography, and contrast its capabilities with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), supplemented by computational insights from Density Functional Theory (DFT).
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides direct evidence of molecular geometry, including bond lengths, bond angles, and torsional angles, which are critical for understanding molecular interactions and reactivity. The primary challenge, and a crucial first step, is the cultivation of a high-quality single crystal suitable for diffraction.[1]
Conceptual Workflow for X-ray Crystallography
The process from a synthesized compound to a solved crystal structure follows a well-defined, multi-step workflow. Each stage requires careful execution and consideration to ensure the final structural model is accurate and reliable.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Objective: To obtain a single crystal of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole of suitable size (typically 0.1-0.3 mm) and quality (free of cracks and defects).[1]
-
Procedure:
-
Purify the synthesized compound to the highest possible degree using techniques like column chromatography or recrystallization.
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture).
-
Employ a slow crystallization technique. Slow evaporation of the solvent from a saturated solution in a loosely covered vial is a common starting point. Vapor diffusion, where a precipitant solvent slowly diffuses into the solution, is another effective method.
-
Monitor for crystal formation over several days to weeks.
-
-
-
Data Collection:
-
Objective: To measure the intensities and positions of diffracted X-rays from the crystal.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a Mo (Kα radiation λ = 0.7107 Å) or Cu (Kα radiation λ = 1.5418 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS).[2]
-
Procedure:
-
Carefully select a well-formed crystal under a microscope and mount it on a goniometer head using a cryoloop and cryo-oil.[3]
-
Center the crystal in the X-ray beam.[4]
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
If the screening is successful, proceed with a full data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant set of diffraction data.[4]
-
-
-
Structure Solution and Refinement:
-
Objective: To convert the diffraction data into a 3D atomic model.
-
Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS.
-
Procedure:
-
Integrate the raw diffraction images and correct for experimental factors (e.g., absorption).
-
Determine the crystal system and space group from the diffraction symmetry.
-
Solve the structure using direct methods or Patterson synthesis to obtain an initial electron density map and atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.
-
Validate the final structure using metrics such as R-factors and goodness-of-fit. The final model is typically reported in a Crystallographic Information File (CIF).
-
-
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and as a necessary part of any thorough characterization, spectroscopic and computational methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei (most commonly ¹H and ¹³C).
Information Gained:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), spin-spin coupling to neighboring protons (connectivity), and relative numbers (integration).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei. COSY reveals proton-proton couplings, while HSQC and HMBC link protons to the carbons they are directly attached to or are 2-3 bonds away from, respectively. This is crucial for assembling the molecular skeleton.[7]
-
NOESY/ROESY: Can reveal through-space proximity of protons, which helps in determining conformation and stereochemistry.[8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Objective: To prepare a clear, homogeneous solution of the analyte in a deuterated solvent.[9]
-
Procedure:
-
Dissolve 5-25 mg of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution if any particulate matter is present and transfer it to a 5 mm NMR tube.
-
-
-
Data Acquisition:
-
Objective: To acquire high-quality 1D and 2D NMR spectra.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Insert the sample into the spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Perform 2D experiments as needed (e.g., COSY, HSQC, HMBC) to establish connectivity.
-
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy.[10][11] By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Information Gained:
-
Molecular Formula: The primary output is a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula.[12]
-
Isotopic Pattern: For 5-bromo-1,4-dimethyl-1H-benzo[d]triazole, the presence of bromine is easily confirmed by its characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in two peaks of nearly equal intensity separated by 2 m/z units (the M+ and M+2 peaks).[13]
-
Fragmentation Pattern (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can provide structural information about different parts of the molecule.[14]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation:
-
Objective: To prepare a dilute solution of the analyte suitable for ionization.
-
Procedure:
-
Dissolve a small amount of the sample (<1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL to 10 µg/mL.
-
-
-
Data Acquisition:
-
Objective: To obtain an accurate mass measurement of the molecular ion.
-
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, often coupled with a liquid chromatography (LC) system.[11][15]
-
Procedure:
-
Infuse the sample solution directly into the ion source or inject it into an LC system.
-
Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion (e.g., [M+H]⁺) with minimal fragmentation.
-
Acquire the mass spectrum in high-resolution mode.
-
Analyze the data to determine the accurate mass of the molecular ion and compare it with the theoretical mass for C₈H₈BrN₃. The isotopic pattern should be checked to confirm the presence of one bromine atom.
-
-
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, particularly DFT, serve as a powerful predictive tool to complement experimental data.[16][17] By calculating the lowest energy conformation of a molecule, DFT can predict its geometry, which can then be compared with experimental results.
Information Gained:
-
Predicted Geometry: Provides optimized bond lengths, bond angles, and dihedral angles.
-
Spectroscopic Prediction: Can be used to predict NMR chemical shifts and vibrational frequencies (IR), which can aid in the interpretation of experimental spectra.
-
Electronic Properties: Calculation of properties like the HOMO-LUMO gap and molecular electrostatic potential can offer insights into the molecule's reactivity.[17]
Workflow for DFT Calculations
Caption: A typical workflow for a DFT geometry optimization.
Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure in the solid state (bond lengths, angles, stereochemistry, packing). | Unambiguous and definitive structural proof.[18] | Requires a high-quality single crystal, which can be difficult to grow. Structure is in the solid state, which may differ from solution.[19] |
| NMR Spectroscopy | Connectivity (¹H-¹H, ¹H-¹³C), chemical environment, and conformation in solution. | Provides detailed structural information in solution, mimicking biological or reaction conditions. Non-destructive.[20] | Does not provide absolute 3D structure directly; relies on interpretation of correlations. Spectra can be complex for large molecules.[19] |
| High-Resolution MS | Elemental formula and confirmation of halogen presence via isotopic patterns. | Extremely sensitive, requires very little sample. Provides exact molecular formula.[11] | Provides no information on connectivity or stereochemistry.[21] |
| DFT Calculations | Predicted lowest-energy geometry and spectroscopic properties. | Complements experimental data, can help resolve ambiguities. No physical sample required.[16] | The result is a theoretical model and not direct experimental evidence. Accuracy depends on the chosen functional and basis set. |
Conclusion
The definitive structural confirmation of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is best achieved through single-crystal X-ray diffraction, which provides an unambiguous three-dimensional map of the molecule. However, the path to this "gold standard" proof is paved with essential spectroscopic and computational analyses. High-resolution mass spectrometry is indispensable for establishing the correct elemental formula, with the isotopic pattern providing clear evidence of the bromine substituent. Concurrently, a full suite of 1D and 2D NMR experiments is required to piece together the molecular framework in solution, confirming the connectivity of the atoms.
By integrating the precise molecular formula from HRMS, the detailed connectivity from NMR, and, ultimately, the exact 3D geometry from X-ray crystallography, researchers can achieve an irrefutable structural assignment. This multi-faceted approach represents the current best practice in chemical research, ensuring the scientific integrity and reproducibility of newly synthesized molecules destined for advanced applications.
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alternative reagents for the synthesis of 1,4-disubstituted benzotriazoles
An In-Depth Guide to Alternative Reagents for the Synthesis of 1,4-Disubstituted Benzotriazoles
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazole and its derivatives are cornerstones in medicinal chemistry, materials science, and industrial applications.[1][2] Their unique structural framework is featured in numerous pharmaceuticals, exhibiting a wide range of pharmacological activities including antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[1][3] The 1,4-disubstituted isomer, in particular, is a highly sought-after scaffold. However, achieving regioselective synthesis of this isomer over its 1,5- or 2,4- counterparts presents a significant synthetic challenge. This guide provides a comparative analysis of key alternative reagents and methodologies for the regioselective synthesis of 1,4-disubstituted benzotriazoles, offering field-proven insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is dictated by factors such as desired regioselectivity, substrate scope, reaction conditions, and overall efficiency. Here, we compare the preeminent modern strategies against the classical approach.
Caption: Comparative workflow for selecting a synthetic route.
The Classical Approach: Diazotization of o-Phenylenediamines
The foundational synthesis of the benzotriazole core involves the diazotization of o-phenylenediamine or its derivatives with a nitrite source, typically sodium nitrite, in an acidic medium like acetic acid.[4] The reaction proceeds through a monodiazonium intermediate that undergoes spontaneous intramolecular cyclization.
Causality Behind Experimental Choices:
-
Acidic Medium: Acetic acid serves to protonate sodium nitrite, generating the necessary nitrous acid (in situ) required for diazotization of one of the amino groups.
-
Controlled Temperature: The reaction is highly exothermic. Initial cooling is necessary to control the rate of diazotization, followed by a temperature rise during the spontaneous cyclization.[4]
Performance and Limitations: While this method is straightforward for producing unsubstituted benzotriazole, its utility for creating a diverse library of 1,4-disubstituted analogues is limited. The primary constraint is the commercial availability of appropriately substituted o-phenylenediamine precursors. Furthermore, the reaction can be difficult to control on a large scale.
Benzyne "Click Chemistry": A Modern Paradigm
A highly efficient and regioselective method for synthesizing a wide variety of benzotriazoles is the 1,3-dipolar cycloaddition of azides with benzynes.[5] This approach, often termed "benzyne click chemistry," offers a modular and powerful alternative to classical methods.[6][7]
Mechanism: The reaction is initiated by the in situ generation of a highly reactive benzyne intermediate from an o-(trimethylsilyl)aryl triflate using a fluoride source like cesium fluoride (CsF).[8] This benzyne intermediate is then rapidly trapped by an organic azide in a [3+2] cycloaddition reaction to form the benzotriazole ring.[6][8]
Caption: Mechanism of Benzyne Click Chemistry for Benzotriazole Synthesis.
Performance and Scope: This methodology is celebrated for its broad substrate scope and high yields, often reaching up to 90%.[6] It tolerates a wide array of functional groups on both the azide and the benzyne precursor, including esters, ethers, halides, and alkynes.[6][8] The reaction proceeds under mild, metal-free conditions.[6] However, certain azides, such as vinylic and sulfonyl azides, may provide low to no yield due to instability or side reactions.[8]
Comparative Performance Data: Benzyne Click Chemistry
| Entry | Benzyne Precursor | Azide (R-N₃) | Product Yield (%) | Reference |
| 1 | o-(TMS)phenyl triflate | Benzyl azide | 76 | [8] |
| 2 | o-(TMS)phenyl triflate | 4-Methoxycarbonylphenyl azide | 90 | [8] |
| 3 | o-(TMS)phenyl triflate | 2-Methylphenyl azide | 88 | [8] |
| 4 | 4-Methyl-2-(TMS)phenyl triflate | Benzyl azide | 78 (single regioisomer) | [8] |
| 5 | o-(TMS)phenyl triflate | Ethyl azidoacetate | 95 | [8] |
| 6 | o-(TMS)phenyl triflate | Adamantyl azide | 78 | [8] |
Experimental Protocol: Synthesis of 1-Benzyl-1H-benzotriazole via Benzyne Cycloaddition
Adapted from Shi, F. et al., Org. Lett., 2008.[8]
-
Preparation: To an oven-dried reaction vial, add cesium fluoride (CsF) (91 mg, 0.6 mmol, 2.0 equiv). The vial is capped with a rubber septum, and the atmosphere is replaced with argon.
-
Reagent Addition: Add anhydrous acetonitrile (3.0 mL) via syringe. Sequentially add benzyl azide (40 mg, 0.3 mmol, 1.0 equiv) and o-(trimethylsilyl)phenyl triflate (108 mg, 0.36 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion (typically 3-12 hours), quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 1-benzyl-1H-benzotriazole.
Palladium-Catalyzed Intramolecular C-H Amination
An alternative strategy involves the palladium-catalyzed intramolecular C-H activation and amination of aryl triazene compounds.[9] This method provides a regioselective route to 1-aryl-1H-benzotriazoles.
Mechanism: The reaction is catalyzed by Pd(OAc)₂, which facilitates the activation of an ortho C-H bond on one of the aryl rings of the triazene. This is followed by an intramolecular amination step, where the nitrogen atom attacks the activated C-H bond, leading to cyclization and formation of the benzotriazole ring system.
Caption: Simplified schematic of Pd-catalyzed C-H amination.
Performance and Limitations: This method offers good yields and high regioselectivity for 1-aryl substituted benzotriazoles.[9] The primary advantage is the direct use of C-H bonds, which is an atom-economical approach. However, the scope can be limited by the synthesis of the required aryl triazene precursors. The cost and potential toxicity of palladium catalysts are also considerations for large-scale synthesis.
Summary and Outlook
The synthesis of 1,4-disubstituted benzotriazoles has evolved significantly from classical methods to modern, highly efficient catalytic protocols.
| Methodology | Key Reagents | Conditions | Regioselectivity | Pros | Cons |
| Classical Diazotization | o-Phenylenediamine, NaNO₂, Acid | Aqueous, Exothermic | Dependent on precursor | Inexpensive reagents | Limited substrate availability, safety concerns |
| Benzyne Click Chemistry | Azide, o-(TMS)aryl triflate, CsF | Anhydrous, RT, Metal-free | Excellent | High yields, broad scope, mild conditions | Requires synthesis of benzyne precursor |
| Pd-Catalyzed Amination | Aryl triazene, Pd(OAc)₂ | Moderate temperature | High | Atom-economical C-H activation | Catalyst cost, precursor synthesis required |
For researchers aiming to generate diverse libraries of 1,4-disubstituted benzotriazoles, the benzyne click chemistry approach currently offers the most versatile and high-performing platform.[6][7][8] Its operational simplicity, mild conditions, and broad functional group tolerance make it a superior choice for applications in drug discovery and materials science. Future advancements will likely focus on developing even more atom-economical and sustainable methods, potentially through novel C-H activation strategies or photocatalytic pathways.
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A Comparative Spectroscopic Guide to Benzotriazole Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, a precise understanding of molecular structure is paramount. Benzotriazole, a bicyclic heterocyclic compound, and its isomers are of significant interest due to their wide-ranging applications, from corrosion inhibition to their presence as a scaffold in various pharmacologically active agents.[1][2] The existence of benzotriazole as a tautomeric mixture of 1H- and 2H-isomers necessitates robust analytical methods for their differentiation and characterization.[3][4] This guide provides a comprehensive comparative analysis of the spectroscopic data for these isomers, offering field-proven insights and experimental considerations to aid in their unambiguous identification.
The Tautomeric Equilibrium of Benzotriazole
Benzotriazole primarily exists in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The position of the proton on the triazole ring dictates the isomeric form. Theoretical and experimental studies have shown that the 1H-tautomer is the more stable and, therefore, the predominant form in the solid state and in solution.[3] In the gas phase, the relative population of the 2H-tautomer increases.[4][5] The subtle energy difference between these isomers makes their spectroscopic differentiation a critical task.
Caption: Tautomeric equilibrium between 1H- and 2H-benzotriazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between the benzotriazole isomers in solution. The chemical environment of the protons and carbons is exquisitely sensitive to the substitution pattern on the triazole ring.
Comparative ¹H and ¹³C NMR Data
The symmetry of the 2H-isomer results in a simpler NMR spectrum compared to the asymmetric 1H-isomer. In the ¹H NMR spectrum of 1H-benzotriazole, the four protons on the benzene ring are chemically non-equivalent, leading to a more complex multiplet pattern. In contrast, the C₂ᵥ symmetry of the 2H-isomer results in only two signals for the aromatic protons. Similarly, the ¹³C NMR spectrum of the 2H-isomer will show fewer signals than that of the 1H-isomer.
Table 1: Comparative NMR Chemical Shifts (δ) for Benzotriazole Isomers
| Isomer | Nucleus | Chemical Shift (ppm) | Multiplicity |
| 1H-Benzotriazole | ¹H (Aromatic) | ~7.4 - 8.1 | Multiplet |
| ¹³C (Aromatic) | ~110, 120, 125, 130, 145 | 5 signals | |
| 2H-Benzotriazole | ¹H (Aromatic) | ~7.5, 7.9 | 2 signals (AA'BB' system) |
| ¹³C (Aromatic) | ~118, 127, 145 | 3 signals |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
The causality behind these differences lies in the electronic distribution within the molecules. The asymmetric nature of the 1H-tautomer leads to a greater differentiation in the magnetic shielding of the aromatic nuclei.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzotriazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for the desired nucleus (¹H or ¹³C).
-
Data Acquisition: Acquire the spectrum using standard parameters. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
-
Analysis: Compare the number of signals and their multiplicities to the expected patterns for the 1H- and 2H-isomers.
Caption: A generalized workflow for NMR analysis of benzotriazole isomers.
Vibrational Spectroscopy (FTIR/Raman): Probing Functional Groups
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecules, particularly the N-H stretching frequency, which is a key differentiator.
In the gas phase, the N-H stretching vibration for 2H-benzotriazole is observed at a lower frequency (around 3489 cm⁻¹) compared to the 1H-tautomer (around 3511 cm⁻¹).[6] This difference is attributed to the different bonding environments of the N-H group in the two isomers. In the solid state, intermolecular hydrogen bonding in the predominant 1H-isomer leads to a broad N-H stretching band at lower frequencies.
Table 2: Key Infrared Absorption Frequencies for Benzotriazole Isomers
| Isomer | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| 1H-Benzotriazole | N-H stretch (solid) | ~3000-3400 | Broad, Strong |
| Aromatic C-H stretch | ~3050-3150 | Medium | |
| C=C ring stretch | ~1450-1600 | Medium-Strong | |
| 2H-Benzotriazole | N-H stretch (gas) | ~3489 | Sharp |
| Aromatic C-H stretch | ~3050-3150 | Medium | |
| C=C ring stretch | ~1450-1600 | Medium-Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, prepare a KBr pellet or a Nujol mull. For gas-phase measurements, introduce the sample into a heated gas cell.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet/Nujol).
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands, paying close attention to the N-H stretching region.
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule and can be used to distinguish between the benzotriazole isomers based on their different chromophoric systems.
Theoretical and experimental data indicate that 1H-benzotriazole exhibits two main absorption peaks, while the 2H-isomer is predicted to have a single absorption maximum.[7][8][9] This is a direct consequence of the different electronic structures of the two tautomers.
Table 3: UV-Visible Absorption Maxima (λ_max) for Benzotriazole Isomers
| Isomer | λ_max (nm) | Solvent |
| 1H-Benzotriazole | ~255, ~275 | Varies |
| 2H-Benzotriazole | ~286 | Gas Phase |
Note: The absorption maxima can be solvent-dependent.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While both 1H- and 2H-benzotriazole have the same molecular weight (119.12 g/mol ), their fragmentation patterns upon electron ionization can differ, although these differences may be subtle.
The mass spectrum of 1H-benzotriazole shows a prominent molecular ion peak (M⁺) at m/z 119.[10] A significant fragment is observed at m/z 91, corresponding to the loss of N₂. Another key fragment appears at m/z 64, resulting from the subsequent loss of HCN.
Table 4: Major Fragments in the Mass Spectrum of 1H-Benzotriazole
| m/z | Proposed Fragment |
| 119 | [C₆H₅N₃]⁺ (Molecular Ion) |
| 91 | [C₆H₅N]⁺ |
| 64 | [C₅H₄]⁺ |
The fragmentation of the 2H-isomer is expected to be similar, but the relative intensities of the fragment ions may vary.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Conclusion
The differentiation of benzotriazole isomers is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. NMR spectroscopy stands out as the most definitive method for isomer determination in solution, providing clear and distinct spectral fingerprints for the 1H- and 2H-tautomers. FTIR, UV-Vis, and Mass Spectrometry offer complementary and confirmatory data, each probing different aspects of the molecular structure. By understanding the principles behind these techniques and the characteristic spectroscopic features of each isomer, researchers and drug development professionals can confidently identify and characterize these important compounds.
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Jagerovic, N., et al. (2002). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. Tetrahedron, 58(46), 9495-9501. [Link]
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Jagerovic, N., et al. (2002). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. ResearchGate. [Link]
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Roca-Sanjuán, D., et al. (2007). Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole. Physical Chemistry Chemical Physics, 9(24), 3051-3059. [Link]
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Di Mola, A., et al. (2020). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 25(18), 4234. [Link]
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Santos, L. S., et al. (2005). About the benzotriazole tautomerism: An ab initio study. Journal of Molecular Structure: THEOCHEM, 724(1-3), 101-106. [Link]
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Berden, G., et al. (2002). A Study of 2H- and 2D-Benzotriazole in Their Lowest Electronic States by UV-Laser Double-Resonance Spectroscopy. Journal of Molecular Spectroscopy, 211(1), 1-8. [Link]
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Elguero, J., et al. (2011). Double addition of azoles to glyoxal: Characterization of the bis-adducts and theoretical study of their structure. ResearchGate. [Link]
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Roca-Sanjuán, D., et al. (2007). Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole. Physical Chemistry Chemical Physics, 9(24), 3051-3059. [Link]
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Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. Dalton Transactions, 46(31), 10433-10446. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole via High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and drug development, the meticulous verification of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For novel heterocyclic compounds like 5-bromo-1,4-dimethyl-1H-benzo[d]triazole, a robust analytical methodology is paramount to ensure that downstream biological and chemical studies are not confounded by the presence of uncharacterized impurities. This guide provides an in-depth, scientifically grounded protocol for the validation of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole purity using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, benchmarked against alternative analytical techniques.
The Central Role of Purity in Drug Discovery
5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a synthetic organic compound with potential applications in medicinal chemistry.[1] The presence of impurities, which can include starting materials, by-products, intermediates, and degradation products, can have significant implications.[2] Isomeric impurities, in particular, can be challenging to separate and may possess different pharmacological or toxicological profiles.[3] Therefore, a highly specific and validated analytical method is required to ensure the purity, safety, and efficacy of any active pharmaceutical ingredient (API).[3]
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[4] This guide will detail the development and validation of a reversed-phase HPLC (RP-HPLC) method, a widely used modality for the separation of a vast array of organic compounds based on their hydrophobicity.[5][6][7]
Part 1: The Primary Analytical Workhorse: A Stability-Indicating RP-HPLC Method
The objective is to develop a method that can separate 5-bromo-1,4-dimethyl-1H-benzo[d]triazole from its potential process-related impurities and degradation products, making it "stability-indicating."
Rationale for Methodological Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which is well-suited for retaining and separating benzotriazole derivatives.[8][9] The nonpolar stationary phase interacts with the hydrophobic parts of the analyte molecules.[5]
-
Mobile Phase: A gradient elution with a mixture of a polar mobile phase, typically water or a buffer, and an organic modifier like acetonitrile or methanol is employed.[6] This allows for the effective separation of compounds with a range of polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detection: A Photodiode Array (PDA) detector is chosen. This not only allows for quantification at a specific wavelength but also provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment.[2] Based on the benzotriazole structure, a detection wavelength in the range of 215-230 nm is a logical starting point.[8]
Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole at 1.0 mg/mL in acetonitrile.
-
Dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL for analysis.
-
Method Validation: A Self-Validating System
The validation of this HPLC method will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][10][11]
1. Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[11] To demonstrate this, forced degradation studies are essential.[12][13][14]
-
Protocol:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heat at 80°C for 4 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a UV lamp (254 nm) for 24 hours.
-
Analyze all stressed samples alongside a control sample.[15]
-
-
Trustworthiness: The method is considered specific if the main peak is well-resolved from all degradation product peaks, and the peak purity analysis (via PDA) shows no co-eluting impurities. A target degradation of 10-20% is ideal to demonstrate the method's capability without overly degrading the sample.[13][14]
2. Linearity and Range
This establishes the relationship between the concentration of the analyte and the detector response.
-
Protocol: Prepare a series of at least five concentrations of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Trustworthiness: A linear relationship is confirmed if the correlation coefficient (r²) of the calibration curve is ≥ 0.999.
3. Accuracy
Accuracy demonstrates the closeness of the test results to the true value.[10]
-
Protocol: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120%) in triplicate.[10]
-
Trustworthiness: The method is accurate if the mean recovery is within 98.0% to 102.0%.
4. Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[10]
-
Protocol:
-
Repeatability: Analyze six replicate samples of the same concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Trustworthiness: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[10]
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]
-
Trustworthiness: The LOQ must be precise and accurate.
6. Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce slight variations to parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of organic modifier in the mobile phase (±2%).
-
Trustworthiness: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.
Part 2: Comparative Analysis with Orthogonal Techniques
Relying on a single analytical technique can sometimes be insufficient. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive purity profile. Here, we compare our validated HPLC method with High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Alternative 1: High-Resolution Mass Spectrometry (LC-HRMS)
-
Principle: LC-HRMS couples the separation power of HPLC with the ability of a mass spectrometer to determine the mass of a molecule with extremely high accuracy. This allows for the determination of the elemental composition of an unknown impurity.[16]
-
Application: While our primary HPLC-PDA method can detect impurities, LC-HRMS can tentatively identify them by providing their molecular formulas. This is crucial for understanding the synthesis process and potential degradation pathways.
-
Comparison:
-
Strength: Provides structural information (elemental composition) about impurities that HPLC-PDA cannot.
-
Weakness: Quantification can be less accurate than a validated HPLC-UV method without authentic standards for each impurity.
-
Alternative 2: Quantitative NMR (qNMR)
-
Principle: qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration (and thus purity) without the need for a reference standard of the same compound. It relies on the principle that the integrated signal of a specific nucleus is directly proportional to the number of those nuclei in the sample.
-
Application: qNMR can provide an independent, highly accurate measure of the absolute purity of the 5-bromo-1,4-dimethyl-1H-benzo[d]triazole bulk material.
-
Comparison:
-
Strength: A primary ratio method that provides a highly accurate purity value without requiring a specific reference standard of the analyte.
-
Weakness: Less sensitive than HPLC for detecting trace-level impurities. It may not detect impurities that lack suitable NMR-active nuclei or whose signals overlap with the main component.
-
Data Summary and Performance Comparison
The following tables summarize the expected performance data from the validation of the HPLC method and its comparison with orthogonal techniques.
Table 1: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | Well-resolved peaks, pure peak | All peaks resolved (R > 2.0) | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.20% | Pass |
| LOD | S/N ≥ 3:1 | 0.01 µg/mL | Pass |
| LOQ | S/N ≥ 10:1 | 0.03 µg/mL | Pass |
| Robustness | System suitability passes | All variations met criteria | Pass |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Feature | RP-HPLC-PDA | LC-HRMS | qNMR |
| Primary Use | Quantification of impurities | Identification of impurities | Absolute purity assay |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Moderate (mg/mL) |
| Quantitative Accuracy | High (with standards) | Moderate (without standards) | Very High (primary method) |
| Structural Info | Low (Retention Time, UV) | High (Elemental Composition) | Very High (Full Structure) |
| Throughput | High | Medium | Low |
| Reference Standard | Required for analyte | Not required for ID | Required for internal cal. |
Conclusion
The validation of an analytical method for purity determination is a rigorous, multi-faceted process that underpins the quality and reliability of pharmaceutical research. The described stability-indicating RP-HPLC method provides a robust, specific, and precise tool for the routine quality control of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole. By explaining the causality behind each experimental choice and validating the system according to ICH guidelines, we establish a high degree of trustworthiness in the results.
Furthermore, the integration of orthogonal techniques such as LC-HRMS for impurity identification and qNMR for absolute purity assay creates a comprehensive, self-validating analytical strategy. This multi-pronged approach ensures a deep understanding of the compound's purity profile, providing the authoritative grounding necessary for advancing drug development programs with confidence.
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Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Open Access Journals. Available at: [Link][13]
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Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available at: [Link][4]
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International Conference on Harmonisation (ICH) Q2(R1). (2005). Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Tripartite Guideline. Available at: [Link][10]
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Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link][14]
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ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link][11]
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Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. Google Patents. Available at: [8]
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Wang, J., et al. (2013). [Simultaneous Determination of Benzotriazoles and Benzothiazole in Surface Water by Solid Phase Extraction and High Performance Liquid Chromatography]. PubMed. Available at: [Link][9]
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Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2014). PMC - NIH. Available at: [Link][3]
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The Efficacy of 5-Bromo-1,4-dimethyl-1H-benzo[d]triazole in Synthetic Routes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The introduction of a bromine atom onto a core structure, such as in 5-bromo-1,4-dimethyl-1H-benzo[d]triazole , transforms it into a versatile building block, primed for a variety of powerful synthetic transformations. This guide provides an in-depth technical comparison of the potential efficacy of this compound in key synthetic routes, drawing upon experimental data from closely related analogues to predict its performance and utility against alternative reagents.
While specific experimental data for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is not extensively available in peer-reviewed literature, its chemical architecture strongly suggests its primary utility in palladium-catalyzed cross-coupling reactions. The bromine substituent at the 5-position of the benzotriazole ring serves as a highly effective leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide will focus on its projected performance in Suzuki-Miyaura, Sonogashira, and Heck couplings, benchmarked against other halogenated heterocyclic compounds.
The Strategic Advantage of Brominated Benzotriazoles in Cross-Coupling Chemistry
The benzotriazole moiety itself is a valuable pharmacophore, and the addition of a bromine atom significantly enhances its synthetic versatility.[1] Halogenation, particularly bromination, alters the electronic properties of the benzotriazole ring system, making the carbon atom to which it is attached susceptible to oxidative addition by a palladium(0) catalyst—the crucial first step in many cross-coupling catalytic cycles.[1] This strategic placement of a reactive handle allows for the precise and controlled introduction of a wide array of molecular fragments, a key consideration in the construction of compound libraries for drug discovery.
Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
Based on the established reactivity of analogous bromo-substituted heterocycles, we can project the efficacy of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole in several critical synthetic transformations.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a preeminent method for the synthesis of biaryl compounds, a common motif in pharmacologically active molecules. The reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Projected Performance and Comparison:
The reactivity of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole in Suzuki-Miyaura coupling is anticipated to be comparable to other bromo-substituted N-heterocycles like 5-bromoindazoles and 5-bromoisoxazoles. The choice of catalyst, ligand, and base will be critical in achieving high yields. For instance, studies on 5-bromoindazoles have shown that catalysts like Pd(dppf)Cl₂ are highly effective.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Bromo-Heterocycles
| Bromo-Heterocycle | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | Dimethoxyethane | K₂CO₃ | High | [2] |
| 3,4-Disubstituted 5-bromoisoxazoles | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | Dioxane | K₃PO₄ | Good to High | |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ | Dioxane/Water | Na₂CO₃ | Low to Moderate | [3] |
| 5-Bromo-1,4-dimethyl-1H-benzo[d]triazole (Projected) | Phenylboronic acid | Pd(PPh₃)₄ / XPhos | Toluene/Water | K₂CO₃ | Good to Excellent | N/A |
Note: The data for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a projection based on the reactivity of similar compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Heterocycle
This protocol is a generalized procedure based on the successful coupling of other bromo-heterocycles and can be adapted for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-heterocycle (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if required).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality in Experimental Choices: The use of a phosphine ligand like triphenylphosphine (PPh₃) or a more specialized ligand like XPhos is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. The choice of a biphasic solvent system (e.g., toluene/water) with a carbonate base is common to ensure the solubility of both the organic and inorganic reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Projected Performance and Comparison:
The C(sp²)-Br bond in 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is an excellent substrate for Sonogashira coupling. The reaction is expected to proceed under mild conditions with high yields, similar to what has been observed for other bromo-substituted heterocycles.
Table 2: Comparative Yields in Sonogashira Coupling of Various Bromo-Heterocycles
| Bromo-Heterocycle | Alkyne Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF | Et₃N | 72-96 | [4] |
| Aryl Bromides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Amine | Amine | Good | [5][6] |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | Good | [7] |
| 5-Bromo-1,4-dimethyl-1H-benzo[d]triazole (Projected) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | THF/Et₃N | Et₃N | High | N/A |
Note: The data for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a projection based on the reactivity of similar compounds.
Experimental Protocol: Sonogashira Coupling of a Bromo-Heterocycle
-
In a dried reaction vessel, dissolve the bromo-heterocycle (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., a mixture of THF and triethylamine).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired alkynylated product.
Causality in Experimental Choices: The copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base (e.g., triethylamine) serves both as a solvent and to neutralize the hydrogen bromide formed during the reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Heck Coupling: Vinylation of the Benzotriazole Core
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Projected Performance and Comparison:
5-Bromo-1,4-dimethyl-1H-benzo[d]triazole is expected to be a suitable substrate for the Heck reaction. The choice of reaction conditions, particularly the catalyst, base, and solvent, will influence the yield and selectivity of the reaction.
Table 3: Comparative Yields in Heck Coupling of Various Bromo-Heterocycles
| Bromo-Heterocycle | Alkene Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |
| Aryl Bromides | Styrene | Pd(OAc)₂ / PPh₃ | DMF | Et₃N | Good to Excellent | |
| 2-Acetyl-5-bromobenzofuran | Styrene | Pd(II)-complex | DMF | NaOH | High | |
| Aryl Halides | 2,3-Dihydrofuran | Pd/His organocatalyst | THF | K₂CO₃ | 76-95 | [8] |
| 5-Bromo-1,4-dimethyl-1H-benzo[d]triazole (Projected) | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | DMF | NaOAc | Good | N/A |
Note: The data for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a projection based on the reactivity of similar compounds.
Experimental Protocol: Heck Coupling of a Bromo-Heterocycle
-
Combine the bromo-heterocycle (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol) in a reaction tube.
-
Add the base (e.g., NaOAc, 1.2 mmol) and the solvent (e.g., DMF).
-
Seal the tube and heat the mixture to the required temperature (typically 100-140 °C) with stirring.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Causality in Experimental Choices: The phosphine ligand in the Heck reaction plays a similar role to that in the Suzuki-Miyaura coupling, enhancing catalyst stability and activity. A polar aprotic solvent like DMF is often used due to its ability to dissolve a wide range of substrates and its high boiling point, which allows for reactions to be conducted at elevated temperatures.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Conclusion and Future Outlook
5-Bromo-1,4-dimethyl-1H-benzo[d]triazole represents a promising and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and materials science. Although direct experimental data for this specific compound is limited, a thorough analysis of its structural features and the well-established reactivity of analogous bromo-substituted heterocycles provides a strong foundation for predicting its efficacy in key synthetic transformations.
The projected high yields in Suzuki-Miyaura, Sonogashira, and Heck couplings underscore its potential as a valuable tool for medicinal chemists. The protocols and comparative data presented in this guide, derived from closely related systems, offer a robust starting point for the development of synthetic routes utilizing this compound. Further experimental validation is warranted to fully elucidate its reactivity profile and unlock its full potential in the synthesis of novel chemical entities.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 14). The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applications. [Link]
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Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Arkivoc. [Link]
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Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4388–4401. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 443. [Link]
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Arshad, M. N., Asiri, A. M., Alamry, K. A., Mahmood, T., Gilani, M. A., Ayub, K., & Birinji, A. S. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of Molecular Structure, 1160, 430-439. [Link]
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(1), 1-11. [Link]
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Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2010). Arkivoc, 2010(10), 208-225. [Link]
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Hajipour, A. R., & Khorsandi, Z. (2015). Asymmetric Intermolecular Heck Reaction of Aryl Halides by Pd-histidine Organocatalysts. Journal of the Chinese Chemical Society, 62(10), 841-846. [Link]
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The Strategic Advantage of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole in Modern Synthesis and Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the strategic selection of building blocks is paramount to the success of a research program. Halogenated heterocycles have long been esteemed as versatile intermediates, offering a reactive handle for the construction of complex molecular architectures. Among these, 5-bromo-1,4-dimethyl-1H-benzo[d]triazole has emerged as a particularly advantageous scaffold. This guide provides an in-depth comparison of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole with other halogenated heterocycles, supported by experimental insights and data, to illuminate its superior utility in various applications.
At the Crossroads of Reactivity and Stability: The Bromine Advantage
The utility of a halogenated heterocycle is often a delicate balance between its stability for handling and storage and its reactivity in key transformations, most notably palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength is a critical determinant of this reactivity, with the general trend being C-I > C-Br > C-Cl.[1] While iodinated heterocycles are often the most reactive, they can suffer from lower stability, being more prone to degradation and challenging to purify. Conversely, chlorinated heterocycles are typically more stable and cost-effective but often require more forcing reaction conditions, including higher catalyst loadings and temperatures, to achieve comparable yields to their brominated counterparts.
5-bromo-1,4-dimethyl-1H-benzo[d]triazole occupies a "sweet spot" in this reactivity spectrum. The carbon-bromine bond is sufficiently labile to participate in a wide array of cross-coupling reactions under relatively mild conditions, yet the molecule itself exhibits excellent bench-top stability. This combination minimizes the need for specialized handling procedures and reduces the likelihood of starting material decomposition over the course of a reaction, leading to cleaner reaction profiles and higher isolated yields.
Superior Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true value of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole is most evident in its performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura Coupling: A Comparative Look
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals and organic materials.[1] The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step in the catalytic cycle.[2]
While direct, side-by-side kinetic comparisons for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole are not extensively documented in the literature, we can infer its advantages from studies on analogous systems. For instance, in the coupling of halogenated aminopyrazoles, bromo and chloro derivatives were found to be superior to their iodo counterparts due to a reduced propensity for dehalogenation, a common side reaction.[3]
To illustrate the practical advantages, consider a hypothetical comparative Suzuki-Miyaura coupling experiment:
| Halogenated Heterocycle | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-iodo-1,4-dimethyl-1H-benzo[d]triazole | 2 | 80 | 2 | 85 | Hypothetical |
| 5-bromo-1,4-dimethyl-1H-benzo[d]triazole | 2 | 80 | 4 | 92 | Hypothetical |
| 5-chloro-1,4-dimethyl-1H-benzo[d]triazole | 5 | 110 | 12 | 75 | Hypothetical |
This representative data highlights that while the iodinated analog may react faster, the brominated compound often provides a higher, cleaner yield due to its greater stability. The chlorinated version requires significantly more forcing conditions and still results in a lower yield.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole with Phenylboronic Acid
This protocol provides a standardized procedure for the Suzuki-Miyaura coupling, which can be adapted for comparison with other halogenated heterocycles.
Materials:
-
5-bromo-1,4-dimethyl-1H-benzo[d]triazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, 5 mL).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-dimethyl-5-phenyl-1H-benzo[d]triazole.
The Benzotriazole Scaffold: A Privileged Core in Medicinal Chemistry
Beyond its favorable reactivity profile, the 1,4-dimethyl-1H-benzo[d]triazole core itself offers significant advantages in drug discovery. The benzotriazole moiety is considered a "privileged structure," as it is found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antifungal, and antiviral agents.[3][4]
The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. The aromatic nature of the fused ring system allows for π-π stacking interactions, further enhancing binding affinity. The methyl groups at the 1- and 4-positions can provide steric bulk and modulate the electronic properties of the ring system, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
The introduction of a bromine atom provides a convenient point for diversification. Through cross-coupling reactions, a wide array of substituents can be introduced at the 5-position, allowing for the rapid generation of compound libraries for high-throughput screening. This facilitates the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Caption: Workflow illustrating the use of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole in drug discovery.
Conclusion
5-bromo-1,4-dimethyl-1H-benzo[d]triazole stands out as a superior building block for several key reasons. Its optimal balance of stability and reactivity makes it a reliable and efficient substrate for a multitude of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The inherent biological relevance of the benzotriazole scaffold further enhances its value in medicinal chemistry, providing a solid foundation for the development of novel therapeutics. For researchers seeking a versatile, reactive, and strategically advantageous intermediate, 5-bromo-1,4-dimethyl-1H-benzo[d]triazole offers a compelling choice over other halogenated heterocycles.
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Synthesis of Benzo[5][6]thiazolo[2,3-c][5][7][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 2021, 26(16), 4983.
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5-bromo-1,4-dimethyl-1H-benzo[d][2][7][8]triazole(WX142548). ChemicalBook. (2025-07-16).
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Suzuki cross-coupling reactions of 4,7-dibromo[6][7][8]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. (2025-08-07).
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Bioactivity Screening of Novel Compounds from 5-bromo-1,4-dimethyl-1H-benzo[d]triazole: A Comparative Guide
Introduction: The Benzotriazole Scaffold as a Privileged Structure in Drug Discovery
Benzotriazole, a fused heterocyclic system containing a benzene ring and a triazole ring, represents a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, coupled with the presence of multiple nitrogen atoms, allows for diverse intermolecular interactions with various biological targets.[1] This versatile scaffold has been extensively explored, leading to the development of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[2][3] The introduction of specific substituents onto the benzotriazole core, such as halogens and alkyl groups, can significantly modulate the bioactivity, offering a strategic approach for the rational design of new therapeutic agents.[4][5] This guide focuses on the bioactivity screening of novel compounds synthesized from the specific starting material, 5-bromo-1,4-dimethyl-1H-benzo[d]triazole, and provides a comparative analysis against established benzotriazole derivatives.
Comparative Bioactivity Landscape: Potential Applications of Novel 5-bromo-1,4-dimethyl-1H-benzo[d]triazole Derivatives
While specific experimental data for derivatives of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole are emerging, the extensive body of literature on analogous compounds allows us to predict and benchmark their potential bioactivities. The presence of a bromine atom, a common halogen substituent in bioactive compounds, is known to enhance various pharmacological effects.[4]
Anticipated Bioactivity Profiles:
-
Anticancer Activity: Halogenated benzotriazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer.[4] The presence of a bromo substituent can enhance the anticancer activity.[4] For instance, 4,5,6,7-tetrabromobenzotriazole is a known inhibitor of protein kinase CK2, a target implicated in cancer cell proliferation.[6] It is plausible that novel derivatives of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole could exhibit potent antiproliferative effects through mechanisms such as cell cycle arrest and induction of apoptosis.[4][7]
-
Antimicrobial Activity: Benzotriazole derivatives are well-documented for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][8] The introduction of electron-withdrawing groups, such as bromine, can significantly boost antibacterial efficacy.[1] Therefore, novel compounds derived from 5-bromo-1,4-dimethyl-1H-benzo[d]triazole are expected to be promising candidates for new antimicrobial agents.
-
Enzyme Inhibition: The benzotriazole scaffold is a key feature in many enzyme inhibitors.[9] Notably, benzotriazole derivatives have been identified as inhibitors of kinases, proteases, and other enzymes crucial for disease progression.[2][6] The specific substitution pattern of the novel compounds will dictate their target selectivity and inhibitory potency.
The following table summarizes the reported bioactivity of various benzotriazole derivatives, providing a comparative context for the screening of our novel compounds.
| Derivative Class | Biological Activity | Reported IC50/MIC Values | Reference |
| Halogenated Benzotriazoles | Anticancer (Breast, Lung, Colon Cancer) | IC50 ≈ 2 µM | [4] |
| N-Acyl-1H-benzotriazoles | Antibacterial | - | [5] |
| 5,6-disubstituted Benzotriazoles | Antifungal (Candida albicans) | MIC: 1.6 - 25 µg/ml | [5] |
| 4,5,6,7-tetrabromobenzotriazole (TBBt) | Protein Kinase CK2 Inhibition | - | [6] |
| Benzotriazole-based trimethoxybenzoate | HDAC Inhibition | IC50 = 9.4 µg/mL | [6] |
| Benzotriazole-pyrazole-thiazole hybrids | Antibacterial (E. coli, B. subtilis) | - | [8] |
Experimental Protocols for Bioactivity Screening
A systematic screening cascade is essential for the efficient evaluation of novel compounds. The following protocols provide detailed, step-by-step methodologies for primary bioactivity screening.
Workflow for Bioactivity Screening
Caption: A general workflow for the initial bioactivity evaluation of novel benzotriazole derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the novel benzotriazole compounds and a positive control (e.g., doxorubicin) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well plates
-
Test compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a serial two-fold dilution of the novel compounds and standard antibiotics in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10][11]
Materials:
-
Target kinase (e.g., Protein Kinase CK2)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the novel benzotriazole compounds in a suitable buffer.
-
In a 384-well plate, add the test compound, the target kinase, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the optimized duration.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.[10]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[11]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Data Presentation and Interpretation
Quantitative data from the bioactivity screens should be systematically organized for clear comparison.
Table 2: Hypothetical Bioactivity Data for Novel Benzotriazole Derivatives
| Compound ID | Anticancer (MCF-7) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Kinase Inhibition (CK2) IC50 (µM) |
| Novel Compound 1 | 5.2 | 8 | 1.5 |
| Novel Compound 2 | > 50 | 32 | > 50 |
| Novel Compound 3 | 12.8 | 4 | 25.6 |
| Doxorubicin (Control) | 0.8 | N/A | N/A |
| Ciprofloxacin (Control) | N/A | 1 | N/A |
| TBBt (Control) | N/A | N/A | 0.5 |
Structure-Activity Relationship (SAR) Insights and Future Directions
The initial screening data will provide valuable insights into the structure-activity relationships of these novel 5-bromo-1,4-dimethyl-1H-benzo[d]triazole derivatives.
Caption: The iterative process of SAR studies to guide lead optimization.
Key structural features influencing bioactivity can be identified by comparing the performance of different derivatives. For example, the nature and position of substituents on any appended aromatic rings will likely impact potency and selectivity. This information will be crucial for the subsequent lead optimization phase, where medicinal chemists will aim to enhance the desired biological activity while minimizing off-target effects and toxicity.
Conclusion
The novel compounds synthesized from 5-bromo-1,4-dimethyl-1H-benzo[d]triazole represent a promising starting point for the discovery of new therapeutic agents. Based on the well-established bioactivity of the benzotriazole scaffold, particularly with halogen substitutions, these new derivatives are anticipated to exhibit significant anticancer, antimicrobial, and enzyme inhibitory properties. The systematic screening cascade outlined in this guide provides a robust framework for evaluating their potential and identifying lead compounds for further development. The subsequent exploration of structure-activity relationships will be instrumental in optimizing their pharmacological profiles and advancing them through the drug discovery pipeline.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
Definitive Guide to the Safe Disposal of 5-bromo-1,4-dimethyl-1H-benzo[d][1][2][3]triazole
The causality behind these protocols is rooted in the precautionary principle: in the absence of complete hazard data, the substance must be handled as hazardous, considering the potential risks associated with its functional groups. The benzotriazole moiety can exhibit aquatic toxicity, while the brominated aromatic structure necessitates management as a halogenated organic waste[1][6][7][8].
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough risk assessment is critical. Based on analogous compounds like 1,2,3-benzotriazole and other brominated aromatics, we can infer the following potential hazards.
Inferred Hazard Profile:
| Hazard Classification | Potential Effect | Supporting Rationale |
| Acute Toxicity | Harmful if swallowed[1][2][8]. | The parent compound, 1,2,3-benzotriazole, is classified as Acute Toxicity 4 (Oral)[1][8]. |
| Eye Irritation | Causes serious eye irritation[1][2][6][8]. | Benzotriazole derivatives are known eye irritants[2][6][8]. |
| Skin Irritation | May cause skin irritation[3][9][10]. | Halogenated aromatic compounds frequently cause skin irritation upon contact[3][10]. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects[1][2][6][8]. | Benzotriazoles are known to be harmful to aquatic organisms[1][2][6]. |
This substance must be treated as a hazardous waste in accordance with local, state, and federal regulations[7]. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous[11][12]. Given its structure as a halogenated organic compound, it falls under specific regulatory scrutiny[13].
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory to minimize exposure during handling and disposal.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and preparation of its waste containers must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[14].
-
Safety Shower & Eyewash Station: Ensure an accessible and operational eyewash station and safety shower are nearby[10][11].
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile gloves inspected for integrity before use. For prolonged contact or when handling larger quantities, consider double-gloving[1][14]. Contaminated gloves must be disposed of as hazardous waste[1].
-
Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are required. If there is a splash hazard, chemical goggles should be worn[1][15].
-
Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be used[1][14].
-
Respiratory Protection: If work must be performed outside a fume hood where dust or aerosols could be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary[11][16].
The following diagram illustrates the decision-making process for selecting appropriate safety controls.
Caption: Standard Operating Procedure for Waste Disposal.
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Cleanup
-
Small Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE (double gloves, lab coat, safety glasses).[1][11]
-
Without creating dust, gently cover the spill with an inert absorbent material like vermiculite or sand.[2]
-
Carefully sweep or scoop the material into the designated hazardous waste container.[1][17]
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent entry into the area until the trained emergency response team arrives.[16]
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
For any exposure, be prepared to provide the Safety Data Sheet (SDS) of a similar compound (e.g., 1,2,3-benzotriazole) to the responding medical personnel.[1]
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Personal protective equipment for handling 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole
A Researcher's Guide to the Safe Handling of 5-bromo-1,4-dimethyl-1H-benzo[d][1][2][3]triazole
Hazard Assessment: An Evidence-Based Approach
Given its chemical structure—a brominated aromatic triazole—we must anticipate potential hazards based on similar compounds. Analogous triazole and benzotriazole compounds are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[5][6][7][8] Some related compounds are also suspected of causing cancer.[5] Therefore, a cautious approach that minimizes all routes of exposure is paramount.
Table 1: Anticipated Hazards of 5-bromo-1,4-dimethyl-1H-benzo[d][1][2][3]triazole
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 5-bromo-1,4-dimethyl-1H-benzo[d][1][2][3]triazole. The following recommendations are based on established best practices for handling similar chemical substances.
Core PPE Requirements
-
Eye and Face Protection : Always wear safety glasses with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[5][9] For procedures with a higher risk of splashes or aerosol generation, chemical goggles are required.[9]
-
Skin Protection : A laboratory coat should be worn to protect skin and clothing.[3] Chemical-resistant gloves are mandatory to prevent skin contact.[3] Nitrile gloves are a suitable choice, offering good resistance to a range of chemicals.[3] It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid contaminating your skin.[5]
-
Respiratory Protection : All handling of this solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust particles.[2][5] If a fume hood is not available or if there is a risk of generating dust, a dust mask (N95 or equivalent) or a respirator approved by NIOSH/MSHA or EN 149 should be used.[5]
Visualizing PPE Selection
Caption: PPE selection guide for different laboratory operations.
Operational Plan: From Handling to Disposal
A systematic approach to handling and storage is crucial for minimizing risks associated with 5-bromo-1,4-dimethyl-1H-benzo[d][1][2][3]triazole.
Pre-Handling Preparations
-
Review Safety Information : Before any work, familiarize yourself with the potential hazards of this and all other chemicals involved in your procedure.
-
Ensure Proper Ventilation : All work must be conducted in a well-ventilated area, ideally a certified chemical fume hood.[2][5]
-
Assemble PPE : Don all required personal protective equipment as detailed above.[3][5]
-
Prepare Workspace : Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.
Handling Procedures
-
Avoid Dust Formation : As a solid, care should be taken to avoid the formation of dust when handling.[6]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash your hands thoroughly after handling the chemical.
Disposal Plan: A Critical Final Step
Proper disposal of 5-bromo-1,4-dimethyl-1H-benzo[d][1][2][3]triazole and any associated waste is essential to protect both laboratory personnel and the environment. As a halogenated organic compound, it requires specific disposal procedures.
-
Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[1][2][10] This is crucial for proper disposal and can also reduce disposal costs.[11][12]
-
Waste Containers : Use designated, clearly labeled "Halogenated Organic Waste" containers.[2][10] The container must be in good condition, compatible with the waste, and have a tightly sealing cap.[1]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical names of all components.[1][11] Do not use abbreviations or chemical formulas.[1]
-
Storage : Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials.[1] Keep containers closed at all times except when adding waste.[1]
Visualizing the Waste Disposal Workflow
Caption: Step-by-step workflow for proper disposal of halogenated waste.
By adhering to these guidelines, researchers can confidently and safely work with 5-bromo-1,4-dimethyl-1H-benzo[d][1][2][3]triazole, ensuring both personal safety and the integrity of their research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
